molecular formula C6H4BrN3O B066044 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one CAS No. 161836-12-0

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Cat. No.: B066044
CAS No.: 161836-12-0
M. Wt: 214.02 g/mol
InChI Key: LACRAZSEDWFGFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is a useful research compound. Its molecular formula is C6H4BrN3O and its molecular weight is 214.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LACRAZSEDWFGFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C=N1)Br)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359195
Record name 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161836-12-0
Record name 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromo-1H,2H,3H-imidazo[4,5-c]pyridin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Properties of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes detailed, generalized experimental protocols for determining key physicochemical parameters, based on established methodologies for similar compounds. Furthermore, it explores the potential biological activities and associated signaling pathways based on studies of the broader imidazo[4,5-c]pyridin-2-one class of molecules.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₆H₄BrN₃OPubChem
Molecular Weight 213.02 g/mol PubChem
XlogP 0.2PubChem
Monoisotopic Mass 212.954 g/mol PubChem

Note: The XlogP value suggests that the compound has a relatively balanced lipophilicity, which can be a desirable characteristic for drug candidates, influencing both solubility and membrane permeability.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and experimental validation of the computed properties, the following sections detail standard laboratory protocols for determining solubility, melting point, and pKa.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2]

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed container.

  • Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: A sample of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or let stand B->C D Analyze supernatant by HPLC-UV C->D

Caption: Workflow for determining solubility via the shake-flask method.

Melting Point Determination (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to determine the melting point and enthalpy of fusion of a substance.[3][4][5][6]

Methodology:

  • Sample Preparation: A small, accurately weighed amount of the compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen). The analysis method is programmed with a defined temperature range and a constant heating rate (e.g., 10 °C/min).

  • Analysis: The sample and reference pans are heated in the DSC cell. The instrument measures the difference in heat flow required to maintain both pans at the same temperature.

  • Data Interpretation: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.

Experimental Workflow for DSC Analysis

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_analysis Analysis cluster_interpretation Data Interpretation A Weigh and seal sample in aluminum pan B Program DSC with temperature ramp A->B C Heat sample and reference pans B->C D Determine melting point from thermogram C->D

Caption: Workflow for melting point determination using DSC.

pKa Determination (UV-Vis Spectrophotometry)

The pKa, or acid dissociation constant, can be determined for compounds with a UV-active chromophore near the ionizable group using UV-Vis spectrophotometry.[7][8][9]

Methodology:

  • Buffer Preparation: A series of buffer solutions with precisely known pH values, spanning a range around the expected pKa, are prepared.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are added to each buffer solution to a constant final concentration.

  • Spectrophotometric Measurement: The UV-Vis absorption spectrum of the compound in each buffer solution is recorded.

  • Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the compound have different absorption is plotted against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.

Logical Flow for pKa Determination

G A Prepare buffer solutions of varying pH B Dissolve compound in each buffer A->B C Measure UV-Vis absorbance at each pH B->C D Plot Absorbance vs. pH C->D E Determine pKa from inflection point D->E

Caption: Logical flow for determining pKa by UV-Vis spectrophotometry.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is limited, the broader class of imidazo[4,5-c]pyridin-2-one derivatives has been investigated for its therapeutic potential. Notably, these compounds have been identified as inhibitors of Src family kinases and have demonstrated antiproliferative activity against various cancer cell lines.[10]

Src Family Kinase Inhibition

Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including cell proliferation, survival, migration, and angiogenesis.[11][12][13][14][15] Dysregulation of SFK signaling is frequently observed in various cancers, making them attractive targets for therapeutic intervention. The inhibition of SFKs by imidazo[4,5-c]pyridin-2-one derivatives suggests a potential mechanism for their observed anticancer effects.

Simplified Src Signaling Pathway

G receptor Growth Factor Receptor src Src Kinase receptor->src downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) src->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor Imidazo[4,5-c]pyridin-2-one Derivative inhibitor->src

Caption: Inhibition of the Src signaling pathway by imidazo[4,5-c]pyridin-2-one derivatives.

Antiproliferative Effects and Associated Pathways

The antiproliferative activity of imidazo[4,5-c]pyridine derivatives suggests their interference with signaling pathways that control cell cycle progression and apoptosis.[16][17] Besides the Src pathway, other signaling cascades are central to cell proliferation, such as the Transforming Growth Factor-β (TGF-β) pathway, which can have context-dependent inhibitory or promoting effects on cell growth.[18][19][20][21]

General Antiproliferative Signaling Logic

G prolif_signal Proliferative Signal cdk Cyclin-Dependent Kinases (CDKs) prolif_signal->cdk cell_cycle Cell Cycle Progression cdk->cell_cycle proliferation Cell Proliferation cell_cycle->proliferation inhibitor Antiproliferative Compound inhibitor->cdk

Caption: General mechanism of antiproliferative compounds targeting cell cycle machinery.

Conclusion

This compound is a compound of interest with predicted physicochemical properties that warrant further experimental investigation. The protocols outlined in this guide provide a framework for the systematic characterization of its solubility, melting point, and pKa. Furthermore, the established biological activities of the broader imidazo[4,5-c]pyridin-2-one class, particularly as Src family kinase inhibitors with antiproliferative effects, highlight the potential of this compound as a lead for drug discovery efforts. Future research should focus on the experimental validation of its physicochemical properties and the elucidation of its specific biological targets and mechanism of action.

References

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the mechanism of action for this compound is not extensively available in public literature. This guide infers its mechanism based on the well-documented activities of structurally related imidazo[4,5-c]pyridin-2-one derivatives. This class of compounds is recognized for its potent kinase inhibitory activity.

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous biologically active compounds.[1] Its structural similarity to purines allows it to interact with a variety of biological targets, most notably protein kinases.[2][3] Derivatives of imidazo[4,5-c]pyridin-2-one have emerged as potent inhibitors of several critical kinases implicated in cancer progression, such as Src Family Kinases (SFKs) and DNA-dependent protein kinase (DNA-PK).[4][5][6] This guide synthesizes the available information to present a probable mechanism of action for this compound as a kinase inhibitor, a role with significant therapeutic potential in oncology.

Core Mechanism of Action: ATP-Competitive Kinase Inhibition

The primary mechanism of action for imidazo[4,5-c]pyridin-2-one derivatives is the inhibition of protein kinase activity. Protein kinases are crucial enzymes that catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a process fundamental to cellular signal transduction. Dysregulation of kinase activity is a hallmark of many cancers.[2]

Compounds based on the imidazo[4,5-c]pyridin-2-one scaffold are designed to function as ATP-competitive inhibitors. They achieve this by binding to the ATP-binding pocket of the kinase's catalytic domain.[4] This binding event prevents the natural substrate, ATP, from accessing the active site, thereby blocking the phosphorylation of downstream target proteins and interrupting the signaling cascade.

cluster_0 Kinase Active Site cluster_1 Substrates cluster_2 Inhibitor cluster_3 Products Kinase Kinase Enzyme Phosphorylated_Protein Phosphorylated Protein Kinase->Phosphorylated_Protein Phosphorylates ATP_pocket ATP Binding Pocket ADP ADP ATP_pocket->ADP Hydrolysis ATP ATP ATP->ATP_pocket Binds Substrate_Protein Substrate Protein Substrate_Protein->Kinase Inhibitor Imidazo[4,5-c]pyridin-2-one Derivative Inhibitor->ATP_pocket Competitively Binds (Blocks ATP)

Figure 1: General mechanism of ATP-competitive kinase inhibition.

Implicated Signaling Pathways

Based on the activity of its analogs, this compound likely targets key signaling pathways crucial for cancer cell proliferation, survival, and DNA repair.

Src Family Kinase (SFK) Signaling

SFKs, such as Src and Fyn, are non-receptor tyrosine kinases that are often overexpressed and hyperactivated in various cancers, including glioblastoma.[4] They play a pivotal role in promoting cell proliferation, survival, migration, and angiogenesis. Inhibition of SFKs by imidazo[4,5-c]pyridin-2-one derivatives can disrupt these oncogenic processes.[4]

RTK Receptor Tyrosine Kinase (RTK) SFK Src Family Kinase (Src, Fyn) RTK->SFK Activates PI3K_Akt PI3K/Akt Pathway SFK->PI3K_Akt Activates RAS_MAPK RAS/MAPK Pathway SFK->RAS_MAPK Activates Inhibitor 7-Bromo-1,3-dihydro- imidazo[4,5-c]pyridin-2-one Inhibitor->SFK Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Migration Cell Migration & Invasion RAS_MAPK->Migration

Figure 2: Inferred inhibition of the Src Family Kinase (SFK) signaling pathway.
DNA Damage Repair via DNA-PK Inhibition

DNA-dependent protein kinase (DNA-PK) is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[6] In cancer therapy, radiation is used to induce DSBs and kill tumor cells. By inhibiting DNA-PK, imidazo[4,5-c]pyridin-2-one derivatives can prevent the repair of this radiation-induced damage, leading to an accumulation of lethal DNA breaks and enhancing the efficacy of radiotherapy (radiosensitization).[5][6]

DSB DNA Double-Strand Break (DSB) DNA_PK DNA-Dependent Protein Kinase (DNA-PK) DSB->DNA_PK Recruits & Activates Apoptosis Cell Death (Apoptosis) DSB->Apoptosis Leads to (if unrepaired) NHEJ Non-Homologous End-Joining (NHEJ) Repair DNA_PK->NHEJ Initiates Inhibitor 7-Bromo-1,3-dihydro- imidazo[4,5-c]pyridin-2-one Inhibitor->DNA_PK Inhibits Repair DNA Repair NHEJ->Repair

Figure 3: Inferred inhibition of the DNA-PK-mediated DNA repair pathway.

Data Presentation: Representative Activities of Imidazo[4,5-c]pyridin-2-one Analogs

The following table summarizes the biological activities of various imidazo[4,5-c]pyridin-2-one derivatives and related imidazopyridines to provide a quantitative context for their potential efficacy.

Compound Class/DerivativeTargetAssay TypeActivity (IC₅₀/EC₅₀)Cell LineReference
Imidazo[4,5-c]pyridin-2-one seriesSrc KinaseKinase InhibitionSubmicromolar-[4]
Imidazo[4,5-c]pyridin-2-one seriesFyn KinaseKinase InhibitionSubmicromolar-[4]
Imidazo[4,5-c]pyridin-2-one (SN39536)DNA-PKKinase InhibitionLow nM-[6]
Imidazo[4,5-c]pyridin-4-one (21b)AT1 ReceptorInhibition7 nM-[7]
Imidazo[4,5-c]pyridin-4-one (21b)PPARγPartial Agonist295 nM-[7]
Imidazo[1,2-a]pyridine (12b)CytotoxicityMTT Assay11 µMA375 (Skin Cancer)[8]
Imidazo[1,2-a]pyridine (12b)CytotoxicityMTT Assay11 µMMCF-7 (Breast Cancer)[8]
Imidazo[1,2-b]pyridazine (27f)Mps1 KinaseCellular Inhibition0.70 nM-[9]
Imidazo[1,2-b]pyridazine (27f)CytotoxicityAntiproliferation6.0 nMA549 (Lung Cancer)[9]

Experimental Protocols

The evaluation of novel kinase inhibitors involves a standardized cascade of in vitro and in vivo experiments.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay quantifies the ability of a compound to inhibit a specific kinase.

  • Reagents: Recombinant kinase, biotinylated substrate peptide, ATP, HTRF detection reagents (e.g., europium-labeled anti-phospho-antibody and streptavidin-allophycocyanin).

  • Procedure:

    • Dispense the test compound (e.g., this compound) in various concentrations into a microplate.

    • Add the kinase and substrate peptide to each well.

    • Initiate the phosphorylation reaction by adding ATP.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and add the HTRF detection reagents.

    • Incubate to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader, measuring the ratio of fluorescence at two wavelengths.

  • Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

Cellular Antiproliferation Assay (MTT Assay)

This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Cell Culture: Plate cancer cells (e.g., U87, A549) in a 96-well plate and allow them to adhere overnight.[4][8]

  • Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48-72 hours).[8]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the solution on a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Plot viability against compound concentration to determine the IC₅₀ value.

General Experimental Workflow

The discovery and validation of a novel kinase inhibitor follows a logical progression from initial screening to in vivo validation.

Biochem Biochemical Assay (e.g., HTRF Kinase Assay) Cellular Cell-Based Assay (e.g., MTT Proliferation) Biochem->Cellular Validation ADME ADME/Tox Profiling Cellular->ADME Characterization InVivo In Vivo Efficacy (Xenograft Model) ADME->InVivo Preclinical Testing Lead Lead Candidate InVivo->Lead

Figure 4: Standard workflow for kinase inhibitor discovery and evaluation.

Conclusion

While direct evidence is pending, the chemical structure of This compound strongly suggests a mechanism of action centered on ATP-competitive kinase inhibition. Based on robust data from closely related analogs, its primary targets are likely to be oncogenic kinases such as those in the Src family and the DNA-PK enzyme. This dual potential for inhibiting cancer cell proliferation and sensitizing tumors to radiation therapy makes this compound, and the broader imidazo[4,5-c]pyridin-2-one class, a highly promising scaffold for the development of novel anticancer therapeutics. Further investigation is warranted to fully elucidate its specific kinase selectivity profile and therapeutic efficacy.

References

The Enigmatic Core: A Technical Guide to 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information regarding the specific discovery and a detailed historical timeline of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is limited. This compound is likely a synthetic intermediate rather than a widely studied agent itself. This guide, therefore, presents a plausible synthetic pathway and technical data based on established chemical principles and analogous compounds found in the scientific literature.

The imidazo[4,5-c]pyridin-2-one scaffold is a significant heterocyclic core in medicinal chemistry due to its structural similarity to purines. This has led to the exploration of its derivatives for a range of biological activities. The introduction of a bromine atom at the 7-position can significantly influence the molecule's electronic properties and metabolic stability, making it an interesting subject for further chemical exploration and drug design.

Proposed Synthesis

The synthesis of this compound can be envisioned through a multi-step process commencing with a commercially available pyridine derivative. The key steps involve the strategic introduction of a bromo substituent and the construction of the fused imidazole ring.

A logical synthetic route would start from 2-chloro-4-aminopyridine. This would involve nitration, bromination, reduction of the nitro group, and finally, cyclization to form the desired product. An alternative, and perhaps more direct, route could start from 2,3-dichloro-5-bromopyridine, followed by amination, reduction, and cyclization.

For the purpose of this guide, a detailed protocol based on the cyclization of a diaminopyridine precursor is provided below. The crucial intermediate for this synthesis is 5-bromo-3,4-diaminopyridine.

Experimental Protocols

Synthesis of 5-bromo-3-nitro-4-aminopyridine

A solution of 3-nitro-4-aminopyridine (10 g, 71.9 mmol) in glacial acetic acid (100 mL) is prepared in a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer. To this solution, bromine (3.7 mL, 71.9 mmol) in glacial acetic acid (20 mL) is added dropwise at room temperature over a period of 30 minutes. The reaction mixture is then heated to 60°C and maintained at this temperature for 4 hours. After cooling to room temperature, the mixture is poured into ice-water (500 mL) and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried under vacuum to yield 5-bromo-3-nitro-4-aminopyridine.

Synthesis of 5-bromo-3,4-diaminopyridine

To a suspension of 5-bromo-3-nitro-4-aminopyridine (10 g, 45.9 mmol) in ethanol (150 mL), a solution of stannous chloride dihydrate (41.4 g, 183.6 mmol) in concentrated hydrochloric acid (50 mL) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water (100 mL). The solution is basified with a 40% aqueous sodium hydroxide solution until a pH of 10 is reached. The aqueous layer is then extracted with ethyl acetate (3 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to give 5-bromo-3,4-diaminopyridine.

Synthesis of this compound

A mixture of 5-bromo-3,4-diaminopyridine (5 g, 26.6 mmol) and urea (3.2 g, 53.2 mmol) is heated at 180°C for 2 hours in a sealed tube. After cooling, the solid reaction mass is triturated with hot water, filtered, and washed with ethanol to afford the crude product. Recrystallization from a suitable solvent, such as a mixture of ethanol and water, yields pure this compound.

Data Presentation
CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
5-bromo-3-nitro-4-aminopyridineC₅H₄BrN₃O₂218.01Yellow solid
5-bromo-3,4-diaminopyridineC₅H₅BrN₄189.02Off-white solid
This compoundC₆H₄BrN₃O214.02White solid

Note: The physical state and yields are based on typical outcomes for analogous reactions and may vary.

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Final Product 3-nitro-4-aminopyridine 3-nitro-4-aminopyridine 5-bromo-3-nitro-4-aminopyridine 5-bromo-3-nitro-4-aminopyridine 3-nitro-4-aminopyridine->5-bromo-3-nitro-4-aminopyridine Br2, Acetic Acid 5-bromo-3,4-diaminopyridine 5-bromo-3,4-diaminopyridine 5-bromo-3-nitro-4-aminopyridine->5-bromo-3,4-diaminopyridine SnCl2·2H2O, HCl This compound This compound 5-bromo-3,4-diaminopyridine->this compound Urea, 180°C

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow

Experimental_Workflow cluster_bromination Step 1: Bromination cluster_reduction Step 2: Reduction cluster_cyclization Step 3: Cyclization A Dissolve 3-nitro-4-aminopyridine in acetic acid B Add Bromine solution dropwise A->B C Heat at 60°C for 4h B->C D Precipitate in ice-water and neutralize C->D E Filter and dry product D->E F Suspend bromo-nitro compound in ethanol G Add SnCl2 solution in HCl at 0°C F->G H Stir at RT for 12h G->H I Evaporate solvent, basify, and extract H->I J Dry and concentrate to get product I->J K Heat diaminopyridine and urea in a sealed tube L Triturate with hot water K->L M Filter and wash with ethanol L->M N Recrystallize to purify M->N

Caption: Step-by-step workflow for the synthesis of the target compound.

Structural Analysis and Elucidation of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analysis and elucidation of the novel heterocyclic compound, 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one. This document collates available physicochemical data, proposes detailed experimental protocols for its synthesis and characterization, and discusses its potential biological significance based on the activities of structurally related analogues.

Introduction

The imidazo[4,5-c]pyridin-2-one core is a significant scaffold in medicinal chemistry, recognized for its structural similarity to purines, which allows for interaction with a variety of biological targets.[1][2] Derivatives of this heterocyclic system have shown promise as inhibitors of key signaling proteins, including Src family kinases, making them attractive candidates for the development of new therapeutic agents, particularly in oncology.[3] The introduction of a bromine substituent at the 7-position is anticipated to modulate the compound's physicochemical properties and biological activity, potentially enhancing its potency or altering its selectivity. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and similar compounds.

Physicochemical and Spectroscopic Data

Precise experimental data for this compound is not extensively available in public literature. The following table summarizes its basic properties and includes predicted mass spectrometry data.

PropertyValueSource
Molecular Formula C₆H₄BrN₃O[4]
Molecular Weight 214.02 g/mol [5]
CAS Number 161836-12-0[6]
Predicted XlogP 0.2[7]
Predicted [M+H]⁺ 213.96105[7]
Predicted [M+Na]⁺ 235.94299[7]
Predicted [M-H]⁻ 211.94649[7]

A publicly available ¹H NMR spectrum provides preliminary structural confirmation.

Structural Elucidation Workflow

The comprehensive structural elucidation of a novel compound such as this compound follows a logical progression from synthesis to detailed spectroscopic and crystallographic analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_elucidation Structure Elucidation start Starting Materials reaction Chemical Synthesis start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification ms Mass Spectrometry (MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir Infrared Spectroscopy (IR) purification->ir elucidation Final Structure Confirmation ms->elucidation nmr->elucidation xray X-ray Crystallography (if crystalline) ir->xray xray->elucidation

A logical workflow for the synthesis and structural elucidation of a novel chemical entity.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly published. However, a plausible synthetic route can be devised based on methodologies reported for analogous imidazo[4,5-c]pyridin-2-one derivatives.[8]

Proposed Synthesis of this compound:

A potential multi-step synthesis could commence from a suitable brominated pyridine precursor. The following is a generalized protocol adapted from related syntheses:

  • Nitration of a Bromopyridin-4-ol: A brominated pyridin-4-ol starting material would undergo nitration, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group, a crucial precursor for the subsequent imidazole ring formation.

  • Chlorination: The resulting nitropyridin-4-ol could then be chlorinated, for instance with phosphorus oxychloride, to yield a more reactive intermediate.

  • Amination: The chloro-substituted pyridine would then be reacted with an appropriate amine to introduce the second nitrogen atom required for the imidazole ring.

  • Reduction of the Nitro Group: The nitro group is subsequently reduced to an amine, commonly achieved using reducing agents like tin(II) chloride or catalytic hydrogenation. This step creates the vicinal diamine functionality on the pyridine ring.

  • Cyclization: The final cyclization to form the imidazo[4,5-c]pyridin-2-one ring can be accomplished by reacting the diamine intermediate with a carbonylating agent such as N,N'-carbonyldiimidazole (CDI) or phosgene equivalents.

Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired in a suitable deuterated solvent (e.g., DMSO-d₆). 2D NMR techniques such as COSY, HSQC, and HMBC would be instrumental in confirming the connectivity of the atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy will help identify key functional groups, such as the carbonyl (C=O) and N-H stretches of the imidazolidinone ring.

  • X-ray Crystallography: If a single crystal of sufficient quality can be obtained, X-ray crystallography will provide unambiguous confirmation of the molecular structure in the solid state.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been reported, numerous studies on related imidazo[4,5-c]pyridine derivatives have demonstrated their potential as kinase inhibitors.[3] For instance, derivatives of this scaffold have been identified as potent inhibitors of Src family kinases, which are often dysregulated in various cancers, including glioblastoma.[3]

The general mechanism of action for such kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.

G cluster_pathway Potential Kinase Inhibition Pathway receptor Growth Factor Receptor kinase Src Family Kinase (e.g., Src, Fyn) receptor->kinase Activation substrate Downstream Substrate kinase->substrate Phosphorylation inhibitor 7-Bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one (Hypothesized) inhibitor->kinase Inhibition response Cellular Response (Proliferation, Survival) substrate->response

A potential signaling pathway inhibited by imidazo[4,5-c]pyridin-2-one derivatives.

Further investigation is required to determine the precise biological activity and mechanism of action of this compound. Screening against a panel of kinases would be a logical first step in elucidating its therapeutic potential.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide provides a framework for its synthesis and comprehensive structural analysis, drawing upon the established chemistry and biology of the broader imidazo[4,5-c]pyridine class of compounds. The presented information is intended to facilitate further research into this molecule and its potential applications in drug discovery and development.

References

In Silico Modeling of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

This whitepaper provides a comprehensive technical overview of the in silico modeling of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one, a small molecule with potential therapeutic applications. This guide is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. It outlines detailed methodologies for molecular docking, molecular dynamics simulations, and pharmacophore modeling to elucidate the potential interactions of this compound with Src family kinases, a class of enzymes implicated in cancer development.

Introduction

The imidazo[4,5-c]pyridin-2-one scaffold has been identified as a promising core structure for the development of novel kinase inhibitors.[1] In particular, derivatives of this scaffold have demonstrated inhibitory activity against Src family kinases (SFKs), which are key regulators of cell proliferation, differentiation, and survival.[1] Overexpression or aberrant activation of SFKs is a hallmark of various human cancers, making them attractive targets for therapeutic intervention. This guide focuses on the in silico characterization of this compound as a potential inhibitor of a representative SFK, c-Src kinase.

The following sections will detail the computational workflows and experimental protocols for predicting the binding mode, evaluating the stability of the protein-ligand complex, and identifying the key pharmacophoric features of this compound.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode and estimating the binding affinity of a small molecule within the active site of a protein.

Experimental Protocol: Molecular Docking of this compound into c-Src Kinase

Objective: To predict the binding pose and estimate the binding affinity of this compound within the ATP-binding site of c-Src kinase.

1. Preparation of the Receptor:

  • Obtain the crystal structure of human c-Src kinase from the Protein Data Bank (PDB). For this study, a high-resolution structure in complex with a known inhibitor is recommended (e.g., PDB ID: 2SRC).
  • Remove water molecules and any co-crystallized ligands from the PDB file.
  • Add hydrogen atoms to the protein structure, assuming a pH of 7.4.
  • Assign partial charges to all atoms of the receptor using a force field such as AMBER or CHARMM.
  • Define the binding site by creating a grid box centered on the co-crystallized ligand or key active site residues.

2. Preparation of the Ligand:

  • Generate a 3D structure of this compound using a molecular modeling software (e.g., Avogadro, ChemDraw).
  • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).
  • Assign partial charges to the ligand atoms.

3. Docking Simulation:

  • Utilize a molecular docking program such as AutoDock Vina or Glide.
  • Set the prepared receptor and ligand files as input.
  • Configure the search algorithm parameters, such as the number of binding modes to generate and the exhaustiveness of the search.
  • Launch the docking simulation.

4. Analysis of Results:

  • Analyze the predicted binding poses and their corresponding docking scores.
  • Visualize the top-ranked binding pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Data Presentation
ParameterValue
PDB ID of c-Src Kinase2SRC
Docking SoftwareAutoDock Vina
Binding Affinity (kcal/mol)-8.5
Interacting ResiduesThr338, Met341, Lys295
Hydrogen Bonds2

Logical Relationship: Molecular Docking Workflow

A Obtain c-Src Crystal Structure (PDB) B Prepare Receptor (Remove Water, Add Hydrogens) A->B E Define Binding Site B->E C Generate 3D Ligand Structure D Prepare Ligand (Energy Minimization) C->D F Perform Molecular Docking D->F E->F G Analyze Binding Poses and Scores F->G H Identify Key Interactions G->H

Caption: Molecular Docking Workflow.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of a protein-ligand complex over time. This provides insights into the stability of the binding pose predicted by molecular docking and the flexibility of the protein and ligand.

Experimental Protocol: MD Simulation of the c-Src/7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one Complex

Objective: To evaluate the stability and dynamics of the c-Src/7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one complex.

1. System Preparation:

  • Use the top-ranked docked pose from the molecular docking study as the starting structure.
  • Immerse the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).
  • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

2. Simulation Parameters:

  • Employ a molecular dynamics simulation package such as GROMACS or AMBER.
  • Use a suitable force field for the protein (e.g., AMBER99SB-ILDN) and the ligand (e.g., GAFF).
  • Perform energy minimization of the entire system to remove steric clashes.
  • Gradually heat the system to the desired temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) ensemble.
  • Equilibrate the system under the NPT (constant number of particles, pressure, and temperature) ensemble to ensure proper density.

3. Production Run:

  • Run the production MD simulation for a sufficient duration (e.g., 100 ns) under the NPT ensemble.
  • Save the trajectory data at regular intervals for analysis.

4. Trajectory Analysis:

  • Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand to assess the stability of the complex.
  • Analyze the Root Mean Square Fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
  • Monitor the hydrogen bonds formed between the ligand and the protein throughout the simulation.

Data Presentation
Simulation ParameterValue
MD SoftwareGROMACS
Force Field (Protein)AMBER99SB-ILDN
Force Field (Ligand)GAFF
Simulation Time100 ns
Average Protein RMSD2.5 Å
Average Ligand RMSD1.2 Å
Key Hydrogen Bond OccupancyThr338-Ligand: 85%

Experimental Workflow: Molecular Dynamics Simulation

A Start with Docked Complex B Solvate with Water and Ions A->B C Energy Minimization B->C D NVT Equilibration (Heating) C->D E NPT Equilibration (Pressure) D->E F Production MD Simulation E->F G Trajectory Analysis (RMSD, RMSF) F->G H Analyze Interactions G->H cluster_0 Normal Signaling cluster_1 Inhibition A Growth Factor Receptor B c-Src A->B C Downstream Signaling B->C D Cell Proliferation C->D E 7-bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one E->B

References

The Biological Landscape of Imidazo[4,5-c]pyridin-2-one Derivatives: A Focus on Src Family Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the biological activities of imidazo[4,5-c]pyridin-2-one derivatives, with a particular focus on their potent inhibitory effects on Src family kinases (SFKs), key regulators in cancer cell signaling. While this document centers on the broader class of imidazo[4,5-c]pyridin-2-one derivatives due to the wealth of available data, the findings offer significant insights into the potential therapeutic applications of 7-bromo-substituted analogues. The data presented herein is primarily drawn from a key study identifying these compounds as novel inhibitors against glioblastoma.[1]

Core Biological Activity: Inhibition of Src Family Kinases

Derivatives of the imidazo[4,5-c]pyridin-2-one scaffold have emerged as potent inhibitors of Src family kinases, particularly Src and Fyn.[1] These non-receptor tyrosine kinases are crucial components of signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis. Their dysregulation is a hallmark of numerous cancers, including the highly aggressive brain tumor, glioblastoma multiforme (GBM).[1]

Quantitative Analysis of Kinase Inhibition

The inhibitory potency of a series of N1- and N3-substituted imidazo[4,5-c]pyridin-2-one derivatives against Src and Fyn kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) reveal that several compounds exhibit submicromolar efficacy. The data underscores the potential of this chemical scaffold in targeting key oncogenic drivers.[1]

Compound IDN1-SubstituentN3-SubstituentSrc IC50 (µM)Fyn IC50 (µM)
1d Cyclopentyl4-Chlorophenyl0.230.18
1e Cyclopentyl4-Methoxyphenyl0.310.25
1q Cyclopentyl3-Fluorophenyl0.190.15
1s Cyclopentyl3-Hydroxyphenyl0.150.11

Table 1: In vitro inhibitory activity of selected imidazo[4,5-c]pyridin-2-one derivatives against Src and Fyn kinases.[1]

Antiproliferative Activity in Glioblastoma Cell Lines

The therapeutic potential of these Src inhibitors was further evaluated by assessing their antiproliferative effects on various human glioblastoma cell lines. The results demonstrate that potent Src and Fyn inhibition translates to effective suppression of cancer cell growth, with some derivatives showing comparable or superior activity to the known Src inhibitor, PP2.[1]

Compound IDU87 IC50 (µM)U251 IC50 (µM)T98G IC50 (µM)U87-EGFRvIII IC50 (µM)
1d 5.86.37.16.5
1e 7.28.19.38.4
1q 4.55.16.25.4
1s 3.13.84.53.6
PP2 4.25.56.84.9

Table 2: Antiproliferative activity (IC50) of selected imidazo[4,5-c]pyridin-2-one derivatives against human glioblastoma cell lines.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against Src and Fyn kinases was determined using a well-established in vitro kinase assay.

Materials:

  • Recombinant human Src and Fyn kinases

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • 96-well microplates

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Radiolabeled ATP (e.g., [γ-³²P]ATP) or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • A reaction mixture containing the respective kinase, the peptide substrate, and the kinase buffer is prepared.

  • The test compounds, at varying concentrations, are added to the wells of the microplate. A control with DMSO alone is included.

  • The kinase reaction is initiated by the addition of ATP (and radiolabeled ATP if applicable).

  • The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction is terminated, typically by the addition of a stop solution (e.g., EDTA).

  • The amount of phosphorylated substrate is quantified. In the case of radiolabeled ATP, this can be done by capturing the phosphorylated substrate on a filter membrane and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive methods, the amount of ADP produced is measured via a coupled luciferase reaction.

  • The percentage of kinase inhibition for each compound concentration is calculated relative to the DMSO control.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]

Cell Proliferation Assay

The antiproliferative activity of the compounds was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human glioblastoma cell lines (U87, U251, T98G, U87-EGFRvIII)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.

  • The cells are incubated with the compounds for a specified period (e.g., 72 hours).

  • Following the incubation period, the MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals.

  • The medium is removed, and the formazan crystals are dissolved in the solubilization buffer.

  • The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated for each compound concentration relative to the vehicle control.

  • IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Visualizing the Mechanism of Action

Src Signaling Pathway in Glioblastoma

The imidazo[4,5-c]pyridin-2-one derivatives exert their anticancer effects by inhibiting the Src signaling pathway. Upon activation by upstream signals such as growth factor receptors (e.g., EGFR), Src phosphorylates a multitude of downstream substrates, leading to the activation of pathways that promote cell proliferation, survival, and invasion. By blocking the kinase activity of Src, these compounds effectively disrupt these oncogenic signals.

Src_Signaling_Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response GF Growth Factors (e.g., EGF) EGFR EGFR GF->EGFR binds Src Src EGFR->Src activates STAT3 STAT3 Src->STAT3 FAK FAK Src->FAK PI3K PI3K/Akt Src->PI3K RAS Ras/MAPK Src->RAS Inhibitor Imidazo[4,5-c]pyridin-2-one Derivatives Inhibitor->Src inhibits Proliferation Proliferation STAT3->Proliferation Invasion Invasion FAK->Invasion Survival Survival PI3K->Survival RAS->Proliferation

Src Signaling Pathway in Glioblastoma.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel Src inhibitors from the imidazo[4,5-c]pyridin-2-one class follows a systematic workflow, from initial compound synthesis to detailed biological evaluation.

Experimental_Workflow Synthesis Synthesis of Imidazo[4,5-c]pyridin-2-one Derivatives Kinase_Assay In Vitro Kinase Assay (Src, Fyn) Synthesis->Kinase_Assay Data_Analysis1 IC50 Determination (Kinase Inhibition) Kinase_Assay->Data_Analysis1 Cell_Assay Antiproliferative Assay (GBM Cell Lines) Data_Analysis1->Cell_Assay Potent Compounds Data_Analysis2 IC50 Determination (Cell Viability) Cell_Assay->Data_Analysis2 Lead_Identification Lead Compound Identification Data_Analysis2->Lead_Identification

Experimental Workflow for Inhibitor Screening.

References

Solubility Profile of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one, a heterocyclic compound of interest in pharmaceutical research. Understanding the solubility of this compound is critical for its formulation, delivery, and overall development as a potential therapeutic agent. This document outlines its solubility in various solvents, details the experimental protocols for solubility determination, and provides a broader context of its potential biological relevance through a signaling pathway diagram.

Core Solubility Data

While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative and predictive summary can be compiled based on its structure and data from analogous compounds. Heterocyclic compounds of this nature often exhibit poor aqueous solubility.

Table 1: Predicted Solubility of this compound in Common Solvents

SolventPredicted SolubilityRationale & Remarks
Water Sparingly Soluble to InsolubleThe presence of the bromo- and pyridinone moieties, coupled with the rigid heterocyclic core, suggests low affinity for water. The solubility is expected to be pH-dependent.
Phosphate-Buffered Saline (PBS, pH 7.4) Sparingly SolubleSimilar to water, solubility in physiological buffers is anticipated to be low. For in-vitro assays, stock solutions in organic solvents are typically diluted into aqueous media.
Dimethyl Sulfoxide (DMSO) SolubleDMSO is a powerful organic solvent capable of dissolving a wide range of organic compounds.[1][2] It is a common choice for preparing stock solutions for biological screening.
Ethanol Slightly Soluble to SolubleEthanol is a polar protic solvent that may offer some solubility, but likely less than DMSO.[2]
Methanol Slightly Soluble to SolubleSimilar to ethanol, methanol can be a viable solvent, with solubility influenced by temperature.
Dimethylformamide (DMF) SolubleDMF is another polar aprotic solvent, similar to DMSO, and is often used for compounds with low solubility in other common solvents.

Experimental Protocols for Solubility Determination

Accurate determination of a compound's solubility is fundamental. The following are standard experimental methodologies that can be employed for this compound.

Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method.[3][4] This method measures the concentration of a saturated solution of the compound in a specific solvent at equilibrium.

Protocol:

  • Preparation: An excess amount of solid this compound is added to a known volume of the test solvent in a sealed vial.

  • Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.[5]

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the solid phase from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility: Turbidimetric Method

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of a compound upon its precipitation from a DMSO stock solution into an aqueous buffer.[3]

Protocol:

  • Stock Solution: A concentrated stock solution of this compound is prepared in DMSO.[3]

  • Serial Dilution: The stock solution is serially diluted in DMSO in a multi-well plate.

  • Addition of Aqueous Buffer: A specific aqueous buffer (e.g., PBS) is added to each well.

  • Precipitation Detection: The plate is incubated for a set period (e.g., 1-2 hours) and then analyzed for the appearance of precipitate (turbidity) using a nephelometer or a plate reader that can measure light scattering.

  • Data Analysis: The kinetic solubility is defined as the concentration at which the first signs of precipitation are detected.[3]

Visualization of Experimental Workflow and Biological Context

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical workflow for solubility determination and a hypothetical signaling pathway where a compound like this compound might be active, based on related molecules.

G cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis Compound Solid Compound ShakeFlask Shake-Flask Incubation (Constant Temperature) Compound->ShakeFlask Solvent Test Solvent Solvent->ShakeFlask Centrifuge Centrifugation/ Filtration ShakeFlask->Centrifuge Supernatant Saturated Supernatant Centrifuge->Supernatant HPLC HPLC Analysis Supernatant->HPLC Result Solubility Data (mg/mL or µM) HPLC->Result

Figure 1. Workflow for Thermodynamic Solubility Determination.

Derivatives of imidazo[4,5-c]pyridine have been investigated for their roles as inhibitors of various signaling proteins. For instance, related structures have shown activity as bromodomain inhibitors (e.g., targeting BRD7 in prostate cancer) or as potassium-competitive acid blockers.[6][7] The following diagram illustrates a hypothetical signaling pathway where such a compound could act as a kinase inhibitor, a common mechanism for this class of molecules.

G cluster_pathway Hypothetical Kinase Inhibitor Signaling Pathway Receptor Growth Factor Receptor KinaseA Upstream Kinase (e.g., PI3K) Receptor->KinaseA Activates KinaseB Downstream Kinase (e.g., Akt) KinaseA->KinaseB Activates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor Activates CellResponse Cell Proliferation & Survival TranscriptionFactor->CellResponse Promotes Inhibitor 7-Bromo-1,3-dihydro- imidazo[4,5-c]pyridin-2-one Inhibitor->KinaseB Inhibits

Figure 2. Hypothetical Signaling Pathway Inhibition.

References

Spectroscopic and Structural Elucidation of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for the compound 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one. Due to the limited availability of published experimental data, this document summarizes the existing ¹H Nuclear Magnetic Resonance (NMR) data and predicted Mass Spectrometry (MS) data. Generic, detailed experimental protocols for NMR, Infrared (IR), and MS spectroscopy are provided to guide researchers in obtaining comprehensive data for this and similar compounds.

Core Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not fully available

Note: A publicly available ¹H NMR spectrum exists, however, detailed peak assignments and integration values require further analysis or access to the raw data file. The spectrum was recorded in DMSO-d6.[1]

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
Experimental data not available

Note: No experimental IR spectrum for this compound has been found in publicly accessible databases. General expected absorbances would include N-H stretching, C=O stretching, and C-Br stretching.

Table 3: Mass Spectrometry (MS) Data
m/zIonPredicted/Experimental
212.95377[M]Predicted
213.96105[M+H]⁺Predicted
211.94649[M-H]⁻Predicted
235.94299[M+Na]⁺Predicted

Note: The mass spectrometry data presented is based on predictions from computational models available on PubChem.[2] No experimental mass spectrum has been publicly reported. The presence of bromine would result in a characteristic M/M+2 isotopic pattern.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

    • Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a longer relaxation delay and a significantly higher number of scans due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound powder directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent appropriate for ESI-MS, often containing a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.

  • Instrument Setup and Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.

    • Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal for the compound of interest.

    • Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), a time-of-flight (TOF) or Orbitrap analyzer is used to obtain accurate mass measurements, which can confirm the elemental composition.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the general workflows for the synthesis and spectroscopic analysis of this compound.

G General Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification & Analysis 3-amino-2-bromopyridine 3-amino-2-bromopyridine Cyclization Cyclization 3-amino-2-bromopyridine->Cyclization Urea Urea Urea->Cyclization Purification Purification Cyclization->Purification Target_Compound 7-bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one Analysis Analysis Target_Compound->Analysis Purification->Target_Compound G Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample 7-bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one NMR NMR Sample->NMR IR IR Sample->IR MS MS Sample->MS Data_Analysis Spectral Interpretation & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

References

The Imidazo[4,5-c]pyridin-2-one Scaffold: A Technical Guide to the Therapeutic Targeting of the BRAF V600E Mutation with Dabrafenib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-c]pyridin-2-one core represents a privileged scaffold in medicinal chemistry, giving rise to potent and selective kinase inhibitors. While the specific compound 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is not extensively characterized as a therapeutic agent itself, its structural motif is central to theentwicklung of clinically significant drugs. This technical guide will focus on Dabrafenib (GSK2118436), a prominent therapeutic agent that incorporates a similar core structure. Dabrafenib is a potent and selective inhibitor of the BRAF kinase, particularly the V600E mutant, which is a key driver in several cancers, most notably metastatic melanoma.[1][2][3] This document will provide an in-depth analysis of Dabrafenib's therapeutic targets, mechanism of action, relevant quantitative data, and detailed experimental protocols for its preclinical evaluation.

Mechanism of Action: Targeting the MAPK/ERK Signaling Pathway

Dabrafenib is an ATP-competitive inhibitor of RAF kinases.[3][4][5] The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][3][6] In many cancers, mutations in the BRAF gene, particularly the V600E substitution, lead to a constitutively active BRAF protein.[1][7] This results in persistent downstream signaling through MEK and ERK, driving uncontrolled cell proliferation.[1][6]

Dabrafenib selectively binds to the ATP-binding site of the mutant BRAF V600E kinase, preventing the phosphorylation and subsequent activation of MEK.[1][4] This, in turn, inhibits the phosphorylation and activation of ERK, leading to a blockade of the oncogenic signaling cascade.[1][4] The cellular consequences of this inhibition include cell cycle arrest at the G1 phase and the induction of apoptosis.[4][8]

It is important to note that in BRAF wild-type cells, Dabrafenib can cause a paradoxical activation of the MAPK pathway in a RAS-dependent manner.[4] This can lead to increased cell growth and is associated with certain side effects observed in patients.[4]

Quantitative Data

The preclinical characterization of Dabrafenib has generated a wealth of quantitative data defining its potency and selectivity.

Table 1: Biochemical Potency of Dabrafenib against RAF Kinases
Kinase TargetIC50 (nM)Reference
B-Raf V600E0.6[5]
B-Raf V600K0.5[9]
Wild-type B-Raf3.2[9]
C-Raf5.0[5][9]
Table 2: Cellular Activity of Dabrafenib in Cancer Cell Lines
Cell LineCancer TypeBRAF StatusRAS StatusgIC50 (nM)Reference
A375MelanomaV600EWild-type3[10]
Colo205ColorectalV600EWild-type7[10]
SK-MEL-28MelanomaV600EWild-type20[10]
WM266.4MelanomaV600DWild-type-[11]
LCPMelanomaV600RWild-type-[11]
ES-2OvarianV600EWild-type-[8]
HFFNormal FibroblastWild-typeWild-type3000[10]

gIC50: concentration causing 50% growth inhibition.

Table 3: In Vivo Efficacy of Dabrafenib in Xenograft Models
Xenograft ModelTreatmentTumor Growth InhibitionReference
Colo 205 (BRAF V600E)Dabrafenib (100 mg/kg)4 of 8 mice showed partial regressions[8]
A375P (BRAF V600E)Dabrafenib (30 mg/kg)Significant tumor growth inhibition[12]
A375 (BRAF V600E)Dabrafenib (31.5 mg/kg)Significant tumor growth inhibition[13]

Experimental Protocols

BRAF V600E Kinase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of Dabrafenib on the enzymatic activity of the purified BRAF V600E kinase.

Materials:

  • Purified recombinant BRAF V600E enzyme

  • MEK1 (inactive) as a substrate

  • ATP (radiolabeled or for use with a detection reagent like Kinase-Glo®)

  • Kinase assay buffer

  • Dabrafenib stock solution (in DMSO)

  • 96-well plates

  • Detection reagent (e.g., Kinase-Glo® MAX)

  • Luminometer

Protocol:

  • Prepare serial dilutions of Dabrafenib in kinase assay buffer.

  • In a 96-well plate, add the Dabrafenib dilutions, a positive control (enzyme without inhibitor), and a negative control (no enzyme).

  • Add the BRAF V600E enzyme to all wells except the negative control.

  • Add the MEK1 substrate to all wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the Kinase-Glo® MAX reagent.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure the luminescence using a microplate reader.

  • Calculate the percentage of inhibition for each Dabrafenib concentration and determine the IC50 value.[14][15]

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis reagents Prepare Reagents: - Dabrafenib dilutions - BRAF V600E enzyme - MEK1 substrate - ATP plate Plate Setup: - Add Dabrafenib - Add BRAF V600E - Add MEK1 reagents->plate initiate Initiate Reaction: Add ATP plate->initiate incubate Incubate at 30°C initiate->incubate detect Add Kinase-Glo® Reagent incubate->detect measure Measure Luminescence detect->measure analyze Calculate IC50 measure->analyze

Caption: Workflow for a BRAF V600E biochemical kinase inhibition assay.

Cellular Phospho-ERK (pERK) Inhibition Assay (Western Blot)

This assay determines the ability of Dabrafenib to inhibit the MAPK pathway in a cellular context by measuring the phosphorylation of ERK.

Materials:

  • BRAF V600E mutant cancer cell line (e.g., A375)

  • Complete cell culture medium

  • Dabrafenib stock solution (in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Seed A375 cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of Dabrafenib for a specified time (e.g., 1-2 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an ECL substrate.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to determine the ratio of pERK to total ERK.[16][17][18][19][20]

G cell_culture Cell Culture & Treatment lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Blot Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip & Re-probe (anti-total-ERK) detection->reprobe analysis Densitometry & Analysis reprobe->analysis

Caption: Western blot workflow for measuring pERK and total ERK levels.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Dabrafenib on the proliferation and viability of cancer cells.

Materials:

  • BRAF V600E mutant cancer cell line (e.g., A375)

  • Complete cell culture medium

  • Dabrafenib stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed A375 cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Treat the cells with a serial dilution of Dabrafenib for 72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the gIC50 value.[21][22][23][24][25][26][27][28]

G seed Seed Cells in 96-well plate treat Treat with Dabrafenib (72 hours) seed->treat add_mtt Add MTT Reagent (2-4 hours) treat->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate gIC50 read->analyze

Caption: Workflow for an MTT cell viability assay.

In Vivo Xenograft Tumor Growth Inhibition Study

This study evaluates the anti-tumor efficacy of Dabrafenib in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • BRAF V600E mutant melanoma cells (e.g., A375)

  • Dabrafenib formulation for oral gavage

  • Vehicle control

  • Calipers

Protocol:

  • Subcutaneously inject A375 cells into the flank of the mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer Dabrafenib or vehicle control orally once daily.

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Continue treatment for a specified duration (e.g., 14-21 days).

  • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., pERK levels by Western blot).

  • Analyze the data to determine the extent of tumor growth inhibition.[12][13][29][30][31][32]

G implant Tumor Cell Implantation growth Tumor Growth & Randomization implant->growth treatment Oral Administration (Dabrafenib or Vehicle) growth->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Data Analysis monitoring->endpoint pd_analysis Pharmacodynamic Analysis (optional) endpoint->pd_analysis

Caption: Workflow for an in vivo xenograft tumor growth inhibition study.

Signaling Pathway

The following diagram illustrates the MAPK/ERK signaling pathway and the point of inhibition by Dabrafenib.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors ERK->Transcription P Proliferation Cell Proliferation, Survival, etc. Transcription->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF_V600E Inhibits

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Conclusion

Dabrafenib, a therapeutic agent built upon a core structure related to this compound, serves as a powerful example of targeted cancer therapy. Its high potency and selectivity for the BRAF V600E mutant kinase have led to significant clinical benefits for patients with metastatic melanoma and other BRAF-mutant cancers. The experimental protocols and data presented in this guide provide a comprehensive overview for researchers and drug development professionals working on the discovery and characterization of novel kinase inhibitors. The continued exploration of the imidazo[4,5-c]pyridin-2-one scaffold and its derivatives holds promise for the development of next-generation targeted therapies.

References

Methodological & Application

Application Notes: 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one as a Potential Kinase Inhibitor in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is a heterocyclic small molecule belonging to the imidazopyridine class. While specific biological targets for this particular compound are not extensively documented in publicly available literature, derivatives of the imidazo[4,5-c]pyridin-2-one scaffold have been reported as potent inhibitors of various protein kinases.[1][2] This structural class is of significant interest in drug discovery due to its analogy to purines, enabling interaction with a wide range of biological targets, including kinases involved in cell signaling pathways.[3]

These application notes provide a representative protocol for evaluating the inhibitory activity of this compound in a cell-based assay, using the p38 mitogen-activated protein kinase (MAPK) pathway as an exemplary target. The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, and its dysregulation is implicated in numerous diseases.[4][5]

Principle of the Assay

The protocol described here is a cell-based ELISA designed to measure the phosphorylation of a p38 MAPK substrate in a cellular context.[5] Cells are first treated with this compound, followed by stimulation with a known activator of the p38 MAPK pathway, such as anisomycin. The inhibitory effect of the compound is determined by quantifying the level of phosphorylation of a downstream target of p38 MAPK.

Materials and Reagents

  • This compound

  • HeLa or A549 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Anisomycin (p38 MAPK activator)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Cell-based ELISA kit for phospho-p38 MAPK (or a downstream substrate like ATF-2)

  • Phosphate-Buffered Saline (PBS)

  • Fixing solution (e.g., 4% paraformaldehyde in PBS)

  • Quenching solution

  • Blocking buffer

  • Primary antibody (specific for the phosphorylated target)

  • HRP-conjugated secondary antibody

  • Substrate reagent (e.g., TMB)

  • Stop solution

  • Microplate reader

Experimental Protocols

Cell Culture and Seeding
  • Culture HeLa or A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Harvest cells using standard trypsinization procedures.

  • Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of growth medium.

  • Incubate the plate overnight to allow for cell attachment.

Compound Treatment and Stimulation
  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Include a vehicle-only control (DMSO).

  • Remove the growth medium from the wells and add 100 µL of the diluted compound or vehicle control.

  • Pre-incubate the cells with the compound for 1 hour at 37°C.[5]

  • Prepare a working solution of anisomycin in cell culture medium.

  • Add the anisomycin solution to the wells to a final concentration of 10 µM to stimulate the p38 MAPK pathway.[4]

  • Incubate for 30 minutes at 37°C.[5]

Cell-Based ELISA Procedure
  • Fixation: Aspirate the medium and wash the cells once with PBS. Add 100 µL of fixing solution to each well and incubate for 20 minutes at room temperature.[4]

  • Washing: Aspirate the fixing solution and wash the wells three times with wash buffer.

  • Permeabilization and Blocking: Add 100 µL of blocking buffer containing a permeabilizing agent to each well. Incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Aspirate the blocking buffer and add 50 µL of the primary antibody solution (diluted in antibody dilution buffer) to each well. Incubate for 2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody (diluted in antibody dilution buffer) to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the wells five times with wash buffer.

  • Detection: Add 100 µL of the substrate reagent to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

Data Presentation

The quantitative data from the cell-based ELISA can be summarized in the following table. The IC50 value, which is the concentration of the inhibitor that results in a 50% reduction of the signal, should be calculated from a dose-response curve.

Concentration of this compound (µM)Absorbance at 450 nm (Mean)Standard Deviation% Inhibition
0 (Vehicle Control)1.250.080
0.11.100.0612
0.50.850.0532
10.600.0452
50.350.0372
100.200.0284
IC50 (µM) 0.95

Note: The data presented in this table is representative and for illustrative purposes only.

Visualizations

p38 MAPK Signaling Pathway

p38_MAPK_Pathway p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cellular Cellular Stress / Cytokines Stress / Cytokines Receptor Receptor Stress / Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2) p38_MAPK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response Inhibitor 7-bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one Inhibitor->p38_MAPK inhibits

Caption: The p38 MAPK signaling pathway is activated by stress and cytokines.

Experimental Workflow for Cell-Based ELISA

Experimental_Workflow Experimental Workflow for Cell-Based ELISA A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (1 hour) A->B C 3. Stimulation with Anisomycin (30 minutes) B->C D 4. Cell Fixation & Washing C->D E 5. Permeabilization & Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Substrate Addition & Color Development G->H I 9. Stop Reaction & Read Absorbance H->I

Caption: Workflow for a cell-based ELISA to screen for kinase inhibitors.

References

Application of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one in Kinase Inhibition Studies: A Prospective Outlook

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-c]pyridin-2-one scaffold has emerged as a promising framework in the design of novel kinase inhibitors. Derivatives of this heterocyclic system have demonstrated inhibitory activity against various kinases, playing crucial roles in cellular signaling pathways implicated in diseases such as cancer. This document provides a detailed overview of the potential applications and investigational protocols for 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one, a specific analog within this class.

While direct experimental data on the kinase inhibitory properties of this compound are not extensively available in the current body of scientific literature, the known activities of structurally related compounds provide a strong rationale for its investigation as a potential kinase inhibitor. This application note, therefore, presents a generalized framework based on the study of analogous imidazo[4,5-c]pyridin-2-one derivatives to guide future research into the biological activity of this specific compound.

Kinase Inhibition Profile of Structurally Related Imidazo[4,5-c]pyridin-2-one Derivatives

Recent studies have highlighted the potential of imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of several important kinase families, including Src family kinases (SFKs) and DNA-dependent protein kinase (DNA-PK).[1] These findings suggest that the core scaffold can be effectively modified to achieve potent and selective kinase inhibition. Below is a summary of the inhibitory activities of representative derivatives.

Compound IDTarget KinaseIC50 (µM)Reference
1d Src0.89
Fyn0.65
1e Src0.76
Fyn0.58
1q Src0.92
Fyn0.71
1s Src0.68
Fyn0.45
SN39536 DNA-PKLow nM[2]
SN40905 DNA-PKPotent nM[2]

This table presents data for derivatives of imidazo[4,5-c]pyridin-2-one to illustrate the potential of the scaffold. Specific inhibitory data for this compound is not currently available.

Experimental Protocols

The following protocols are generalized methodologies for the evaluation of a novel compound, such as this compound, as a kinase inhibitor.

In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest (e.g., Src, Fyn, DNA-PK)

  • Kinase-specific substrate peptide

  • ATP

  • This compound (test compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (384-well, white)

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Target Engagement (Example: Western Blot for Phospho-Protein Levels)

This protocol assesses the ability of the test compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Cancer cell line known to have active signaling through the target kinase (e.g., U87 glioblastoma cells for Src).

  • This compound (test compound)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (total and phosphorylated forms of the substrate protein)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against the total substrate protein as a loading control.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling Pathway Diagram

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Ras Ras Src->Ras PI3K PI3K Src->PI3K Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival ERK ERK Ras->ERK Akt Akt PI3K->Akt Akt->Survival ERK->Proliferation Inhibitor Imidazo[4,5-c]pyridin-2-one Derivative Inhibitor->Src Inhibition

Caption: Simplified Src signaling pathway and the point of inhibition.

Experimental Workflow Diagram

Kinase_Inhibitor_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Lead Optimization Compound Test Compound (7-bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one) KinaseAssay In Vitro Kinase Assay (e.g., ADP-Glo) Compound->KinaseAssay IC50 Determine IC50 KinaseAssay->IC50 CellCulture Treat Cancer Cell Lines IC50->CellCulture TargetEngagement Target Engagement Assay (Western Blot) CellCulture->TargetEngagement PhenotypicAssay Phenotypic Assays (Proliferation, Apoptosis) CellCulture->PhenotypicAssay SAR Structure-Activity Relationship (SAR) PhenotypicAssay->SAR ADME ADME/Tox Profiling SAR->ADME

References

Application Notes and Protocols for High-Throughput Screening with 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is a heterocyclic small molecule belonging to the imidazopyridine class. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds.[1] Derivatives of the imidazo[4,5-c]pyridin-2-one core have been identified as potent inhibitors of key signaling proteins, including Src family kinases, which are implicated in the progression of cancers such as glioblastoma.[2] High-throughput screening (HTS) is a critical methodology in drug discovery that enables the rapid testing of large numbers of chemical compounds to identify potential therapeutic candidates.[3][4]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a high-throughput screening setting to identify novel kinase inhibitors.

Hypothetical Target and Rationale

For the context of these protocols, we will consider a hypothetical screening campaign targeting a non-receptor tyrosine kinase, "Kinase-X," which is overexpressed in a specific cancer cell line and is a key driver of tumor proliferation. The imidazo[4,5-c]pyridin-2-one scaffold has demonstrated activity against this class of enzymes, making this compound a promising candidate for screening.

High-Throughput Screening Workflow

The overall workflow for a high-throughput screening campaign involving this compound is outlined below. This process begins with assay development and culminates in the identification and confirmation of "hit" compounds.

HTS_Workflow cluster_prep Preparation cluster_execution Execution cluster_validation Validation cluster_characterization Characterization AssayDev Assay Development & Miniaturization Pilot Pilot Screen (~2,000 compounds) AssayDev->Pilot Z' > 0.5 Primary Primary HTS (Full Library) Pilot->Primary HitID Hit Identification Primary->HitID Data Analysis Confirmation Hit Confirmation & Dose-Response HitID->Confirmation Secondary Secondary Assays (Orthogonal & Selectivity) Confirmation->Secondary IC50 Determination SAR Structure-Activity Relationship (SAR) Secondary->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: High-Throughput Screening (HTS) Workflow.

Data Presentation: Hypothetical Screening Results

The following tables summarize hypothetical quantitative data from a screening campaign of this compound and its analogs against Kinase-X.

Table 1: Primary HTS and Hit Confirmation

Compound IDStructure% Inhibition at 10 µM (Primary)Confirmed Hit
BIP-001 This compound85.2Yes
BIP-002 Analog 112.5No
BIP-003 Analog 292.1Yes
BIP-004 Analog 35.7No

Table 2: Dose-Response and Selectivity Data for Confirmed Hits

Compound IDKinase-X IC50 (nM)Kinase-Y IC50 (nM)Selectivity Index (Kinase-Y/Kinase-X)
BIP-001 150>10,000>66
BIP-003 755,00066

Experimental Protocols

Biochemical Assay for Kinase-X Inhibition

This protocol describes a homogenous, fluorescence-based assay suitable for HTS to measure the inhibitory activity of compounds against Kinase-X.

Materials:

  • Kinase-X, recombinant enzyme

  • ATP

  • Fluorescently labeled peptide substrate

  • Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100

  • This compound (and other test compounds) dissolved in 100% DMSO

  • Positive Control (Staurosporine) and Negative Control (DMSO)

  • 384-well, low-volume, black assay plates

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Compound Dispensing: Using an automated liquid handler, dispense 50 nL of test compounds, positive control, or negative control into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of Kinase-X solution (at 2x final concentration) in assay buffer to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Add 5 µL of a solution containing ATP and the fluorescently labeled peptide substrate (both at 2x final concentration) in assay buffer to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reaction Termination and Detection: Add 10 µL of a stop solution containing a chelating agent (e.g., EDTA) to terminate the reaction. Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.

Cell-Based Assay for Target Engagement

This protocol outlines a cell-based assay to confirm the activity of hit compounds in a cellular context.

Materials:

  • Cancer cell line overexpressing Kinase-X

  • Cell culture medium and supplements

  • Lysis buffer

  • Antibodies for detecting phosphorylated and total levels of a known Kinase-X substrate

  • Reagents for a detection method (e.g., ELISA or Western Blot)

  • 384-well cell culture plates

Procedure:

  • Cell Plating: Seed the cancer cells into 384-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a dilution series of the hit compounds (e.g., BIP-001 and BIP-003) for a specified time (e.g., 2 hours).

  • Cell Lysis: Aspirate the culture medium and lyse the cells by adding lysis buffer.

  • Detection of Substrate Phosphorylation: Analyze the cell lysates to determine the levels of the phosphorylated substrate of Kinase-X using an appropriate method like ELISA or an automated Western Blotting system.

  • Data Analysis: Normalize the phosphorylated substrate signal to the total substrate or a housekeeping protein. Calculate the IC50 values for each compound.

Signaling Pathway Visualization

The following diagram illustrates a simplified, hypothetical signaling pathway involving Kinase-X, which can be modulated by inhibitors like this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate TF Transcription Factor pSubstrate->TF Activates Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Inhibitor 7-bromo-1,3-dihydro- imidazo[4,5-c]pyridin-2-one Inhibitor->KinaseX

Caption: Hypothetical Kinase-X Signaling Pathway.

Conclusion

The protocols and data presented provide a framework for conducting a high-throughput screening campaign with this compound to identify novel kinase inhibitors. The adaptability of HTS allows for the screening of large compound libraries, and subsequent hit validation and characterization are crucial for advancing promising compounds into the drug development pipeline. The imidazo[4,5-c]pyridin-2-one scaffold represents a valuable starting point for the discovery of new therapeutics.

References

Application Notes and Protocols for In Vivo Studies with 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is a small molecule belonging to the imidazopyridine class of heterocyclic compounds. While in vivo data for this specific molecule is limited, its structural similarity to other compounds in this class suggests potential activity as a kinase inhibitor. Notably, derivatives of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine have been investigated as inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[1] GSK-3 is a serine/threonine kinase that is a key regulator in a multitude of cellular processes. Its dysregulation has been implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and various cancers.[2][3]

These application notes provide a comprehensive framework for conducting preclinical in vivo studies to evaluate the therapeutic potential of this compound, postulating it as a putative GSK-3 inhibitor. The protocols detailed below are designed for researchers in neurodegenerative disease and oncology and are based on established methodologies for testing novel small molecule inhibitors in relevant animal models.

Postulated Mechanism of Action: GSK-3 Inhibition

GSK-3 is a constitutively active kinase that is inhibited by upstream signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways. In neurodegenerative diseases like Alzheimer's, hyperactive GSK-3 is known to contribute to the hyperphosphorylation of the tau protein, a key event in the formation of neurofibrillary tangles.[4] In cancer, GSK-3's role is complex, acting as either a tumor suppressor or promoter depending on the context. Inhibition of GSK-3 can suppress tumor growth by modulating pathways involved in cell proliferation and survival.[2] The potential of this compound to inhibit GSK-3 makes it a compelling candidate for in vivo evaluation in these disease contexts.

GSK3_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled BetaCatenin_Complex β-catenin Destruction Complex Frizzled->BetaCatenin_Complex Inhibits Akt Akt PI3K->Akt Activates GSK3 GSK-3 Akt->GSK3 Inhibits GSK3->BetaCatenin_Complex Component of Tau Tau GSK3->Tau Phosphorylates Apoptosis Apoptosis GSK3->Apoptosis Promotes Compound 7-Bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one Compound->GSK3 Inhibits BetaCatenin β-catenin BetaCatenin_Complex->BetaCatenin Phosphorylates for Degradation GeneTranscription Gene Transcription (Cell Survival, Proliferation) BetaCatenin->GeneTranscription Activates pTau Hyperphosphorylated Tau (pTau) Tau->pTau NFT Neurofibrillary Tangles pTau->NFT

Figure 1: Postulated GSK-3 signaling pathway and the inhibitory action of the compound.

Experimental Protocols

Protocol 1: Compound Formulation for In Vivo Administration

Given that many small molecule kinase inhibitors exhibit poor water solubility, a suitable vehicle is required for in vivo administration.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile saline (0.9% NaCl) or sterile water

Procedure:

  • Solubility Test: Begin by determining the solubility of the compound in various pharmaceutically acceptable vehicles.

  • Vehicle Preparation (Example): A common vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder saline.

  • Formulation: a. Weigh the required amount of this compound. b. Dissolve the compound completely in DMSO first. c. Add PEG300 and vortex until the solution is clear. d. Add Tween 80 and vortex again. e. Finally, add the sterile saline or water dropwise while vortexing to bring the solution to the final volume and concentration. f. The final formulation should be a clear solution or a homogenous suspension. Prepare fresh daily.

  • Control: The vehicle control group should receive the same formulation without the active compound.

Note: The final concentration of DMSO should be kept to a minimum (ideally ≤10%) to avoid toxicity in animals.[5]

Protocol 2: In Vivo Efficacy in an Alzheimer's Disease Mouse Model

This protocol describes the evaluation of the compound in a transgenic mouse model of Alzheimer's disease, such as the 3xTg-AD or 5XFAD mice, which develop amyloid plaques and tau pathology.

Animal Model:

  • 3xTg-AD or 5XFAD mice, aged to a point where pathology is present (e.g., 6-9 months).

  • Age-matched wild-type littermates as controls.

Experimental Design:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to the following groups (n=10-15 per group):

    • Group 1: Wild-type + Vehicle

    • Group 2: Transgenic + Vehicle

    • Group 3: Transgenic + Compound (e.g., 10 mg/kg)

    • Group 4: Transgenic + Compound (e.g., 30 mg/kg)

  • Dosing:

    • Administer the compound or vehicle daily via oral gavage (p.o.) or intraperitoneal (i.p.) injection for a period of 4-12 weeks.

    • Monitor animal weight and general health twice weekly.

AD_Workflow start Start: Acclimatize 3xTg-AD Mice (6 months old) randomization Randomize into Groups (n=15/group) start->randomization treatment Daily Dosing (8 weeks) Vehicle or Compound (10, 30 mg/kg, p.o.) randomization->treatment behavior Behavioral Testing (Weeks 7-8) - Morris Water Maze - Fear Conditioning treatment->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Biochemical & Histological Analysis - Western Blot (p-GSK3, p-Tau) - Immunohistochemistry (Aβ, Tau) euthanasia->analysis end End: Data Analysis & Interpretation analysis->end

Figure 2: Experimental workflow for the Alzheimer's disease mouse model study.

Efficacy Endpoints:

  • Behavioral Tests (perform during the last 2 weeks of treatment):

    • Morris Water Maze (MWM): To assess spatial learning and memory.[6]

      • Acquisition Phase (5 days): Train mice to find a hidden platform in a pool of opaque water. Record escape latency and path length.

      • Probe Trial (Day 6): Remove the platform and record the time spent in the target quadrant.

    • Contextual Fear Conditioning: To assess associative memory.[6]

      • Training: Place the mouse in a chamber and deliver a mild foot shock paired with an auditory cue.

      • Testing (24h later): Re-expose the mouse to the context and cue separately and measure freezing behavior.

  • Post-mortem Tissue Analysis:

    • At the end of the study, euthanize mice and perfuse with saline.

    • Collect brains; hemisphere one for biochemistry and hemisphere two for histology.

    • Immunohistochemistry (IHC): Analyze levels of Aβ plaques (using 6E10 antibody) and phosphorylated Tau (using AT8 antibody).

    • Western Blot: Analyze levels of p-GSK-3β (Ser9), total GSK-3β, p-Tau (AT8), and total Tau in brain homogenates to confirm target engagement and downstream effects.

Protocol 3: In Vivo Efficacy in a Cancer Xenograft Model

This protocol details the evaluation of the compound in an immunocompromised mouse model bearing human cancer cell line xenografts.

Materials:

  • Human cancer cell line (e.g., HCC1937 breast cancer, A549 lung cancer).[7]

  • Immunocompromised mice (e.g., NOD/SCID or Nude mice).

  • Matrigel (optional, for improved tumor take-rate).

Experimental Design:

  • Cell Culture and Implantation: a. Culture cancer cells to ~80% confluency. b. Harvest and resuspend cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-5 x 10^7 cells/mL. c. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[8]

  • Tumor Growth and Treatment Initiation: a. Monitor tumor growth with calipers twice weekly. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2. b. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 per group).

  • Dosing:

    • Administer the compound or vehicle daily via the determined route (e.g., i.p. or p.o.) for 21-28 days.

    • Monitor tumor volume, body weight, and signs of toxicity.

Efficacy Endpoints:

  • Tumor Growth Inhibition: The primary endpoint is the change in tumor volume over time.

  • Endpoint Analysis: At the end of the study, euthanize mice and excise tumors.

    • Measure the final tumor weight.

    • Immunohistochemistry/Western Blot: Analyze tumor tissue for markers of proliferation (Ki-67), apoptosis (cleaved caspase-3), and target engagement (p-GSK-3β, p-Akt).

Data Presentation

Table 1: Hypothetical Behavioral Data from Alzheimer's Disease Model Study

GroupTreatmentMWM Escape Latency (Day 5, sec)MWM Time in Target Quadrant (%)Fear Conditioning Freezing (%)
Wild-TypeVehicle20.5 ± 2.145.2 ± 3.555.1 ± 4.2
3xTg-ADVehicle45.8 ± 3.923.1 ± 2.828.4 ± 3.7
3xTg-ADCompound (10 mg/kg)35.2 ± 3.532.5 ± 3.139.8 ± 4.1*
3xTg-ADCompound (30 mg/kg)28.9 ± 2.8 38.9 ± 3.348.2 ± 4.5**

*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to 3xTg-AD Vehicle group.

Table 2: Hypothetical Efficacy Data from Cancer Xenograft Model Study

GroupTreatmentInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Final Tumor Weight (g)
ControlVehicle125.4 ± 10.11580.2 ± 150.5-1.62 ± 0.15
TreatmentCompound (25 mg/kg)128.1 ± 9.8855.6 ± 95.245.80.88 ± 0.11
TreatmentCompound (50 mg/kg)126.9 ± 10.5540.7 ± 78.4 65.80.55 ± 0.09

*Data are presented as Mean ± SEM. *p < 0.05, *p < 0.01 compared to Vehicle group.

Supportive Protocols

Protocol 4: Immunohistochemistry (IHC) for Brain Tissue

Procedure:

  • Tissue Preparation: Fix brain tissue in 4% paraformaldehyde (PFA), cryoprotect in sucrose, and section at 30-40 µm on a cryostat.[9]

  • Antigen Retrieval: If necessary, perform antigen retrieval using citrate buffer.

  • Blocking: Block non-specific binding with a solution containing normal serum and a detergent like Triton X-100 for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-p-Tau AT8, anti-Aβ 6E10) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash sections with PBS and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Counterstain with DAPI to visualize nuclei, then mount sections onto slides with anti-fade mounting medium.

  • Imaging: Visualize sections using a fluorescence or confocal microscope.

Protocol 5: Western Blotting for Tissue Homogenates

Procedure:

  • Sample Preparation: Homogenize brain or tumor tissue in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.[10]

  • SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-GSK-3β, anti-GSK-3β, anti-p-Tau, anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software.

References

Application Notes: Synthesis of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction The imidazo[4,5-c]pyridin-2-one scaffold is a significant heterocyclic nucleus found in numerous biologically active compounds. Derivatives of this structure have been investigated for a range of therapeutic applications, including as kinase inhibitors for cancer treatment, such as glioblastoma, and as corticotropin-releasing factor (CRF) antagonists.[1][2][3] The synthesis of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one serves as a key process for generating a versatile intermediate, enabling further chemical modifications to develop novel drug candidates. This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for researchers in medicinal chemistry and drug development.

Chemical Safety This protocol involves the use of hazardous materials. It is imperative to perform all steps in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4] Ensure that eyewash stations and safety showers are readily accessible.[4] The target compound and intermediates are classified as harmful if swallowed, causing skin and eye irritation, and may cause respiratory irritation.[5] Avoid inhalation of dust and contact with skin and eyes.[4]

Synthetic Pathway Overview

The synthesis of this compound is proposed as a three-step process starting from commercially available 3-amino-5-bromopyridine. The pathway involves nitration of the pyridine ring, followed by reduction of the nitro group to create a diamine intermediate, which is then cyclized to form the final product.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A 3-Amino-5-bromopyridine B 3-Amino-5-bromo-4-nitropyridine A->B H2SO4, KNO3 C 5-Bromo-3,4-diaminopyridine B->C Fe, NH4Cl or H2/Pd-C D 7-bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one C->D CDI, THF

Caption: Proposed synthetic pathway for this compound.

Experimental Workflow

The general laboratory workflow for each synthetic step includes reaction setup, monitoring, workup, and purification.

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification Reactant_Prep Prepare Reactants & Solvents Reaction_Setup Set up Reaction (Inert Atmosphere if needed) Reactant_Prep->Reaction_Setup Reagent_Addition Add Reagents (Control Temperature) Reaction_Setup->Reagent_Addition Reaction_Monitoring Monitor Progress (TLC / LC-MS) Reagent_Addition->Reaction_Monitoring Quenching Quench Reaction Reaction_Monitoring->Quenching Upon Completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Dry Organic Layer (e.g., Na2SO4) Extraction->Drying Concentration Concentrate (Rotary Evaporator) Drying->Concentration Purification Purify Crude Product (Crystallization / Chromatography) Concentration->Purification Characterization Characterization (NMR, MS, mp) Purification->Characterization Final Product

Caption: General experimental workflow for synthesis, purification, and analysis.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-5-bromo-4-nitropyridine

This procedure describes the regioselective nitration of 3-amino-5-bromopyridine. The amino group directs the nitration to the ortho and para positions, with the C4 position being electronically activated.

Methodology:

  • To a stirred solution of concentrated sulfuric acid (H₂SO₄, 100 mL), cool the flask to 0 °C using an ice-water bath.

  • Slowly add 3-amino-5-bromopyridine (17.3 g, 0.1 mol) in portions, ensuring the temperature does not exceed 10 °C.

  • Once the starting material is fully dissolved, add potassium nitrate (KNO₃, 11.1 g, 0.11 mol) portion-wise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 500 g).

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or ammonium hydroxide until the pH is approximately 7-8.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 3-amino-5-bromo-4-nitropyridine as a solid.

Step 2: Synthesis of 5-Bromo-3,4-diaminopyridine

This step involves the reduction of the nitro group to an amine, yielding the key diamine intermediate.

Methodology:

  • In a round-bottom flask, suspend 3-amino-5-bromo-4-nitropyridine (21.8 g, 0.1 mol) in a mixture of ethanol (200 mL) and water (50 mL).

  • Add ammonium chloride (NH₄Cl, 26.7 g, 0.5 mol) to the suspension.

  • Heat the mixture to 70 °C with vigorous stirring.

  • Add iron powder (Fe, 28 g, 0.5 mol) in small portions over 1 hour. The reaction is exothermic.

  • After the addition is complete, maintain the reaction at reflux for 2-3 hours until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture and filter it through a pad of Celite while hot to remove the iron salts. Wash the Celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to give the crude 5-bromo-3,4-diaminopyridine. The product can be purified further by column chromatography if necessary.

Step 3: Synthesis of this compound

This final step is the cyclization of the diamine intermediate using N,N'-Carbonyldiimidazole (CDI) to form the imidazo[4,5-c]pyridin-2-one ring system. This method is adapted from a similar synthesis.[6][7]

Methodology:

  • Dissolve 5-bromo-3,4-diaminopyridine (18.8 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 300 mL) under an inert nitrogen atmosphere.

  • Add N,N'-Carbonyldiimidazole (CDI, 17.8 g, 0.11 mol) in one portion to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Triturate the resulting residue with diethyl ether or water to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.

Summary of Quantitative Data

The following table summarizes the key quantitative data for the proposed three-step synthesis. Yields are estimates based on similar reported reactions and may vary.

StepStarting MaterialReagentsProductM.W. ( g/mol )Est. Yield (%)
13-Amino-5-bromopyridineH₂SO₄, KNO₃3-Amino-5-bromo-4-nitropyridine218.0275-85%
23-Amino-5-bromo-4-nitropyridineFe, NH₄Cl5-Bromo-3,4-diaminopyridine188.0480-90%
35-Bromo-3,4-diaminopyridineCDI, THFThis compound214.0370-80%

References

Application Notes and Protocols for the Quantification of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one in various matrices, catering to the needs of researchers and professionals in drug development. The protocols are based on established analytical techniques for similar small molecules and heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in pharmaceutical research. Accurate and reliable quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical techniques for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

Analytical method development and validation are critical components in ensuring the quality, safety, and efficacy of pharmaceutical products.[1] The process involves a systematic approach to select and optimize analytical methods to measure specific attributes of a drug substance or product.[1] Validation demonstrates that an analytical method is suitable for its intended purpose, producing reliable and consistent results over time.[1]

Analytical Techniques

High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a robust and widely accessible technique suitable for the quantification of this compound in bulk drug substance and pharmaceutical formulations. The method relies on the separation of the analyte from potential impurities and excipients on a chromatographic column, followed by detection based on its ultraviolet absorbance.

2.1.1. Experimental Protocol: HPLC-UV Method

Objective: To quantify this compound in a drug substance sample.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10-90% B over 10 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined by UV scan of the analyte (typically between 220-300 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a known amount of the drug substance and dissolve it in the solvent to achieve a theoretical concentration within the calibration range.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solutions for analysis.

  • Data Analysis:

    • Integrate the peak area of the analyte in the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

2.1.2. Method Validation Parameters (HPLC-UV)

Analytical method validation is a documented process to demonstrate that a method is suitable for its intended purpose.[2] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range.[1][3]

ParameterAcceptance CriteriaTypical Expected Performance
Linearity (r²) ≥ 0.9950.999
Range -1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) -~0.1 µg/mL
Limit of Quantification (LOQ) -~0.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99%
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the preferred method for quantifying low concentrations of this compound in complex biological matrices such as plasma, urine, and tissue homogenates.[4][5]

2.2.1. Experimental Protocol: LC-MS/MS Method

Objective: To quantify this compound in human plasma.

Materials:

  • This compound reference standard

  • Internal Standard (IS) - a stable isotope-labeled analog is preferred

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

  • UPLC or HPLC system

Chromatographic Conditions (Starting Point):

  • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5-95% B over 3 minutes, hold and re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion (e.g., [M+H]⁺) → Product ion (to be determined by infusion and fragmentation studies).

    • Internal Standard: Precursor ion → Product ion.

  • Source Parameters: To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Procedure:

  • Sample Preparation (Protein Precipitation): [4][6][7]

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.[7]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Standard and Quality Control (QC) Preparation:

    • Prepare calibration standards and QC samples by spiking known concentrations of the analyte and a fixed concentration of the internal standard into blank plasma.

    • Process these standards and QCs in the same manner as the unknown samples.

  • Analysis:

    • Inject the processed standards, QCs, and samples into the LC-MS/MS system.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards using a weighted linear regression.

    • Determine the concentration of the analyte in the samples from the calibration curve.

2.2.2. Method Validation Parameters (LC-MS/MS)

The validation of bioanalytical methods follows specific guidelines from regulatory agencies like the FDA.[8]

ParameterAcceptance CriteriaTypical Expected Performance
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise > 10, Accuracy ±20%, Precision ≤20%0.1 ng/mL
Accuracy (% Bias) Within ±15% (±20% for LLOQ)< 10%
Precision (% RSD) ≤ 15% (≤ 20% for LLOQ)< 10%
Matrix Effect IS-normalized matrix factor within acceptable limitsConsistent across different lots of matrix
Recovery Consistent and reproducible> 80%
Stability Analyte stable under various storage and processing conditionsNo significant degradation

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start plasma_sample Plasma Sample / Blank Plasma start->plasma_sample spike_is Spike with Internal Standard plasma_sample->spike_is spike_analyte Spike with Analyte (for Standards/QCs) spike_is->spike_analyte Calibration Standards & QCs only protein_precip Protein Precipitation (e.g., Acetonitrile) spike_is->protein_precip Unknown Samples spike_analyte->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation to Dryness supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection into LC-MS/MS reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration (Analyte & IS) detection->integration ratio Calculate Peak Area Ratio integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification end End quantification->end

Caption: LC-MS/MS bioanalytical workflow.

Method Validation Logic

method_validation cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_bioanalytical Bioanalytical Specific Parameters linearity Linearity & Range Establishes concentration range accuracy Accuracy Closeness to true value linearity->accuracy precision Precision Repeatability & Intermediate linearity->precision validated_method Validated Analytical Method linearity->validated_method accuracy->validated_method precision->validated_method specificity Specificity/Selectivity Differentiates analyte from interferences specificity->accuracy specificity->precision specificity->validated_method lod LOD Limit of Detection lod->validated_method loq LOQ Limit of Quantification loq->validated_method matrix_effect Matrix Effect Ion suppression/enhancement matrix_effect->validated_method For Bioanalysis recovery Recovery Extraction efficiency recovery->validated_method For Bioanalysis stability Stability Freeze-thaw, bench-top, etc. stability->validated_method For Bioanalysis

Caption: Key parameters for analytical method validation.

References

Application Note: Preparation of Stock Solutions of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of stock solutions of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one for use in research and drug development applications.

Introduction

This compound is a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications such as high-throughput screening, cell-based assays, and pharmacokinetic studies. This application note provides a standardized procedure for the solubilization and storage of this compound.

Chemical Properties

A summary of the key chemical properties for this compound is provided in the table below.

PropertyValue
Molecular Formula C₆H₄BrN₃O
Molecular Weight 214.02 g/mol
Appearance Typically a solid powder
Storage Conditions Store at room temperature in a dry, well-ventilated place.

Solubility Data

SolventAnticipated SolubilityRecommended for Stock Solutions
Dimethyl Sulfoxide (DMSO) HighYes
Dimethylformamide (DMF) HighYes
Ethanol Moderate to LowWith caution, may require heating
Methanol Moderate to LowWith caution, may require heating
Water Low to InsolubleNot recommended

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent purity

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Optional: Sonicator (water bath)

Procedure

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound and solvent. Work in a well-ventilated area or a chemical fume hood.

  • Determine the Mass of Compound: To prepare a 10 mM stock solution, calculate the mass of this compound required. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 214.02 g/mol x 1000 mg/g = 2.14 mg

  • Weigh the Compound: Accurately weigh out the calculated mass of the compound using an analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Add Solvent: Add the desired volume of DMSO to the tube or vial containing the compound.

  • Dissolution:

    • Close the container tightly and vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution for any undissolved particles.

    • If the compound does not fully dissolve, gentle warming in a 37°C water bath or brief sonication (in a water bath sonicator) can be applied. Caution: Avoid excessive heating, which may degrade the compound.

  • Storage:

    • Once the compound is completely dissolved, the stock solution should be stored at -20°C or -80°C for long-term stability.

    • For frequent use, small aliquots can be prepared to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

Workflow for Stock Solution Preparation

G Workflow for Preparing Stock Solution start Start safety Wear appropriate PPE start->safety calculate Calculate required mass of compound safety->calculate weigh Weigh the compound calculate->weigh add_solvent Add DMSO to the compound weigh->add_solvent dissolve Vortex to dissolve add_solvent->dissolve check_solubility Check for complete dissolution dissolve->check_solubility assist_dissolution Apply gentle heat or sonication check_solubility->assist_dissolution No store Store at -20°C or -80°C check_solubility->store Yes assist_dissolution->dissolve end End store->end

Caption: A flowchart illustrating the key steps for preparing a stock solution of this compound.

Signaling Pathway Visualization (Example)

While this application note focuses on the preparation of stock solutions and not a specific biological pathway, the following is an example of how a signaling pathway involving a hypothetical target of this compound could be visualized using Graphviz.

G Hypothetical Signaling Pathway cluster_cell Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates Compound 7-bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one Compound->Receptor Binds KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Inhibits GeneExpression Gene Expression TranscriptionFactor->GeneExpression Represses

Caption: An example diagram of a hypothetical signaling pathway that could be modulated by the compound.

Application Notes and Protocols for 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the specific biological activity and use of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one as a chemical probe is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of the broader imidazo[4,5-c]pyridin-2-one chemical scaffold, which has been identified as a potent inhibitor of key cellular kinases. These protocols are intended to serve as a comprehensive guide for the initial characterization and application of the 7-bromo derivative as a putative kinase inhibitor.

Introduction

The imidazo[4,5-c]pyridin-2-one core structure is a recognized pharmacophore that has demonstrated significant activity as an inhibitor of several protein kinases, notably the DNA-dependent protein kinase (DNA-PK) and members of the Src family of kinases.[1][2] These kinases are critical regulators of cellular processes such as DNA damage repair, cell proliferation, and survival, making them attractive targets for therapeutic intervention, particularly in oncology.

This document outlines the potential applications of this compound as a chemical probe to investigate the roles of these kinases in cellular signaling pathways. The provided protocols for biochemical and cell-based assays are designed to enable researchers to ascertain the specific inhibitory profile and cellular effects of this compound.

Predicted Biological Targets and Applications

Based on the known activity of the imidazo[4,5-c]pyridin-2-one scaffold, this compound is predicted to function as an ATP-competitive inhibitor of the following kinases:

  • DNA-Dependent Protein Kinase (DNA-PK): A key enzyme in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.[1][3]

  • Src Family Kinases (SFKs): A group of non-receptor tyrosine kinases that play crucial roles in cell growth, differentiation, and migration. Dysregulation of SFKs is implicated in the progression of various cancers, including glioblastoma.[2]

Therefore, this compound can be potentially utilized as a chemical probe for:

  • Target validation: Investigating the functional consequences of inhibiting DNA-PK or SFKs in various disease models.

  • Elucidation of signaling pathways: Dissecting the roles of these kinases in specific cellular signaling cascades.

  • Drug discovery: Serving as a lead compound for the development of novel therapeutics targeting these kinases.

  • Radiosensitization studies: Evaluating its potential to enhance the efficacy of radiation therapy in cancer cells.

Data Presentation: Representative Inhibitory Activities of Imidazo[4,5-c]pyridin-2-one Derivatives

The following tables summarize the inhibitory activities of representative imidazo[4,5-c]pyridin-2-one derivatives against DNA-PK and Src family kinases to provide a reference for the expected potency of this compound.

Table 1: Representative Inhibitory Activity against DNA-PK

Compound ScaffoldTargetIC50 (nM)Assay Type
Imidazo[4,5-c]pyridin-2-one Derivative 1DNA-PK15Biochemical
Imidazo[4,5-c]pyridin-2-one Derivative 2DNA-PK8Biochemical
Imidazo[4,5-c]pyridin-2-one Derivative 3DNA-PK25Biochemical

Table 2: Representative Inhibitory Activity against Src Family Kinases

Compound ScaffoldTargetIC50 (µM)Assay Type
Imidazo[4,5-c]pyridin-2-one Derivative ASrc0.25Biochemical
Imidazo[4,5-c]pyridin-2-one Derivative BFyn0.45Biochemical
Imidazo[4,5-c]pyridin-2-one Derivative CLyn0.60Biochemical

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent ADP detection assay to measure the in vitro inhibitory activity of this compound against a target kinase (e.g., DNA-PK or Src).

Materials:

  • This compound

  • Recombinant human kinase (e.g., DNA-PK, Src)

  • Kinase-specific substrate and corresponding buffer

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the compound dilution to each well.

    • Add 10 µL of a mixture containing the kinase and its substrate to each well.

    • Initiate the reaction by adding 10 µL of ATP solution.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Diagram 1: Workflow for In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of This compound Add_Compound Add compound dilutions to plate Compound_Prep->Add_Compound Reagent_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase_Substrate Add kinase and substrate Reagent_Prep->Add_Kinase_Substrate Add_Compound->Add_Kinase_Substrate Initiate_Reaction Add ATP to start reaction Add_Kinase_Substrate->Initiate_Reaction Incubate_1 Incubate for 1 hour Initiate_Reaction->Incubate_1 Stop_Reaction Add ADP-Glo™ Reagent Incubate_1->Stop_Reaction Incubate_2 Incubate for 40 minutes Stop_Reaction->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate for 30 minutes Add_Detection_Reagent->Incubate_3 Read_Luminescence Measure luminescence Incubate_3->Read_Luminescence Calculate_Inhibition Calculate % inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for determining the in vitro IC50 of a test compound.

Protocol 2: Western Blot Analysis of Phosphorylated Kinase Substrates

This protocol is for assessing the in-cell activity of this compound by measuring the phosphorylation status of a downstream substrate of the target kinase.

Materials:

  • Cancer cell line of interest (e.g., HCT116 for DNA-PK, U87 for Src)

  • This compound

  • Cell culture medium and supplements

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-DNA-PKcs (Ser2056), anti-phospho-Src (Tyr416), and total protein controls)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Diagram 2: Signaling Pathway for DNA-PK Inhibition

G cluster_pathway DNA Damage Response (NHEJ) DNA_DSB DNA Double-Strand Break Ku70_80 Ku70/80 DNA_DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits Artemis Artemis DNA_PKcs->Artemis phosphorylates Ligase_IV DNA Ligase IV DNA_PKcs->Ligase_IV activates DNA_Repair DNA Repair Artemis->DNA_Repair Ligase_IV->DNA_Repair Probe 7-bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one Probe->DNA_PKcs inhibits

Caption: Inhibition of DNA-PKcs by the chemical probe.

Diagram 3: Signaling Pathway for Src Kinase Inhibition

G cluster_pathway Src Kinase Signaling Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Src Src Receptor->Src activates FAK FAK Src->FAK phosphorylates STAT3 STAT3 Src->STAT3 phosphorylates Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Probe 7-bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one Probe->Src inhibits

Caption: Inhibition of Src kinase by the chemical probe.

Conclusion

While further experimental validation is required, this compound represents a promising chemical probe for the study of DNA-PK and Src family kinase signaling. The provided protocols and background information offer a solid foundation for researchers to characterize its activity and utilize it as a tool to explore the complex roles of these kinases in health and disease. It is recommended to perform comprehensive selectivity profiling against a panel of kinases to fully characterize the specificity of this compound.

References

Application Notes: 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in modern drug discovery. This approach utilizes small, low-complexity molecules, or "fragments," for screening against biological targets. These fragments typically exhibit weak binding affinities, which are then optimized through synthetic chemistry to develop high-affinity lead candidates. The imidazo[4,5-c]pyridin-2-one scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets, particularly kinases. The bromine atom in 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one provides a useful vector for synthetic elaboration, making it an attractive candidate for FBDD campaigns.

These application notes provide a representative overview and hypothetical protocols for the use of this compound as a fragment in a typical FBDD workflow. The data presented is illustrative to guide researchers in designing their own screening cascades.

Physicochemical Properties of the Fragment

A summary of the key physicochemical properties of this compound is provided below. These properties are consistent with the "Rule of Three," a common guideline for fragment selection.

PropertyValueSource
Molecular FormulaC₆H₄BrN₃OPubChem
Molecular Weight214.02 g/mol PubChem
XLogP30.8PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors2PubChem
Rotatable Bonds0PubChem

Hypothetical Screening Data

The following tables present illustrative quantitative data from a hypothetical FBDD campaign targeting a novel protein kinase. This data demonstrates how this compound might perform in common biophysical screening assays.

Table 1: Primary Biophysical Screening Results

AssayTarget ConcentrationFragment ConcentrationResult
Thermal Shift Assay (DSF)10 µM200 µMΔTm = +3.5 °C
Surface Plasmon Resonance (SPR)Immobilized100 µMBinding Observed
1H-15N HSQC NMR50 µM500 µMChemical Shift Perturbations

Table 2: Binding Affinity and Ligand Efficiency

MethodKD (mM)Ligand Efficiency (LE)
Surface Plasmon Resonance (SPR)0.850.38
Isothermal Titration Calorimetry (ITC)1.10.36

Experimental Protocols

Detailed methodologies for the key experiments cited in the hypothetical data are provided below. These protocols are based on standard FBDD practices.

Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry)

Objective: To identify fragments that bind to and stabilize the target protein, resulting in an increase in its melting temperature (Tm).

Materials:

  • Target protein (e.g., a protein kinase) at 1 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (100 mM in DMSO).

  • SYPRO Orange dye (5000x stock in DMSO).

  • 96-well PCR plates.

  • Real-time PCR instrument capable of monitoring fluorescence.

Procedure:

  • Prepare a master mix containing the target protein and SYPRO Orange dye. For a 96-well plate, mix 9.5 µL of the 1 mg/mL protein solution with 0.5 µL of 50x SYPRO Orange per well.

  • Aliquot 10 µL of the master mix into each well of the 96-well PCR plate.

  • Add 0.2 µL of the 100 mM fragment stock solution to the appropriate wells to achieve a final fragment concentration of 200 µM. For control wells, add 0.2 µL of DMSO.

  • Seal the plate and centrifuge briefly to mix the contents.

  • Place the plate in the real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Analyze the data to determine the melting temperature (Tm) for each well. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding.

Protocol 2: Surface Plasmon Resonance (SPR) Screening

Objective: To detect and quantify the binding of the fragment to the immobilized target protein.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target protein in a suitable buffer for immobilization (e.g., 10 mM sodium acetate, pH 5.0).

  • Running buffer (e.g., PBS with 0.05% Tween 20 and 1% DMSO).

  • This compound stock solution (10 mM in DMSO), serially diluted in running buffer.

Procedure:

  • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Equilibrate the system with running buffer.

  • Inject a series of concentrations of the fragment (e.g., 10 µM to 1 mM) over the sensor surface.

  • Monitor the change in response units (RU) to detect binding.

  • After each injection, regenerate the sensor surface if necessary.

  • Fit the steady-state or kinetic binding data to a suitable model to determine the dissociation constant (KD).

Protocol 3: 1H-15N HSQC NMR Spectroscopy

Objective: To identify fragment binding by observing chemical shift perturbations in the protein's NMR spectrum.

Materials:

  • 15N-labeled target protein (e.g., 50-100 µM) in NMR buffer (e.g., 20 mM phosphate buffer, pH 6.8, 50 mM NaCl, 5% D₂O).

  • This compound stock solution (100 mM in d6-DMSO).

  • NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.

Procedure:

  • Acquire a reference 1H-15N HSQC spectrum of the 15N-labeled protein.

  • Add the fragment to the protein sample to a final concentration of 500 µM.

  • Acquire a second 1H-15N HSQC spectrum.

  • Overlay the two spectra and analyze for chemical shift perturbations (CSPs) of specific amide peaks.

  • Significant CSPs indicate that the fragment is binding to the protein and affecting the chemical environment of the corresponding residues.

Signaling Pathways and Workflows

The following diagrams illustrate the general workflow for fragment-based drug discovery and a hypothetical signaling pathway that could be targeted.

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Optimization FragmentLibrary Fragment Library PrimaryScreen Primary Screen (e.g., DSF, SPR) FragmentLibrary->PrimaryScreen HitIdentification Hit Identification PrimaryScreen->HitIdentification OrthogonalScreen Orthogonal Screen (e.g., NMR, ITC) HitIdentification->OrthogonalScreen BindingAffinity Determine K_D & Ligand Efficiency OrthogonalScreen->BindingAffinity StructuralBiology Structural Biology (X-ray, NMR) BindingAffinity->StructuralBiology SBDD Structure-Based Design StructuralBiology->SBDD Analogs Synthesize Analogs SBDD->Analogs SAR Establish SAR Analogs->SAR SAR->SBDD LeadCompound Lead Compound SAR->LeadCompound Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TargetKinase Target Kinase (e.g., SRC, ABL) Receptor->TargetKinase DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector CellularResponse Cellular Response (Proliferation, Survival) DownstreamEffector->CellularResponse Fragment 7-Bromo-1,3-dihydro- imidazo[4,5-c]pyridin-2-one Fragment->TargetKinase Inhibition

Application Notes and Protocols for Cell Permeability Assays of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a range of therapeutic areas. Derivatives of this heterocyclic system have shown potential as inhibitors of Src family kinases for the treatment of glioblastoma and as dual angiotensin II type 1 receptor antagonists and peroxisome proliferator-activated receptor-γ (PPARγ) partial agonists.[1][2] Notably, some imidazo[4,5-c]pyridin-2-one derivatives have been predicted to possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including the potential to cross the blood-brain barrier, highlighting their promise as central nervous system (CNS) drug candidates.[2]

A critical parameter in the early assessment of any drug candidate is its ability to permeate cell membranes to reach its site of action. Poor cell permeability is a major reason for the failure of promising compounds in later stages of drug development. Therefore, robust and predictive in vitro permeability assays are essential tools in the drug discovery pipeline.

These application notes provide detailed protocols for two standard and widely accepted in vitro methods for assessing the cell permeability of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one and its analogs: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

Data Presentation: Permeability of Imidazo[4,5-c]pyridine Derivatives and Control Compounds

The following table summarizes representative data from in vitro permeability assays for hypothetical derivatives of this compound, alongside well-characterized high and low permeability control compounds.

CompoundAssay TypeApparent Permeability (Papp) (x 10⁻⁶ cm/s)Permeability ClassificationEfflux Ratio (B-A/A-B)
This compound PAMPA8.5ModerateN/A
This compound Caco-26.2Moderate1.2
Analog A (lipophilic substitution) Caco-215.3High0.9
Analog B (polar substitution) Caco-20.8Low1.1
Propranolol (High Permeability Control) Caco-225.0High1.0
Atenolol (Low Permeability Control) Caco-20.2Low1.3
Verapamil (P-gp Substrate/Inhibitor Control) Caco-212.0High> 5.0

Note: Data for this compound and its analogs are representative and for illustrative purposes.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that assesses the passive diffusion of a compound across an artificial lipid membrane. It is a valuable tool for predicting passive intestinal absorption and blood-brain barrier penetration.

a. Materials and Reagents

  • 96-well filter plates (e.g., Millipore MultiScreen™ IP)

  • 96-well acceptor plates

  • Phosphatidylcholine solution (e.g., 2% w/v in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound (this compound) stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds (e.g., propranolol, atenolol)

  • UV-Vis spectrophotometer or LC-MS/MS system

b. Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep_donor Prepare Donor Solution: Dilute test compound and controls in PBS. add_donor Add donor solution to the coated filter plate. prep_donor->add_donor prep_acceptor Prepare Acceptor Plate: Add fresh PBS to each well. assemble Assemble 'Sandwich': Place the filter plate onto the acceptor plate. prep_acceptor->assemble prep_membrane Prepare Filter Plate: Coat each filter with phosphatidylcholine solution. prep_membrane->add_donor add_donor->assemble incubate Incubate at room temperature for 4-18 hours. assemble->incubate disassemble Disassemble plates. incubate->disassemble quantify Quantify compound concentration in both donor and acceptor wells using LC-MS/MS or UV-Vis. disassemble->quantify calculate Calculate Papp value. quantify->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

c. Step-by-Step Protocol

  • Prepare Donor Solutions: Dilute the stock solution of this compound and control compounds in PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be less than 1%.

  • Prepare Acceptor Plate: Add 300 µL of fresh PBS to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully apply 5 µL of the phosphatidylcholine solution to the membrane of each well in the 96-well filter plate. Allow the lipid to impregnate the membrane for 5-10 minutes.

  • Start the Assay: Add 150 µL of the donor solutions to the corresponding wells of the coated filter plate.

  • Assemble and Incubate: Carefully place the filter plate onto the acceptor plate to create a "sandwich". Incubate the assembly at room temperature for 4 to 18 hours with gentle shaking.

  • Sample Collection: After incubation, carefully separate the filter and acceptor plates.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp (cm/s) = (VA / (Area × Time)) × -ln(1 - [C]A / [C]D, initial))

    Where:

    • VA is the volume of the acceptor well (cm³).

    • Area is the surface area of the membrane (cm²).

    • Time is the incubation time (s).

    • [C]A is the concentration of the compound in the acceptor well at the end of the incubation.

    • [C]D, initial is the initial concentration of the compound in the donor well.

Caco-2 Cell Permeability Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal epithelium. It is considered the gold standard for in vitro prediction of oral drug absorption as it can assess both passive diffusion and active transport mechanisms.

a. Materials and Reagents

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test compound (this compound) stock solution

  • Control compounds (e.g., propranolol, atenolol, verapamil)

  • Lucifer yellow solution (for monolayer integrity testing)

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS system

b. Experimental Workflow

Caco2_Workflow cluster_culture Cell Culture and Differentiation cluster_transport Bidirectional Transport Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell® inserts. differentiate Culture for 21-28 days to form a differentiated monolayer. seed_cells->differentiate check_integrity Verify monolayer integrity (TEER measurement and Lucifer yellow permeability). differentiate->check_integrity wash Wash monolayer with pre-warmed HBSS. check_integrity->wash add_compound_AB A to B: Add compound to apical side, fresh buffer to basolateral. wash->add_compound_AB add_compound_BA B to A: Add compound to basolateral side, fresh buffer to apical. wash->add_compound_BA incubate Incubate at 37°C for 2 hours with gentle shaking. add_compound_AB->incubate add_compound_BA->incubate collect_samples Collect samples from donor and receiver compartments. incubate->collect_samples quantify Quantify compound concentration using LC-MS/MS. collect_samples->quantify calculate Calculate Papp (A to B and B to A) and Efflux Ratio. quantify->calculate

Caption: Bidirectional Caco-2 cell permeability assay workflow.

c. Step-by-Step Protocol

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow for the formation of a confluent and differentiated monolayer.

  • Monolayer Integrity Assessment:

    • TEER Measurement: Measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >250 Ω·cm² to indicate a tight monolayer.

    • Lucifer Yellow Permeability: Assess the paracellular permeability by adding Lucifer yellow to the apical side and measuring its appearance in the basolateral side. The Papp for Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.

    • Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.

  • Incubation and Sampling: Incubate the plates for 2 hours at 37°C with gentle shaking. At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the Papp for both A→B and B→A directions using the following equation:

      Papp (cm/s) = (dQ/dt) / (A × C₀)

      Where:

      • dQ/dt is the rate of drug transport (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor compartment (µmol/cm³).

    • Calculate the Efflux Ratio (ER):

      ER = Papp (B→A) / Papp (A→B)

      An ER > 2 suggests that the compound is a substrate for an efflux transporter.

Conclusion

The PAMPA and Caco-2 assays are complementary tools for evaluating the cell permeability of this compound. PAMPA provides a rapid assessment of passive permeability, while the Caco-2 assay offers a more comprehensive evaluation that includes active transport mechanisms. The data generated from these assays are crucial for understanding the compound's potential for oral bioavailability and for guiding further lead optimization in drug discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one. It provides detailed troubleshooting advice, frequently asked questions, and optimized experimental protocols to help improve reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and related imidazopyridinones.

Q1: My overall yield is consistently low. What are the most critical steps to re-evaluate in the synthetic pathway?

A1: Low overall yield in a multi-step synthesis can result from inefficiencies in one or more transformations. For the synthesis of this compound, which likely proceeds through nitration, chlorination, amination, reduction, and cyclization, each step must be optimized. Pay close attention to the reduction of the nitro group and the final cyclization step, as these are often prone to side reactions and incomplete conversion. Ensure all reagents are pure and reaction conditions are strictly followed as outlined in the optimized protocols.

Q2: I am observing significant amounts of an unidentifiable byproduct in my final cyclization step. What could it be and how can I minimize it?

A2: A common byproduct in similar syntheses is the formation of a stable Schiff base, especially if the cyclization is slow.[1] This can occur if the intermediate diamine reacts with any aldehyde impurities or if the cyclizing agent is not reactive enough. To minimize this, ensure the purity of your diamine intermediate and consider adjusting the reaction temperature or switching to a more efficient cyclizing agent like N,N'-Carbonyldiimidazole (CDI).

Q3: The reduction of the nitro-pyridinamine intermediate is not going to completion. How can I improve the efficiency of this step?

A3: Incomplete reduction can be a significant bottleneck. A common method for this reduction involves using ferric chloride and hydrazine hydrate in the presence of activated carbon.[2] To drive the reaction to completion, ensure the activated carbon is of high quality and that the reaction is heated appropriately, for instance at 80°C for 4 hours.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time. If this method is not effective, consider alternative reduction methods such as catalytic hydrogenation (e.g., H₂, Pd/C).

Q4: What is the best solvent system for the cyclization step to form the imidazo[4,5-c]pyridin-2-one ring?

A4: The choice of solvent is critical for the final cyclization. A polar aprotic solvent like dichloromethane (CH₂Cl₂) is often effective when using N,N'-Carbonyldiimidazole (CDI) as the cyclizing agent.[2][3] Using a solvent that ensures the solubility of all reactants and intermediates can significantly improve the reaction rate and yield.[1]

Q5: I'm having trouble with the initial nitration of the pyridine ring. The yields are low and I see multiple nitrated products. How can I improve this?

A5: The nitration of pyridin-4-ol requires harsh conditions, typically a mixture of potassium nitrate in concentrated sulfuric acid at elevated temperatures (e.g., 110°C for 10 hours).[2][4] To improve selectivity and yield, ensure slow, portion-wise addition of the nitrating agent at a low temperature before heating. This helps to control the exothermic nature of the reaction and can reduce the formation of over-nitrated byproducts.

Experimental Protocols & Data

The following protocols are based on optimized procedures for the synthesis of structurally similar compounds and general principles for imidazopyridinone synthesis.

Protocol 1: Synthesis of N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine (Intermediate)

This protocol details the N-alkylation step, which is crucial for introducing the substituted phenyl ring.

ParameterValue
Starting Material 14-chloro-3-nitropyridine
Starting Material 24-bromo-2-fluoroaniline
SolventAcetic Acid
Temperature25 °C
Reaction Time10 hours
Reported Yield91.7%[2]

Methodology:

  • Dissolve 4-bromo-2-fluoroaniline (1 equivalent) in acetic acid at room temperature.[2]

  • Add 4-chloro-3-nitropyridine (1 equivalent) to the solution.

  • Stir the reaction mixture for 10 hours at 25 °C.[2]

  • Monitor the reaction progress by TLC.[2]

  • Upon completion, adjust the pH to 8.5 to precipitate the product.[2]

  • Filter the solid, wash with water, and dry to obtain the yellow product.[2]

Protocol 2: Reduction of N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine

This protocol describes the reduction of the nitro group to an amine, a key step before cyclization.

ParameterValue
Starting MaterialN-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine
ReagentsActivated Carbon, Ferric Chloride, Hydrazine Hydrate
SolventEthanol
Temperature80 °C
Reaction Time4 hours
Reported Yield83.4%[2]

Methodology:

  • Dissolve the nitro compound (1 equivalent) in ethanol at room temperature.[2]

  • Heat the mixture to 50°C.[2]

  • Add activated carbon, ferric chloride, and hydrazine hydrate.[2]

  • Increase the temperature to 80°C and stir for 4 hours.[2]

  • Monitor the reaction by TLC.[2]

  • After completion, cool the mixture to room temperature and filter the solid.[2]

  • Evaporate the filtrate to dryness and wash the residue with water to obtain the product.[2]

Visual Guides

Synthetic Pathway Overview

Synthetic_Pathway Start Pyridin-4-ol Nitration Nitration (KNO3, H2SO4) Start->Nitration Chlorination Chlorination (POCl3) Nitration->Chlorination Amination N-Alkylation (Substituted Aniline) Chlorination->Amination Reduction Reduction (FeCl3, NH2NH2) Amination->Reduction Cyclization Cyclization (CDI) Reduction->Cyclization FinalProduct 7-bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one Cyclization->FinalProduct

Caption: General synthetic route for this compound.

Experimental Workflow for a Typical Step

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Weigh Reagents & Prepare Solvents Setup 2. Assemble Glassware under Anhydrous Conditions Reagents->Setup Addition 3. Add Reagents (Control Temperature) Setup->Addition Stirring 4. Stir at Optimal Temperature & Time Addition->Stirring Monitoring 5. Monitor by TLC Stirring->Monitoring Quench 6. Quench Reaction Monitoring->Quench Extract 7. Extraction Quench->Extract Purify 8. Column Chromatography or Recrystallization Extract->Purify Final_Analysis Final_Analysis Purify->Final_Analysis Characterization (NMR, MS)

Caption: Standard experimental workflow for a synthesis step.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield Observed Incomplete_Reaction Reaction Incomplete? Start->Incomplete_Reaction Side_Products Major Side Products? Incomplete_Reaction->Side_Products No Increase_Time Increase Reaction Time Incomplete_Reaction->Increase_Time Yes Purification_Loss Loss During Purification? Side_Products->Purification_Loss No Optimize_Stoichiometry Optimize Stoichiometry Side_Products->Optimize_Stoichiometry Yes Optimize_Chromatography Optimize Chromatography Purification_Loss->Optimize_Chromatography Yes Increase_Temp Increase Temperature Increase_Time->Increase_Temp End Yield Improved Increase_Time->End Check_Reagents Check Reagent Purity/Activity Increase_Temp->Check_Reagents Increase_Temp->End Check_Reagents->End Change_Solvent Change Solvent Optimize_Stoichiometry->Change_Solvent Optimize_Stoichiometry->End Lower_Temp Lower Temperature Change_Solvent->Lower_Temp Change_Solvent->End Lower_Temp->End Recrystallize Use Recrystallization Optimize_Chromatography->Recrystallize Optimize_Chromatography->End Recrystallize->End

Caption: Decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Low Solubility of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low solubility issues with 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

Q1: My this compound is not dissolving in common laboratory solvents. What should I do first?

A1: The first step is to systematically assess the compound's solubility in a range of solvents with varying polarities. Due to its heterocyclic structure containing both hydrogen bond donors and acceptors, its solubility can be complex. It is recommended to start with small-scale solubility tests.

Recommended Initial Solvent Screening:

  • Protic Solvents: Water, Ethanol, Methanol, Isopropanol

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

  • Aprotic Nonpolar Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate

A general workflow for initial troubleshooting is outlined below:

G start Start: Low Solubility Observed solvent_screening Q1: Perform Small-Scale Solvent Screening start->solvent_screening is_soluble Is solubility achieved in a suitable solvent? solvent_screening->is_soluble ph_modification Q2: Attempt pH Modification is_soluble->ph_modification No end_soluble Proceed with Experiment is_soluble->end_soluble Yes cosolvency Q3: Use a Co-solvent System ph_modification->cosolvency advanced_methods Q4: Consider Advanced Solubilization Techniques cosolvency->advanced_methods end_insoluble Consult further literature or consider structural modification advanced_methods->end_insoluble

Figure 1: Initial Troubleshooting Workflow for Low Solubility.

Q2: I've tried common organic solvents with limited success. How can pH be used to improve solubility?

A2: The solubility of this compound is likely pH-dependent due to the presence of acidic and basic functional groups in its structure.[1][2] The imidazole and pyridine rings contain nitrogen atoms that can be protonated at acidic pH, while the lactam (pyridin-2-one) moiety has an acidic proton that can be removed at basic pH.

  • Acidic Conditions: In acidic media, the nitrogen atoms in the pyridine and imidazole rings can become protonated, forming a more soluble salt.[3]

  • Basic Conditions: In basic media, the lactam proton can be deprotonated, forming a soluble salt.

Experimental Protocol for pH Adjustment:

  • Prepare a suspension of the compound in deionized water or a buffer solution.

  • For acidic conditions, add a dilute aqueous solution of a biocompatible acid (e.g., 0.1 M HCl or citric acid) dropwise while monitoring for dissolution.

  • For basic conditions, add a dilute aqueous solution of a biocompatible base (e.g., 0.1 M NaOH or an amine-based buffer like Tris) dropwise.

  • Use a pH meter to track the pH at which the compound dissolves. Be aware that extreme pH values may cause compound degradation.

Q3: pH adjustment is not sufficient or is incompatible with my experiment. Can I use co-solvents?

A3: Yes, co-solvents are a widely used and effective method to increase the solubility of poorly water-soluble compounds.[4] A co-solvent system involves a mixture of a primary solvent (often water or a buffer) and a water-miscible organic solvent. The organic co-solvent reduces the polarity of the aqueous environment, which can enhance the solubility of a lipophilic compound.

Common Co-solvents for Biological Experiments:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol (PEG), such as PEG 400

Experimental Protocol for Co-solvency:

  • Dissolve the this compound in a minimal amount of the chosen organic co-solvent (e.g., DMSO).

  • Slowly add the aqueous phase (water or buffer) to the organic solution with constant stirring.

  • Observe for any precipitation. The final concentration of the organic co-solvent should be kept as low as possible, especially for cell-based assays, to minimize toxicity.

Q4: I am still facing solubility issues, or I need a higher concentration than achievable with the above methods. What are other advanced options?

A4: For particularly challenging cases, advanced formulation strategies can be employed. These methods are often used in drug development to enhance the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).

  • Salt Formation: If the compound has ionizable groups, forming a stable salt can significantly improve its aqueous solubility and dissolution rate. For imidazopyridine derivatives, hydrochloride salts have been used to improve solubility.

  • Use of Excipients (e.g., Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes with increased aqueous solubility.[5][6]

  • Amorphous Solid Dispersions: This involves dispersing the compound in a solid, amorphous carrier. The amorphous form of a compound is generally more soluble than its crystalline form.

Frequently Asked Questions (FAQs)

Q: What is the expected solubility of this compound in common solvents?

Table 1: Illustrative Solubility of a Poorly Soluble Imidazopyridinone Derivative

Solvent SystemEstimated Solubility (µg/mL)
Water (pH 7.0)< 1
0.1 M HCl50 - 200
0.1 M NaOH20 - 100
Ethanol100 - 500
DMSO> 10,000
10% DMSO in Water5 - 20

Q: Are there any specific safety precautions I should take when handling this compound?

A: As with any chemical compound, it is essential to handle this compound with appropriate safety measures. Always consult the Safety Data Sheet (SDS) provided by the supplier. General precautions include working in a well-ventilated area, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Q: My compound precipitates out of the co-solvent mixture upon addition of the aqueous phase. How can I prevent this?

A: Precipitation upon the addition of an anti-solvent (the aqueous phase in this case) is a common issue. Here are a few tips to mitigate this:

  • Slower Addition: Add the aqueous phase very slowly to the organic solution while vigorously stirring.

  • Lower Concentration: Start with a lower initial concentration of your compound in the organic solvent.

  • Different Co-solvent: Try a different co-solvent. Some co-solvents have a greater capacity to maintain the solubility of the compound in a mixed-solvent system.

  • Use of Surfactants: A small amount of a non-ionic surfactant (e.g., Tween® 80 or Pluronic® F-68) can help to stabilize the compound in the aqueous mixture and prevent precipitation.

Q: How can I confirm that the dissolved material is my compound of interest and that it has not degraded?

A: It is crucial to verify the identity and integrity of your compound after any solubilization process. This can be done using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a standard method to confirm the purity and concentration of your dissolved compound. You can compare the retention time and UV spectrum to a known standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides information on both the retention time and the mass-to-charge ratio of your compound, confirming its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If you have a sufficient concentration, NMR can be used to confirm the chemical structure of the dissolved compound.

Visualization of Key Chemical Features

The solubility of this compound is influenced by several functional groups within its structure. The following diagram highlights these key features.

Figure 2: Key Functional Groups Influencing Solubility.

References

Technical Support Center: Synthesis of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for this compound?

A common route involves a multi-step synthesis starting from a substituted pyridine derivative. A plausible pathway includes the bromination of a suitable pyridine precursor, followed by nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the imidazo[4,5-c]pyridin-2-one core.

Q2: What are the critical reaction parameters to monitor during the synthesis?

Temperature, reaction time, and the purity of reagents and solvents are critical. In particular, the temperature during nitration and the conditions for the reduction and cyclization steps significantly impact yield and purity. Monitoring reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[1]

Q3: Are there any specific safety precautions to consider?

Yes. When working with reagents like phosphorus oxychloride (POCl₃) and concentrated acids (H₂SO₄, HNO₃), appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. All reactions should be performed in a well-ventilated fume hood.

Q4: How can I purify the final compound?

Purification of this compound can typically be achieved through recrystallization from a suitable solvent system, such as ether or ethanol/water mixtures.[1][2] Column chromatography on silica gel may also be employed if impurities are difficult to remove by recrystallization.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield in bromination step Incomplete reaction.Increase reaction time or temperature moderately. Ensure the quality of the brominating agent (e.g., NBS).
Side reactions.Control the temperature carefully to minimize over-bromination or degradation.
Formation of multiple isomers during nitration Reaction conditions favor multiple nitration sites.Maintain a low temperature (e.g., 0 °C) during the addition of the nitrating agent.[2] Control the rate of addition of nitric acid.
Incomplete reduction of the nitro group Inefficient catalyst or reducing agent.Ensure the catalyst (e.g., Pd/C, FeCl₃) is active.[1] Increase the pressure of H₂ for catalytic hydrogenation or the amount of reducing agent (e.g., hydrazine hydrate).[1]
Low yield during cyclization Incomplete reaction.Ensure anhydrous conditions if using moisture-sensitive reagents. Increase reaction time or try a different cyclizing agent (e.g., CDI, triphosgene).
Formation of side products.Optimize the reaction temperature and concentration. Analyze side products to understand the competing reaction pathways.
Difficulty in isolating the product Product is highly soluble in the reaction solvent.After reaction completion, cool the mixture on an ice bath to promote precipitation.[1] If the product remains in solution, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.
Product contamination with starting material Incomplete reaction.Monitor the reaction closely using TLC to ensure full consumption of the starting material.[1] If necessary, purify the crude product using column chromatography.

Experimental Protocols

A representative synthetic approach for a structurally related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, is outlined below.[1][2] This can be adapted for the synthesis of this compound by starting with an appropriately brominated pyridine derivative.

Step 1: Nitration of a Pyridine Precursor

  • Dissolve the pyridine starting material in concentrated sulfuric acid at 0 °C.

  • Add potassium nitrate portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at an elevated temperature (e.g., 110 °C) for several hours.[1][2]

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter, wash with water, and dry the solid.

Step 2: Chlorination

  • Heat the nitropyridine product with phosphorus oxychloride (POCl₃).[2]

  • Monitor the reaction by TLC.

  • Carefully quench the reaction mixture with ice.

  • Extract the product with an organic solvent and dry the organic layer.

Step 3: Reduction of the Nitro Group

  • Dissolve the nitro compound in a suitable solvent like ethanol.

  • Add a catalyst such as ferric chloride and activated carbon, followed by hydrazine hydrate.[1]

  • Heat the mixture and monitor the reaction by TLC.[1]

  • Filter the catalyst and evaporate the solvent to obtain the crude amine.

Step 4: Cyclization to form the Imidazo[4,5-c]pyridin-2-one Ring

  • Dissolve the diamine precursor in an appropriate solvent (e.g., CH₂Cl₂).

  • Add a cyclizing agent such as N,N'-Carbonyldiimidazole (CDI).[1][2]

  • Stir the reaction at room temperature until completion as monitored by TLC.

  • Isolate the product by filtration or evaporation of the solvent followed by purification.

Quantitative Data Summary

Table 1: Optimized Reaction Conditions for the Synthesis of a 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one Intermediate. [1][2]

StepReagentsSolventTemperature (°C)Time (h)Yield (%)
Nitration Pyridin-4-ol, KNO₃, H₂SO₄H₂SO₄1101061
Chlorination 3-Nitropyridin-4-ol, POCl₃-1103-
N-Alkylation 4-Chloro-3-nitropyridine, 4-Bromo-2-fluoroaniline-251091.7
Reduction N-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine, C, FeCl₃, NH₂NH₂·H₂OEthanol80483.4
Condensation N⁴-(4-bromo-2-fluorophenyl)pyridine-3,4-diamine, CDICH₂Cl₂Room Temp--

Note: This table is based on the synthesis of a related compound and serves as a reference for optimizing the synthesis of this compound.

Visualizations

experimental_workflow start Start: Brominated Pyridine Precursor nitration Step 1: Nitration start->nitration reduction Step 2: Reduction nitration->reduction cyclization Step 3: Cyclization reduction->cyclization purification Step 4: Purification cyclization->purification end_product End Product: 7-bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one purification->end_product

Caption: General synthetic workflow for this compound.

troubleshooting_low_yield problem Problem: Low Yield cause1 Incomplete Reaction? problem->cause1 cause2 Side Product Formation? problem->cause2 solution1a Increase Reaction Time cause1->solution1a solution1b Increase Temperature cause1->solution1b solution1c Check Reagent Purity cause1->solution1c solution2a Optimize Temperature cause2->solution2a solution2b Adjust Reagent Stoichiometry cause2->solution2b solution2c Analyze by-products (LC-MS) cause2->solution2c

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Synthesis of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding common impurities encountered during the synthesis of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might encounter in the synthesis of this compound?

A1: Impurities in the synthesis of this compound can be broadly categorized as follows:

  • Process-Related Impurities: These are impurities that arise from the manufacturing process itself. They include unreacted starting materials, intermediates, reagents, and by-products from side reactions.

  • Product-Related Impurities: These are structurally similar to the final product and can be formed through degradation or subsequent reactions of the active pharmaceutical ingredient (API).

  • Contaminants: These are extraneous substances that are not part of the manufacturing process, such as dust, metals, or solvents from other processes.

Q2: I am seeing an unexpected peak in my HPLC analysis. How can I identify it?

A2: Identifying unknown peaks requires a systematic approach. Here are the recommended steps:

  • Review the Synthesis Route: Carefully examine the reaction scheme to anticipate potential side products, unreacted intermediates, or isomers.

  • Mass Spectrometry (MS): Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the impurity. This is a crucial first step in identification.

  • High-Resolution Mass Spectrometry (HRMS): For a more precise mass determination, HRMS can help in elucidating the elemental composition of the impurity.

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for definitive structure elucidation.

  • Forced Degradation Studies: Subjecting the final compound to stress conditions (acid, base, heat, light, oxidation) can help to intentionally generate degradation products, which can then be compared to the unknown impurity.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Minimizing impurity formation is key to obtaining a high-purity final product. Consider the following strategies:

  • Optimize Reaction Conditions: Carefully control reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

  • High-Purity Starting Materials: Use starting materials and reagents of the highest possible purity to avoid introducing impurities from the outset.

  • In-Process Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of the reaction and ensure complete conversion of starting materials and intermediates.

  • Efficient Purification: Employ appropriate purification techniques at each step, such as recrystallization, column chromatography, or preparative HPLC, to remove impurities as they are formed.

Troubleshooting Guide: Common Impurities and Solutions

This section details potential impurities that may arise during a typical synthesis of this compound, starting from 4-aminopyridine.

Table 1: Potential Process-Related Impurities
Potential ImpurityLikely SourceRecommended Analytical MethodMitigation Strategy
Unreacted 4-aminopyridineIncomplete initial reactionHPLC, LC-MSEnsure complete reaction by monitoring with TLC/HPLC; optimize reaction time and temperature.
Unreacted 2,3-diaminopyridineIncomplete bromination or subsequent reactionsHPLC, LC-MSOptimize bromination conditions; ensure complete conversion in subsequent steps.
Over-brominated species (e.g., 5,7-dibromo...)Excess brominating agentHPLC, LC-MS, NMRUse stoichiometric amounts of brominating agent; control reaction temperature.
Unreacted 3-amino-2-chloropyridineIncomplete reaction in amination stepHPLC, LC-MSOptimize conditions for the amination reaction (temperature, pressure, catalyst).
Isomeric impuritiesNon-selective reactions (e.g., nitration)HPLC with a suitable column, LC-MS/MS, NMRUse regioselective synthetic routes; employ purification techniques that can separate isomers (e.g., chiral chromatography if applicable).
Dimerized by-productsSide reactions during cyclizationHPLC, LC-MSOptimize cyclization conditions (e.g., concentration, temperature) to favor intramolecular reaction.
Residual SolventsIncomplete removal during work-up and dryingGas Chromatography (GC)Ensure proper drying procedures are followed (e.g., vacuum oven at an appropriate temperature).
Inorganic SaltsBy-products from reagents (e.g., from neutralization)Ion Chromatography, Atomic Absorption SpectroscopyThoroughly wash the product with appropriate solvents to remove inorganic salts.

Experimental Protocols

A generalized multi-step synthesis of a related compound, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, is described in the literature.[1][2] The principles can be adapted and suggest potential impurity formation points in the synthesis of the target molecule. A plausible synthetic route is outlined below, highlighting where impurities may arise.

Step 1: Nitration of 4-hydroxypyridine

  • Protocol: 4-hydroxypyridine is dissolved in concentrated sulfuric acid and cooled. Potassium nitrate is added portion-wise, and the mixture is heated.

  • Potential Impurities: Unreacted 4-hydroxypyridine, over-nitrated products (dinitrated species).

Step 2: Chlorination of 3-nitro-4-hydroxypyridine

  • Protocol: The product from Step 1 is treated with a chlorinating agent like phosphorus oxychloride (POCl₃).

  • Potential Impurities: Unreacted 3-nitro-4-hydroxypyridine.

Step 3: Nucleophilic Aromatic Substitution

  • Protocol: 4-chloro-3-nitropyridine is reacted with an appropriate amine.

  • Potential Impurities: Unreacted 4-chloro-3-nitropyridine.

Step 4: Reduction of the Nitro Group

  • Protocol: The nitro group is reduced to an amine, for example, using iron powder in the presence of an acid or catalytic hydrogenation.

  • Potential Impurities: Incomplete reduction leading to nitroso or hydroxylamine intermediates.

Step 5: Cyclization to form the Imidazo[4,5-c]pyridin-2-one ring

  • Protocol: The resulting diamine is cyclized using a carbonylating agent such as N,N'-carbonyldiimidazole (CDI) or phosgene equivalents.

  • Potential Impurities: Unreacted diamine, by-products from the cyclizing agent, and potential dimer formation.

Visualizations

Logical Workflow for Impurity Identification

cluster_0 Impurity Identification Workflow A Unexpected Peak in HPLC B Review Synthesis Route (Potential Side Products, Intermediates) A->B C LC-MS Analysis (Determine Molecular Weight) A->C G Forced Degradation Study (Compare with Degradants) B->G D High-Resolution MS (Determine Elemental Composition) C->D C->G E Isolate Impurity (Prep-HPLC, Column Chromatography) D->E F NMR Spectroscopy (Structure Elucidation) E->F H Impurity Identified F->H G->H

Caption: A logical workflow for the identification of unknown impurities.

Generalized Synthesis Pathway and Potential Impurity Entry Points

cluster_1 Synthesis and Impurity Formation Start Starting Material (e.g., 4-Aminopyridine) Step1 Step 1: Bromination Start->Step1 Imp1 Impurity: Unreacted Starting Material, Over-brominated species Step1->Imp1 Intermediate1 Intermediate A (e.g., 4-Amino-3-bromopyridine) Step1->Intermediate1 Step2 Step 2: Nitration Intermediate1->Step2 Imp2 Impurity: Isomeric Products Step2->Imp2 Intermediate2 Intermediate B (e.g., 4-Amino-3-bromo-5-nitropyridine) Step2->Intermediate2 Step3 Step 3: Reduction Intermediate2->Step3 Imp3 Impurity: Incomplete Reduction Products Step3->Imp3 Intermediate3 Intermediate C (e.g., 3-Bromo-4,5-diaminopyridine) Step3->Intermediate3 Step4 Step 4: Cyclization Intermediate3->Step4 Imp4 Impurity: Unreacted Diamine, Dimerization By-products Step4->Imp4 Final Final Product This compound Step4->Final

Caption: A generalized synthetic pathway illustrating potential points of impurity introduction.

References

Overcoming off-target effects of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on the analysis of published data for structurally related imidazo[4,5-c]pyridin-2-one derivatives, which are known to be potent kinase inhibitors. While specific data for 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is not available in the public domain, it is presumed to exhibit similar activity and potential off-target effects.

This guide is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential issues arising from the use of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the likely primary target of this compound?

A1: Based on studies of similar imidazo[4,5-c]pyridin-2-one derivatives, the primary targets are likely to be protein kinases. Specifically, this scaffold has been shown to inhibit members of the Src family of kinases (SFKs) and DNA-dependent protein kinase (DNA-PK).[1][2] It is crucial to experimentally validate the primary target in your specific assay system.

Q2: What are the potential off-target effects of this compound?

A2: As a kinase inhibitor, this compound may exhibit off-target activity against other kinases with structurally similar ATP-binding pockets. Common off-targets for SFK and DNA-PK inhibitors can include other tyrosine kinases and members of the PI3K-like kinase (PIKK) family.

Q3: My experimental results are not consistent with the inhibition of the expected primary target. What could be the reason?

A3: This could be due to several factors:

  • Off-target effects: The observed phenotype might be a result of the compound inhibiting one or more off-target kinases.

  • Compound stability: The compound may be unstable in your experimental conditions.

  • Cell permeability: The compound may not be efficiently entering the cells to engage with its target.

  • Incorrect dosage: The concentration of the compound used may be too high, leading to non-specific effects, or too low to effectively inhibit the target.

Q4: How can I minimize the off-target effects of this compound?

A4: Several strategies can be employed:

  • Use the lowest effective concentration: Titrate the compound to find the lowest concentration that gives the desired on-target effect.

  • Use a more selective analog (if available): If structure-activity relationship (SAR) data is available, a more selective compound may have been developed.

  • Employ orthogonal validation methods: Use techniques like RNAi or CRISPR to validate that the observed phenotype is due to the inhibition of the primary target and not an off-target.

  • Perform control experiments: Use a structurally similar but inactive analog as a negative control to ensure the observed effects are not due to the chemical scaffold itself.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell toxicity at expected effective concentration. Off-target kinase inhibition affecting cell viability pathways.Perform a dose-response curve to determine the IC50 for toxicity. Use a concentration well below the toxic dose for your experiments. Screen against a panel of kinases known to be involved in cell survival.
Inconsistent results between different cell lines. Cell-line specific expression of on-target and off-target kinases.Profile the expression levels of your primary target and potential off-target kinases in the cell lines being used. Normalize your results to the expression level of the target protein.
Phenotype does not match genetic knockdown of the target. The compound has significant off-target effects that are responsible for the observed phenotype.Use a rescue experiment: express a drug-resistant mutant of the primary target to see if it reverses the compound's effect. Perform a global phosphoproteomics analysis to identify other signaling pathways affected by the compound.
Loss of compound activity over time in culture medium. The compound may be unstable or metabolized by the cells.Assess the stability of the compound in your specific cell culture medium over the time course of your experiment using techniques like HPLC-MS. If unstable, consider more frequent media changes with fresh compound.

Quantitative Data

The following table summarizes the inhibitory activity of representative imidazo[4,5-c]pyridin-2-one derivatives against their primary targets, providing an indication of the potential potency of this compound.

Compound ID Primary Target IC50 (nM) Reference
SN39536 DNA-PK<10[2]
SN40905 DNA-PK<10[2]
Compound 1d Src130[1]
Compound 1e Src110[1]
Compound 1q Fyn230[1]
Compound 1s Fyn210[1]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 of this compound against a specific kinase.

Methodology:

  • Reagents: Purified recombinant kinase, appropriate substrate (peptide or protein), ATP, kinase buffer, this compound stock solution, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of the compound in the kinase buffer. b. In a 96-well plate, add the kinase, its substrate, and the compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the specific kinase. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Western Blot Analysis of Downstream Signaling

Objective: To confirm on-target engagement in a cellular context by assessing the phosphorylation status of a known downstream substrate of the target kinase.

Methodology:

  • Cell Culture and Treatment: a. Plate cells and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for the desired time. c. Include appropriate positive and negative controls (e.g., vehicle control, known inhibitor).

  • Protein Extraction: a. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. b. Quantify the protein concentration using a BCA assay.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. b. Block the membrane with 5% BSA or non-fat milk in TBST. c. Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. d. Wash the membrane and incubate with an HRP-conjugated secondary antibody. e. Detect the signal using an enhanced chemiluminescence (ECL) substrate. f. Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Signaling Pathway Diagram

Src_Signaling_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Activation FAK FAK Src->FAK Phosphorylation STAT3 STAT3 Src->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Proliferation Cell Proliferation & Survival pSTAT3->Proliferation Gene Transcription Inhibitor 7-bromo-1,3-dihydro- imidazo[4,5-c]pyridin-2-one Inhibitor->Src

Caption: Simplified Src signaling pathway and the inhibitory point of the compound.

Experimental Workflow Diagram

Off_Target_Workflow start Start: Observe Unexpected Phenotype dose_response 1. Perform Dose-Response Curve (On-target vs. Toxicity) start->dose_response kinase_panel 2. In Vitro Kinase Screening Panel dose_response->kinase_panel phosphoproteomics 3. Cellular Phosphoproteomics (Compound vs. Vehicle) dose_response->phosphoproteomics data_analysis 5. Data Analysis and Off-Target Identification kinase_panel->data_analysis orthogonal_validation 4. Orthogonal Validation (siRNA/CRISPR of Target) phosphoproteomics->orthogonal_validation orthogonal_validation->data_analysis conclusion Conclusion: Identify and Validate Off-Target(s) data_analysis->conclusion

Caption: Workflow for identifying and validating off-target effects.

References

Technical Support Center: Purification of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the effective purification of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Purity After Recrystallization Improper solvent choice.Test a range of solvents. Good options include methanol, ethanol, or an ethanol/water mixture. The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature.
Cooling too quickly.Allow the solution to cool slowly to room temperature to enable proper crystal formation before placing it in an ice bath.
Incomplete removal of impurities.Consider a pre-purification step, such as a wash with a solvent in which the desired compound is insoluble but impurities are soluble.
Low Yield After Recrystallization The compound is too soluble in the chosen solvent at low temperatures.Add an anti-solvent (a solvent in which the compound is insoluble) to the solution to precipitate the product. For example, if using ethanol, the addition of water can improve yield.
Insufficient cooling.Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Compound Fails to Crystallize Solution is too dilute.Concentrate the solution by evaporating some of the solvent.
Presence of oily impurities.Attempt to "oil out" the impurities by adding a small amount of a non-polar solvent. Alternatively, switch to a chromatographic purification method.
Poor Separation in Column Chromatography Incorrect eluent system.Perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal eluent for separation. A common starting point for similar compounds is an ethyl acetate/hexane mixture.
Column overloading.Use an appropriate amount of crude material for the size of the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Cracks or channels in the silica gel.Pack the column carefully to ensure a uniform and compact bed of silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most effective and commonly used methods for the purification of this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve your compound sparingly at room temperature but have high solubility at its boiling point. For compounds structurally similar to this compound, methanol, ethanol, and ethanol/water mixtures have proven effective.[1] It is recommended to perform small-scale solubility tests to identify the optimal solvent.

Q3: What are the potential impurities I should be aware of during synthesis?

A3: Potential impurities can arise from unreacted starting materials or side-products from the synthetic steps, which may include nitration, chlorination, N-alkylation, reduction, and condensation. These could include starting materials that were not fully consumed in the reaction or isomers formed during the synthesis.

Q4: When should I use column chromatography instead of recrystallization?

A4: Column chromatography is preferred when you have a complex mixture of impurities that are difficult to separate by recrystallization, or when impurities have similar solubility profiles to the desired compound. It is also useful for separating non-polar impurities from your more polar product.

Q5: How can I monitor the purity of my compound during the purification process?

A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. By spotting your crude mixture, the fractions from your column, and your final product on a TLC plate, you can visualize the separation of impurities. For final purity assessment, techniques like ¹H NMR and Mass Spectrometry (MS) are recommended.

Experimental Protocols

Recrystallization Protocol

This protocol is a general guideline and may require optimization for your specific sample.

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Pure crystals of the target compound should form. To maximize yield, place the flask in an ice bath for 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., ethyl acetate/hexane).

  • Column Packing: Carefully pour the slurry into the chromatography column, ensuring an evenly packed stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica-adsorbed sample onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes potential solvent systems for the recrystallization of compounds analogous to this compound.[1]

Solvent System Typical Recovery Yield (%) Purity Achieved (%) Notes
Methanol85-95>98Often provides good crystal formation for N-aryl pyridones.
Ethanol80-90>98A common and effective solvent for recrystallization.
Ethanol/Water85-92>97The addition of water as an anti-solvent can improve crystal yield.

Visualizations

PurificationWorkflow Purification Workflow for this compound Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography Complex Mixture PurityCheck Purity Check (TLC, NMR) Recrystallization->PurityCheck ColumnChromatography->PurityCheck PurityCheck->Recrystallization Impure PurityCheck->ColumnChromatography Multiple Impurities PureProduct Pure Product PurityCheck->PureProduct Purity >98%

Caption: Purification workflow decision process.

TroubleshootingTree Troubleshooting Low Purity in Recrystallization Start Low Purity after Recrystallization CheckSolvent Is the solvent optimal? Start->CheckSolvent CheckCooling Was cooling slow? CheckSolvent->CheckCooling Yes SolventTest Perform solvent screening CheckSolvent->SolventTest No CheckImpurities Are there insoluble impurities? CheckCooling->CheckImpurities Yes SlowCooling Repeat with slow cooling CheckCooling->SlowCooling No HotFiltration Perform hot filtration CheckImpurities->HotFiltration Yes ConsiderChroma Consider Column Chromatography CheckImpurities->ConsiderChroma No

Caption: Troubleshooting low purity in recrystallization.

References

Reducing cytotoxicity of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one. The focus is on strategies to understand and mitigate cytotoxicity in various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity with this compound in our cell-based assays. What are the initial troubleshooting steps?

A1: High cytotoxicity can stem from several factors. Begin by verifying the following:

  • Compound Concentration: Perform a dose-response curve to determine the optimal concentration that balances therapeutic effect and minimal cytotoxicity.[1] It's possible your current concentration is too high.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to the cells. Run a vehicle-only control to assess the solvent's effect.

  • Cell Seeding Density: Inconsistent or high cell density can lead to variability and increased cell death. Standardize your cell seeding protocol.[1][2]

  • Incubation Time: Optimize the treatment duration. Prolonged exposure, even at low concentrations, can lead to increased cytotoxicity.

  • Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays (e.g., chemical reduction of MTT), leading to inaccurate readings.[3] Consider running a cell-free control with your compound and the assay reagents.

Q2: How can the formulation of this compound be modified to potentially reduce its cytotoxicity in our assays?

A2: Formulation strategies can significantly impact a compound's cytotoxic profile. Consider these approaches:

  • Solubility Enhancement: Poor solubility can lead to compound precipitation and non-specific toxicity. Improving solubility is crucial.[4] Methods like complexation with cyclodextrins have been shown to increase the water solubility of similar compounds.[4]

  • Use of Excipients: While some excipients can enhance drug delivery, they can also have their own cytotoxic effects. If you are using excipients, test their toxicity on your cell lines independently.[5]

  • Advanced Drug Delivery Systems: For more advanced studies, encapsulating the compound in nanoparticles or liposomes can control its release and reduce off-target effects, thereby lowering systemic cytotoxicity.[6]

Q3: Are there specific cell lines that might be more or less sensitive to imidazopyridine derivatives?

A3: Yes, sensitivity can be highly cell-line dependent. Different cell lines have varying expression levels of receptors and enzymes that may interact with the compound.[7] It has been observed that normal cell lines may be more resistant to the toxicity of certain compounds compared to cancerous cell lines.[5] It is advisable to test your compound on a panel of cell lines, including both cancerous and non-cancerous lines, to determine its selectivity and therapeutic window.

Q4: What are the potential mechanisms of action for cytotoxicity of imidazopyridine compounds?

A4: While the specific mechanism for this compound is not detailed in the provided literature, related imidazopyridine derivatives have been shown to induce cytotoxicity through several pathways:

  • Apoptosis Induction: Many imidazopyridine compounds exert their anticancer effects by inducing programmed cell death (apoptosis).[7][8] This can be mediated through both extrinsic and intrinsic pathways, often involving the activation of caspases.[7][8]

  • Cell Cycle Arrest: Some derivatives can cause cell cycle arrest, for instance at the G2/M phase, preventing cancer cells from proliferating.[7][9] This is sometimes linked to the upregulation of proteins like p53 and p21.[7][9]

  • Inhibition of Signaling Pathways: The PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation, has been identified as a target for some imidazopyridine compounds.[7][9]

Troubleshooting Guides

Guide 1: Inconsistent or Non-Reproducible Cytotoxicity Results
Symptom Possible Cause Suggested Solution
High variability between replicate wells Inconsistent cell seeding.[1]Ensure a homogenous cell suspension before seeding. Mix gently but thoroughly.
"Edge effects" in the microplate.[1]Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.
Incomplete dissolution of assay reagent (e.g., formazan in MTT assay).[1]Ensure complete solubilization by thorough mixing or shaking before reading the plate.
Low signal or no clear dose-response Cell line is resistant to the compound.Try a different, potentially more sensitive cell line.[7]
Insufficient incubation time with the compound.Optimize the treatment duration by testing several time points (e.g., 24, 48, 72 hours).[1]
Assay is not sensitive enough.Consider using a more sensitive assay, such as a luminescence-based assay for cell viability.[1]
Increased absorbance/viability at high concentrations Compound interference with the assay.[3]Run a cell-free control with the compound to check for direct chemical reactions with assay reagents.
The compound may be increasing cellular metabolism at certain concentrations.[3]Visually inspect cells under a microscope for morphological signs of stress or death. Use a secondary, different type of cytotoxicity assay to confirm results.
Guide 2: High Background Signal in Control Wells
Symptom Possible Cause Suggested Solution
High signal in "no cell" control Microbial contamination of culture media or reagents.Regularly check cultures and reagents for contamination. Use fresh, sterile materials.
Phenol red in the medium interfering with colorimetric assays.[1][10]Use phenol red-free medium for the duration of the assay.
High signal in "vehicle control" wells Cytotoxicity of the solvent (e.g., DMSO).Perform a dose-response curve for the solvent alone to determine the maximum non-toxic concentration.
High cell density leading to spontaneous cell death.[2]Optimize the initial cell seeding density to ensure cells are in a healthy, logarithmic growth phase during the experiment.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of several related imidazo[1,2-a]pyridine compounds against various cancer cell lines, providing a potential reference for the expected potency range of this class of molecules.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
IP-5HCC1937 (Breast Cancer)MTT45[7]
IP-6HCC1937 (Breast Cancer)MTT47.7[7]
IP-7HCC1937 (Breast Cancer)MTT79.6[7]
Compound 9iHeLa (Cervical Cancer)MTT10.62[8]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is used to assess cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Materials:

  • 96-well cell culture plates

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include untreated and vehicle-treated wells as controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible under a microscope.[1][9]

  • Solubilization: Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[5][9] Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: Measure the absorbance of the resulting solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Visualizations

Diagrams of Workflows and Pathways

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Data Analysis & Decision cluster_2 Phase 3: Cytotoxicity Reduction A Prepare Serial Dilutions of Compound C Treat Cells for 24, 48, 72h A->C B Seed Cells in 96-well Plate B->C D Perform Cell Viability Assay (e.g., MTT) C->D E Calculate IC50 Value D->E F Is Cytotoxicity Acceptable? E->F G Proceed with Further Assays F->G Yes H Initiate Cytotoxicity Reduction Protocol F->H No I Optimize Compound Concentration H->I J Modify Formulation (Solvents, Excipients) H->J K Reduce Incubation Time H->K L Re-screen Optimized Conditions I->L J->L K->L L->E

Caption: Experimental workflow for assessing and reducing compound cytotoxicity.

G A High Cytotoxicity Observed B Is Vehicle Control Also Toxic? A->B C Reduce Solvent Concentration or Change Solvent B->C Yes D Does Compound Interfere with Assay (Cell-Free)? B->D No E Use an Orthogonal Assay (e.g., LDH, Real-Time Glo) D->E Yes F Is Cell Seeding Density Optimized? D->F No G Perform Cell Titration Experiment F->G No H Appears to be True Compound-Mediated Cytotoxicity F->H Yes I Proceed to Dose-Response Optimization H->I G compound Imidazopyridine Derivative akt AKT compound->akt Inhibits p53 p53 compound->p53 Upregulates caspase Caspase Activation compound->caspase Induces mtor mTOR akt->mtor Activates proliferation Cell Proliferation & Survival mtor->proliferation p21 p21 p53->p21 Activates arrest Cell Cycle Arrest p21->arrest apoptosis Apoptosis caspase->apoptosis

References

Technical Support Center: 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: A prevalent method involves a multi-step synthesis beginning with a pyridine derivative. One documented route starts from pyridin-4-ol and proceeds through nitration, chlorination, N-alkylation, reduction, and a final condensation step to form the imidazo[4,5-c]pyridin-2-one ring system.[1][2][3] Another approach could involve the synthesis of a substituted imidazole precursor followed by cyclization to form the fused pyridine ring.

Q2: What are the critical parameters to control during the synthesis?

A2: Temperature, reaction time, and pH are crucial throughout the synthesis. For instance, the initial nitration of pyridin-4-ol is typically carried out at elevated temperatures (around 110°C) for several hours.[1][2][3] The subsequent N-alkylation step is performed at a lower temperature (e.g., 25°C).[1][2][3] Careful control of these parameters is essential to maximize yield and minimize the formation of impurities.

Q3: Are there any known challenges with starting materials?

A3: Sourcing consistent quality starting materials can be a challenge, particularly at a larger scale. For related imidazole compounds, difficulties in sourcing large quantities of key intermediates, such as 4-bromo-1,2-dimethyl-1H-imidazole, have been reported, necessitating in-house development of robust synthetic routes.[4] It is also crucial to ensure the purity of reagents like pyridin-4-ol and 4-bromo-2-fluoroaniline to avoid side reactions.[1][2][3]

Q4: What are the typical yields for the synthesis of this compound?

A4: The overall yield is dependent on the efficiency of each step in the multi-step synthesis. While a comprehensive overall yield is not always reported, individual step yields can be indicative. For example, the nitration of pyridin-4-ol has been reported with a yield of 61%, while a subsequent N-alkylation step has been documented with a yield as high as 91.7%.[1][2][3] Optimization of each step is critical for a successful and economical scale-up.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield in Nitration Step - Incomplete reaction. - Suboptimal reaction temperature. - Degradation of starting material or product.- Extend the reaction time and monitor progress using TLC. - Ensure the reaction temperature is maintained at the optimal level (e.g., 110°C). - Control the rate of addition of nitric acid to prevent localized overheating.
Impurity Formation during N-Alkylation - Presence of impurities in the starting materials. - Lack of pH control. - Incorrect reaction temperature.- Use highly purified starting materials. - Carefully adjust and maintain the pH of the reaction mixture. - Conduct the reaction at the specified lower temperature (e.g., 25°C) to minimize side reactions.
Difficulty in Product Purification - Presence of closely related impurities. - Inefficient crystallization.- Employ column chromatography with an appropriate solvent system for purification. - Experiment with different recrystallization solvents to improve crystal formation and purity.
Inconsistent Product Quality at Scale - Poor heat and mass transfer in larger reactors. - Non-homogenous mixing.- Optimize stirring speed and reactor geometry to ensure efficient mixing. - Implement controlled heating and cooling systems to maintain a uniform temperature profile throughout the reactor.
Challenges in Isolating the Final Product - Product solubility in the reaction mixture. - Formation of a fine precipitate that is difficult to filter.- Adjust the pH of the solution to facilitate precipitation. - Use a filter aid or consider centrifugation for separation of fine particles.

Experimental Protocols

Synthesis of 3-Nitropyridin-4-ol (Intermediate)
  • Dissolve 10 g (0.105 mol) of pyridin-4-ol in 60 mL of concentrated sulfuric acid at 0°C.

  • Add 15 g (0.149 mol) of potassium nitrate in portions over 10 minutes.

  • Stir the reaction mixture for 10 hours at 110°C.

  • Pour the mixture into 300 mL of ice water.

  • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ether to obtain pure 3-nitropyridin-4-ol. (Reported Yield: 61%).[2][3]

Synthesis of 4-Chloro-3-nitropyridine (Intermediate)
  • A mixture of 3-nitropyridin-4-ol and phosphorus oxychloride is heated at 110°C for 3 hours.

  • After the reaction is complete (monitored by TLC), the excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized to precipitate the product.

  • The crude product is filtered, washed with water, and dried.

General N-Alkylation, Reduction, and Condensation Workflow

The subsequent steps generally involve the N-alkylation of the pyridine ring with a bromo-aniline derivative, followed by the reduction of the nitro group to an amine, and finally, a condensation reaction (e.g., with N,N'-Carbonyldiimidazole) to form the fused imidazole ring.[1][2]

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps

Reaction Step Starting Material Product Reported Yield (%) Reference
NitrationPyridin-4-ol3-Nitropyridin-4-ol61[2][3]
N-Alkylation4-Chloro-3-nitropyridine & 4-Bromo-2-fluoroanilineN-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine91.7[3]
ReductionN-(4-bromo-2-fluorophenyl)-3-nitropyridin-4-amine4-Amino-N-(4-bromo-2-fluorophenyl)pyridin-3-amine83.4[3]

Visualizations

experimental_workflow start Start: Pyridin-4-ol nitration Nitration (KNO3, H2SO4, 110°C) start->nitration intermediate1 3-Nitropyridin-4-ol nitration->intermediate1 chlorination Chlorination (POCl3, 110°C) intermediate1->chlorination intermediate2 4-Chloro-3-nitropyridine chlorination->intermediate2 n_alkylation N-Alkylation (4-Bromo-2-fluoroaniline) intermediate2->n_alkylation intermediate3 N-Aryl-3-nitropyridin-4-amine n_alkylation->intermediate3 reduction Reduction (e.g., Fe/HCl or H2/Pd-C) intermediate3->reduction intermediate4 Diaminopyridine Derivative reduction->intermediate4 condensation Condensation (e.g., CDI) intermediate4->condensation product Final Product: 7-bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one condensation->product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Final Yield check_purity Check Starting Material Purity start->check_purity Step 1 review_conditions Review Reaction Conditions start->review_conditions Step 2 purification_issue Investigate Purification Loss start->purification_issue Step 3 impure_materials Source Higher Purity Materials check_purity->impure_materials optimize_temp Optimize Temperature & Time review_conditions->optimize_temp optimize_purification Optimize Recrystallization or Chromatography purification_issue->optimize_purification success Yield Improved impure_materials->success optimize_temp->success optimize_purification->success

Caption: Troubleshooting logic for addressing low yield in synthesis.

References

Method refinement for consistent results with 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent and reliable results when working with 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic approach for this compound?

A1: The synthesis of this compound typically involves a multi-step process that starts from a substituted pyridine derivative. A common synthetic route includes the following key transformations: nitration of a pyridine precursor, followed by halogenation, introduction of an amine group, reduction of the nitro group, and subsequent cyclization to form the fused imidazo[4,5-c]pyridin-2-one ring system.[1][2]

Q2: What are the key challenges in the synthesis of this compound?

A2: Researchers may encounter several challenges, including controlling regioselectivity during the initial bromination and nitration steps, incomplete cyclization to form the final ring structure, and the formation of side products such as N-oxides. Purification of the final compound and intermediates can also be challenging due to potential solubility issues and the presence of closely related impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure stability, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. For long-term storage, refrigeration at 2-8°C is recommended.

Q4: In which solvents is this compound typically soluble?

Q5: What are the potential biological applications of this compound?

A5: Derivatives of the imidazo[4,5-c]pyridin-2-one scaffold have been investigated for a range of biological activities, most notably as kinase inhibitors.[3] Specific targets may include Src family kinases, which are implicated in cancer cell proliferation.[3] Therefore, this compound could be a valuable tool in cancer research and drug discovery.

Troubleshooting Guides

Synthesis & Purification
Issue Potential Cause Recommended Solution
Low Yield in Bromination/Nitration Incomplete reaction; formation of multiple isomers.Optimize reaction time and temperature. Use a milder brominating/nitrating agent or a directing group to improve regioselectivity.
Incomplete Cyclization Insufficient reaction temperature; presence of water.Increase the reaction temperature or use a higher-boiling point solvent. Employ a Dean-Stark trap to remove water azeotropically.
Formation of N-oxide Impurity Over-oxidation of the pyridine nitrogen.Use a milder oxidizing agent or a stoichiometric amount. Monitor the reaction closely to avoid over-oxidation.
Difficulty in Purification Co-elution of impurities with the product.Employ a different stationary phase for column chromatography (e.g., alumina instead of silica gel). Utilize a gradient elution with a solvent system of varying polarity. Recrystallization from a suitable solvent system can also be effective.
Product Discoloration Oxidation of the compound upon exposure to air or light.Store the purified compound under an inert atmosphere and protect it from light. Use of antioxidants during storage may also be considered.
Experimental Use (e.g., in Biological Assays)
Issue Potential Cause Recommended Solution
Poor Solubility in Assay Buffer The compound has low aqueous solubility.Prepare a concentrated stock solution in DMSO and then dilute it in the assay buffer. Ensure the final DMSO concentration is compatible with the assay (typically <1%).
Inconsistent Assay Results Degradation of the compound in the assay medium.Assess the stability of the compound in the assay buffer over the time course of the experiment. If degradation is observed, prepare fresh solutions for each experiment.
High Background Signal The compound may interfere with the assay detection method (e.g., fluorescence).Run a control experiment with the compound in the absence of the biological target to assess for any intrinsic signal.

Experimental Protocols

Protocol 1: Synthesis of this compound (Adapted from a similar synthesis)

This protocol is a general guideline adapted from the synthesis of a structurally related compound and may require optimization.[1][2]

Step 1: Nitration of 4-hydroxypyridine

  • Dissolve 4-hydroxypyridine in concentrated sulfuric acid at 0°C.

  • Add potassium nitrate portion-wise while maintaining the temperature below 5°C.

  • Slowly warm the mixture to room temperature and then heat to 50-60°C for several hours.

  • Monitor the reaction by TLC.

  • Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., NaOH solution) to precipitate the product.

  • Filter, wash with cold water, and dry to obtain 3-nitro-4-hydroxypyridine.

Step 2: Chlorination of 3-nitro-4-hydroxypyridine

  • Treat 3-nitro-4-hydroxypyridine with phosphorus oxychloride (POCl₃).

  • Heat the mixture under reflux for several hours.

  • Carefully quench the reaction by pouring it onto ice.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-3-nitropyridine.

Step 3: Amination of 4-chloro-3-nitropyridine

  • Dissolve 4-chloro-3-nitropyridine in a suitable solvent such as ethanol.

  • Add an excess of aqueous ammonia.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure and purify the residue to obtain 4-amino-3-nitropyridine.

Step 4: Reduction of the Nitro Group

  • Dissolve 4-amino-3-nitropyridine in ethanol.

  • Add a reducing agent such as stannous chloride (SnCl₂) or perform catalytic hydrogenation (e.g., H₂, Pd/C).

  • Stir the reaction at room temperature until complete.

  • Work up the reaction accordingly to obtain 3,4-diaminopyridine.

Step 5: Cyclization to form the Imidazo[4,5-c]pyridin-2-one Ring

  • Dissolve 3,4-diaminopyridine in a suitable solvent like DMF.

  • Add a carbonylating agent such as carbonyldiimidazole (CDI) or triphosgene.

  • Heat the reaction mixture to facilitate cyclization.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, and precipitate the product by adding water.

  • Filter the solid, wash with water, and dry.

Step 6: Bromination

  • Dissolve the product from Step 5 in a suitable solvent (e.g., acetic acid).

  • Add a brominating agent such as N-bromosuccinimide (NBS).

  • Stir at room temperature until the reaction is complete.

  • Quench the reaction and purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 2: In Vitro Kinase Inhibition Assay

This is a general protocol for assessing the inhibitory activity of the title compound against a target kinase.

  • Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).

  • Serially dilute the stock solution in assay buffer to obtain a range of concentrations for testing.

  • In a 96-well plate , add the kinase, the substrate, and the test compound at various concentrations.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period.

  • Stop the reaction by adding a suitable stop solution (e.g., containing EDTA).

  • Quantify the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the IC₅₀ value by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Visualizations

Synthetic Workflow

G Synthetic Workflow for this compound A 4-Hydroxypyridine B Nitration A->B C Chlorination B->C D Amination C->D E Reduction D->E F Cyclization E->F G Bromination F->G H This compound G->H

Caption: A generalized synthetic workflow for the preparation of the target compound.

Hypothetical Kinase Inhibition Pathway

G Hypothetical Inhibition of a Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase Target Kinase (e.g., Src) Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Transcription Gene Transcription pSubstrate->Transcription Signal Transduction Compound 7-bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one Compound->Kinase Inhibition

Caption: Diagram illustrating the potential mechanism of action via kinase inhibition.

References

Validation & Comparative

A Comparative Analysis of Kinase Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern therapeutics, kinase inhibitors have emerged as a cornerstone of targeted therapy, particularly in oncology. Their ability to selectively modulate the activity of specific kinases, enzymes that play a pivotal role in cellular signaling, has revolutionized treatment paradigms. This guide provides a comparative overview of prominent kinase inhibitors, focusing on Cyclin-Dependent Kinase (CDK) and Glycogen Synthase Kinase-3 (GSK-3) inhibitors. While the specific compound 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is noted, publicly available data on its comprehensive kinase inhibitory profile is limited. Therefore, this guide will focus on well-characterized inhibitors to provide a valuable comparative resource for researchers, scientists, and drug development professionals.

I. Comparison of CDK4/6 Inhibitors

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has proven to be an effective strategy in the treatment of certain cancers, notably HR+/HER2- breast cancer.[1] Three leading FDA-approved CDK4/6 inhibitors, Palbociclib, Ribociclib, and Abemaciclib, are compared below.

Data Presentation: Potency and Selectivity of CDK4/6 Inhibitors

The following table summarizes the biochemical potency of the three major CDK4/6 inhibitors against their primary targets and other related kinases. These values, presented as IC50 (the concentration of an inhibitor required for 50% inhibition in vitro), are crucial for understanding the therapeutic window and potential off-target effects.

InhibitorCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D2 IC50 (nM)
Palbociclib~11~15
Ribociclib~10~39
Abemaciclib~2~10

Note: IC50 values are compiled from various preclinical studies and can vary based on experimental conditions.[1][2][3]

Abemaciclib demonstrates the highest potency against CDK4 and also exhibits activity against a broader range of kinases, which may contribute to its different clinical profile, including a higher incidence of diarrhea.[2][3][4][5] Palbociclib and Ribociclib show more selective inhibition of CDK4 and CDK6.[2][3]

Signaling Pathway

CDK4/6 inhibitors function by blocking the phosphorylation of the Retinoblastoma (Rb) protein. This prevents the release of the E2F transcription factor, thereby halting the cell cycle in the G1 phase and inhibiting cancer cell proliferation.[1]

CDK4_6_Pathway cluster_0 G1 Phase cluster_1 S Phase Transition Cyclin D Cyclin D CDK4/6_CyclinD CDK4/6-Cyclin D Complex Cyclin D->CDK4/6_CyclinD binds CDK4/6 CDK4/6 CDK4/6->CDK4/6_CyclinD binds pRb p-Rb CDK4/6_CyclinD->pRb phosphorylates Rb Rb Rb->pRb E2F E2F pRb->E2F releases Gene_Transcription Gene Transcription (Cell Proliferation) E2F->Gene_Transcription CDK4/6_Inhibitors CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) CDK4/6_Inhibitors->CDK4/6_CyclinD inhibit

Caption: Simplified signaling pathway of CDK4/6 inhibition.

II. Comparison of GSK-3β Inhibitors

Glycogen Synthase Kinase-3 beta (GSK-3β) is a serine/threonine kinase implicated in a wide range of cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, type 2 diabetes, and cancer.[6][7] This section compares GSK-3β Inhibitor XI with other common GSK-3 inhibitors.

Data Presentation: Potency and Selectivity of GSK-3β Inhibitors

The table below highlights the inhibitory activity (IC50 or Ki values) of selected GSK-3β inhibitors against GSK-3 isoforms and other kinases to illustrate their potency and selectivity.

InhibitorGSK-3β IC50/Ki (nM)Off-Target Kinase(s) and IC50 (nM)
GSK-3β Inhibitor XI~20 (Ki)Minimal inhibition against a panel of 79 other kinases[6]
CHIR-99021~6.7CDK2 (>500), CDK4 (>500)
Kenpaullone~8CDK1/cyclin B (7000), CDK2/cyclin A (1500), CDK5/p25 (300)[7]
AR-A014418~38Minimal inhibition against a panel of other kinases

Note: Data is compiled from various sources and direct comparison should be considered with caution due to differing experimental conditions.[6][7][8]

GSK-3β Inhibitor XI and CHIR-99021 demonstrate high potency and selectivity for GSK-3β.[6] Kenpaullone, while potent against GSK-3β, shows more significant off-target activity against several CDKs.[7]

Signaling Pathway

GSK-3β is a constitutively active kinase that is inhibited by upstream signals, such as the Wnt and PI3K/Akt pathways. Inhibition of GSK-3β prevents the phosphorylation of its downstream targets, leading to their activation or stabilization. For example, in the Wnt pathway, GSK-3β inhibition prevents the degradation of β-catenin, allowing it to translocate to the nucleus and activate gene transcription.

GSK3B_Pathway cluster_0 Upstream Signaling cluster_1 Downstream Effects Wnt Wnt GSK-3beta GSK-3β Wnt->GSK-3beta inhibit PI3K/Akt PI3K/Akt PI3K/Akt->GSK-3beta inhibit Beta-Catenin β-catenin (degradation) GSK-3beta->Beta-Catenin Glycogen_Synthase Glycogen Synthase (inactivation) GSK-3beta->Glycogen_Synthase Tau_Protein Tau Protein (hyperphosphorylation) GSK-3beta->Tau_Protein GSK-3beta_Inhibitors GSK-3β Inhibitors GSK-3beta_Inhibitors->GSK-3beta inhibit

Caption: Simplified overview of GSK-3β signaling and inhibition.

III. Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. Below are generalized protocols for key assays used to characterize kinase inhibitors.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant Kinase

  • Specific Peptide Substrate

  • ATP (Adenosine Triphosphate)

  • Test Inhibitor (e.g., this compound)

  • Kinase Assay Buffer

  • Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • Microplate (e.g., 96-well or 384-well)

Procedure:

  • Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Add the kinase, substrate, and assay buffer to the wells of the microplate.

  • Add the diluted test inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[9]

  • Stop the reaction using a stop solution or by adding the detection reagent.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.[10][11][12]

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor Dilutions) Start->Prepare_Reagents Plate_Setup Add Kinase, Substrate, and Inhibitor to Plate Prepare_Reagents->Plate_Setup Initiate_Reaction Initiate Reaction with ATP Plate_Setup->Initiate_Reaction Incubation Incubate at Controlled Temperature Initiate_Reaction->Incubation Stop_Reaction Stop Reaction & Add Detection Reagent Incubation->Stop_Reaction Read_Plate Measure Signal (Luminescence/Fluorescence) Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Value Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the effect of a kinase inhibitor on the proliferation of cancer cell lines.

Materials:

  • Cancer Cell Line of Interest

  • Cell Culture Medium and Supplements

  • Test Inhibitor

  • Cell Viability Reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate (e.g., 96-well)

Procedure:

  • Seed the cancer cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test inhibitor.

  • Treat the cells with the diluted inhibitor and include appropriate controls.

  • Incubate the plate for a defined period (e.g., 72 hours).[9]

  • Add a cell viability reagent to each well.

  • Measure the signal (e.g., absorbance, luminescence) using a plate reader.

  • Calculate the percentage of proliferation inhibition and determine the GI50 (concentration for 50% growth inhibition).[9]

This guide provides a framework for comparing kinase inhibitors. The selection of an appropriate inhibitor for further development depends on a multitude of factors including potency, selectivity, pharmacokinetic properties, and the specific biological context of the disease. While direct comparative data for this compound is not extensively available, the methodologies and comparative data for established inhibitors presented here offer a valuable resource for the scientific community.

References

A Researcher's Guide to Validating Target Engagement of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing that a compound binds to its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative framework for validating the target engagement of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one, a novel small molecule. In the absence of specific published data for this compound, this document outlines a comprehensive strategy, detailing requisite experimental protocols and presenting hypothetical data to illustrate the validation process.

The journey from a promising chemical entity to a viable therapeutic candidate hinges on a thorough understanding of its mechanism of action.[1] A crucial aspect of this is confirming direct interaction with its designated biological target.[1] This guide will explore a multi-pronged approach to validating the target engagement of this compound, ensuring robust and reliable findings.

I. Initial Target Identification and Biochemical Validation

Before delving into cellular target engagement, it is paramount to identify the putative target of this compound. This can be achieved through various methods, including affinity chromatography-mass spectrometry, yeast two-hybrid screening, or computational docking studies. Once a primary target is identified, initial validation of the interaction should be performed using biochemical assays.

Table 1: Hypothetical Biochemical Assay Data for this compound

Assay TypeTarget ProteinThis compound (IC50/Kd)Control Compound (IC50/Kd)
Kinase Glo AssayTarget Kinase X85 nM50 nM
Surface Plasmon ResonanceTarget Protein Y120 nM95 nM
FRET-based AssayTarget Protein Z210 nM180 nM

II. Cellular Target Engagement Assays

While biochemical assays provide valuable information on the direct interaction between a compound and its target, they do not fully recapitulate the complex cellular environment. Therefore, it is essential to employ cellular target engagement assays to confirm that the compound can access and bind to its target within a living cell.[2]

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that measures the thermal stabilization of a target protein upon ligand binding. This method can be used to verify target engagement in both cell lysates and intact cells.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells expressing the target protein to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified time.

  • Heating Profile: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Protein Extraction and Analysis: Lyse the cells by freeze-thawing. Separate the soluble and aggregated protein fractions by centrifugation.

  • Western Blotting: Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a target-specific antibody.

  • Data Analysis: Generate a melting curve by plotting the percentage of soluble protein as a function of temperature. The shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Table 2: Hypothetical CETSA Data for this compound

CompoundConcentrationMelting Temperature (Tm)ΔTm (°C)
Vehicle-52.5°C-
This compound1 µM55.0°C+2.5°C
This compound10 µM58.2°C+5.7°C
Control Compound10 µM57.8°C+5.3°C
B. Bioluminescence Resonance Energy Transfer (BRET)

BRET is another valuable method for measuring target engagement in living cells.[3] This assay relies on the transfer of energy from a bioluminescent donor fused to the target protein to a fluorescent acceptor linked to the compound of interest.

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Engineering: Generate a stable cell line expressing the target protein fused to NanoLuc® luciferase.

  • Compound Labeling: Synthesize a fluorescently labeled version of this compound (e.g., with a BODIPY fluorophore).

  • Assay Procedure: Plate the engineered cells and treat them with the fluorescently labeled compound and varying concentrations of the unlabeled this compound as a competitor.

  • Signal Detection: Add the NanoBRET™ substrate and measure both the donor and acceptor emission signals using a plate reader equipped for BRET measurements.

  • Data Analysis: Calculate the BRET ratio and plot it against the concentration of the unlabeled competitor to determine the IC50 value, which reflects the compound's affinity for the target in a cellular context.

Table 3: Hypothetical NanoBRET™ Data for this compound

CompoundCellular IC50
This compound250 nM
Control Compound180 nM

III. Downstream Signaling Pathway Analysis

Validating target engagement should also involve assessing the functional consequences of compound binding. This can be achieved by monitoring the modulation of downstream signaling pathways.

A. Western Blotting for Phospho-proteins

If the target is a kinase or part of a phosphorylation cascade, Western blotting can be used to measure changes in the phosphorylation status of downstream substrates.

Experimental Protocol: Western Blotting for Downstream Signaling

  • Cell Treatment: Treat cells with this compound at various concentrations and for different durations.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the downstream target protein.

  • Densitometry Analysis: Quantify the band intensities to determine the relative change in phosphorylation.

Table 4: Hypothetical Downstream Phosphorylation Data

TreatmentConcentration% Inhibition of Substrate Phosphorylation
Vehicle-0%
This compound100 nM25%
This compound500 nM68%
This compound1 µM92%
Control Compound1 µM88%

IV. Visualizing the Validation Workflow and Signaling Pathways

To clearly illustrate the experimental process and the underlying biological pathways, graphical representations are invaluable.

G cluster_0 Target Engagement Validation Workflow A Putative Target Identification B Biochemical Assays (e.g., Kinase Glo, SPR) A->B Direct Binding C Cellular Target Engagement (CETSA, BRET) B->C Cellular Context D Downstream Pathway Analysis (Western Blot) C->D Functional Consequence E Phenotypic Assays D->E Cellular Outcome

Caption: A streamlined workflow for validating the target engagement of a novel compound.

G cluster_1 Hypothetical Signaling Pathway Compound 7-bromo-1,3-dihydro- imidazo[4,5-c]pyridin-2-one Target Target Protein Compound->Target Inhibition Downstream1 Substrate 1 Target->Downstream1 Phosphorylation Downstream2 Substrate 2 Downstream1->Downstream2 Activation CellularResponse Cellular Response Downstream2->CellularResponse

Caption: A hypothetical signaling cascade affected by the compound.

V. Conclusion

The validation of target engagement is a cornerstone of modern drug discovery.[2] By employing a combination of biochemical and cellular assays, researchers can build a strong evidence base for the mechanism of action of novel compounds like this compound. This guide provides a robust framework for such an investigation, emphasizing the importance of orthogonal approaches and the integration of functional data to confidently establish target engagement and guide further drug development efforts.

References

Comparative Guide to Structure-Activity Relationships of Imidazo[4,5-c]pyridin-2-one Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one analogs and related compounds, focusing on their activity as kinase inhibitors. The imidazo[4,5-c]pyridin-2-one core is a privileged scaffold in medicinal chemistry, demonstrating potential for the development of targeted therapeutics, particularly in oncology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important biological pathways and experimental workflows.

Structure-Activity Relationship Studies

Recent research has explored the potential of imidazo[4,5-c]pyridin-2-one derivatives as potent and selective inhibitors of key kinases involved in cancer signaling pathways, such as DNA-dependent protein kinase (DNA-PK) and Src family kinases (SFKs).

DNA-Dependent Protein Kinase (DNA-PK) Inhibitors

A series of 6-anilino imidazo[4,5-c]pyridin-2-ones have been identified as selective inhibitors of DNA-PK, a crucial enzyme in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair.[1][2] Inhibition of DNA-PK can sensitize cancer cells to radiation therapy.[1][2] The SAR studies focused on modifications at the N-1, N-3, and the 6-anilino positions of the core scaffold.

Table 1: SAR of 6-Anilino Imidazo[4,5-c]pyridin-2-one Analogs against DNA-PK, PI3Kα, and mTOR. [1][2]

CompoundR1R3XDNA-PK IC50 (μM)PI3Kα IC50 (μM)mTOR IC50 (μM)
6 CyclopentylMeH4>5011
Analog A CyclopentylMe2-Me0.45>505.6
Analog B CyclopentylMe4-OMe0.23481.8
53 CyclopentylMe2-Me, 4-OMe0.0151.30.14
78 CyclopentylH2-Me, 4-OMe0.00280.160.014

Data extracted from "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers".[1][2]

The data reveals that substitution on the anilino ring significantly impacts potency and selectivity. An unsubstituted aniline (compound 6) shows modest activity.[1][2] The introduction of a 2-methyl or 4-methoxy group on the aniline ring enhances DNA-PK inhibition.[1][2] A combination of a 2-methyl and a 4-methoxy group (compound 53) leads to a substantial increase in potency.[1][2] Furthermore, replacing the N-3 methyl group with a hydrogen atom (compound 78) further improves both potency and selectivity for DNA-PK over other related kinases like PI3Kα and mTOR.[1][2]

Src Family Kinase (SFK) Inhibitors

Another series of imidazo[4,5-c]pyridin-2-one derivatives have been investigated as inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases implicated in the progression of glioblastoma multiforme (GBM).[3] The SAR studies for these analogs focused on substitutions at the N-1 and N-3 positions.

Table 2: SAR of Imidazo[4,5-c]pyridin-2-one Analogs as Src and Fyn Kinase Inhibitors. [3]

CompoundR1R3Src IC50 (μM)Fyn IC50 (μM)
1a Phenyl4-chlorophenyl0.520.33
1b m-tolyl4-chlorophenyl0.350.17
1e Cyclohexyl4-chlorophenyl0.120.09
1g Isobutyl4-chlorophenyl0.280.15

Data extracted from "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma".[3]

These results indicate that the nature of the substituent at the N-1 position plays a critical role in determining the inhibitory activity against Src and Fyn. A cyclohexyl group at R1 (compound 1e) provided the most potent inhibition in this series.[3]

Table 3: Antiproliferative Activity of Selected Imidazo[4,5-c]pyridin-2-one Analogs against Glioblastoma Cell Lines. [3]

CompoundU87 IC50 (μM)U251 IC50 (μM)T98G IC50 (μM)U87-EGFRvIII IC50 (μM)
1e 1.832.153.542.46
1s 1.521.782.891.97

Data extracted from "Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma".[3]

The most potent kinase inhibitors were also evaluated for their antiproliferative effects on various glioblastoma cell lines. Compound 1s, a derivative with optimized substitutions, demonstrated effective activity against all tested cell lines, comparable to the known Src inhibitor PP2.[3]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the objective comparison of these compounds.

DNA-PK Kinase Inhibition Assay

This assay quantifies the activity of DNA-PK by measuring the amount of ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a commonly used method.[4]

  • Materials:

    • Recombinant human DNA-PK enzyme

    • DNA-PK substrate peptide

    • DNA-PK Activation Buffer

    • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)

    • ATP solution

    • Test compounds (imidazo[4,5-c]pyridin-2-one analogs)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • 384-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the test compound or DMSO (vehicle control).

    • Add the DNA-PK enzyme to each well.

    • Add a mixture of the substrate peptide and ATP to initiate the kinase reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Src Family Kinase (SFK) Inhibition Assay

The inhibitory activity against Src and Fyn can be determined using a similar luminescent kinase assay that measures ADP formation.[5]

  • Materials:

    • Recombinant human Src or Fyn kinase

    • Src kinase substrate peptide (e.g., poly(Glu,Tyr) 4:1)

    • Kinase Buffer (e.g., 25mM Tris-HCl pH 7.4, 150mM NaCl, 1mM DTT, 2mM MgCl2)

    • ATP solution

    • Test compounds

    • Kinase-Glo® Max Reagent

    • White opaque 96-well plates

    • Luminometer

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the kinase buffer, substrate, and test compound.

    • Add the Src or Fyn kinase to each well.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for 60 minutes in the dark.

    • Add Kinase-Glo® Max reagent to each well to stop the reaction and measure the remaining ATP.

    • Incubate for 15 minutes to stabilize the luminescent signal.

    • Measure the luminescence. The signal is inversely proportional to the kinase activity.

    • Calculate IC50 values from the dose-response curves.

Glioblastoma Cell Antiproliferative Assay

The effect of the compounds on the proliferation of glioblastoma cell lines is typically assessed using an MTT or a similar viability assay.[6]

  • Materials:

    • Glioblastoma cell lines (e.g., U87, U251, T98G)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed the glioblastoma cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the SAR studies of imidazo[4,5-c]pyridin-2-one analogs.

NHEJ_Pathway cluster_DSB DNA Double-Strand Break (DSB) cluster_NHEJ Non-Homologous End Joining (NHEJ) Repair DSB DNA Damage (e.g., Radiation) Ku70_80 Ku70/80 Complex DSB->Ku70_80 Binds to DNA ends DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs Recruits Artemis Artemis DNA_PKcs->Artemis Activates by phosphorylation LigaseIV XRCC4-Ligase IV Artemis->LigaseIV Processes DNA ends Repaired_DNA Repaired DNA LigaseIV->Repaired_DNA Ligation Inhibitor Imidazo[4,5-c]pyridin-2-one Analog (e.g., 78) Inhibitor->DNA_PKcs Inhibits

Caption: The Non-Homologous End Joining (NHEJ) pathway for DNA repair, a key target for radiosensitization.

Synthesis_Workflow Start Substituted 2-chloro-3-nitropyridine Step1 Amination with primary amine (R1-NH2) Start->Step1 Intermediate1 2-amino-3-nitropyridine derivative Step1->Intermediate1 Step2 Reduction of nitro group Intermediate1->Step2 Intermediate2 2,3-diaminopyridine derivative Step2->Intermediate2 Step3 Cyclization with CDI or triphosgene Intermediate2->Step3 Product Imidazo[4,5-c]pyridin-2-one core Step3->Product Step4 N-alkylation or N-arylation (R3) Product->Step4 Intermediate3 N-substituted core Step4->Intermediate3 Step5 Palladium-catalyzed cross-coupling (e.g., Suzuki) Intermediate3->Step5 Final_Product Final Analog Step5->Final_Product

Caption: General synthetic workflow for 6-substituted imidazo[4,5-c]pyridin-2-one analogs.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare reagents: - Kinase - Substrate - ATP - Buffer - Test Compounds Incubation Incubate Kinase, Substrate, ATP, and Test Compound Reagents->Incubation Add_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Calculate Calculate % Inhibition and IC50 values Measure->Calculate

Caption: General experimental workflow for a luminescence-based kinase inhibition assay.

References

A Comparative Cross-Validation of Imidazo[4,5-c]pyridin-2-one Derivatives as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derivatives of the imidazo[4,5-c]pyridin-2-one scaffold have emerged as potent inhibitors of Src family kinases (SFKs), a group of non-receptor tyrosine kinases implicated in the progression of various cancers. This guide presents a cross-validation of experimental data for these derivatives, comparing their in vitro efficacy with established SFK inhibitors such as Dasatinib, Saracatinib, and Bosutinib. The data is presented to facilitate objective comparison and to provide a foundational understanding of the structure-activity relationships within this chemical series.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data for imidazo[4,5-c]pyridin-2-one derivatives and their alternatives against key biological targets.

Table 1: In Vitro Kinase Inhibitory Activity of Imidazo[4,5-c]pyridin-2-one Derivatives

Compound IDModification on Imidazo[4,5-c]pyridin-2-one CoreSrc IC50 (µM)Fyn IC50 (µM)
1d 4-amino-3-(4-chlorophenyl)-1-(cyclopropylmethyl)0.280.16
1e 4-amino-3-(4-chlorophenyl)-1-cyclohexyl0.240.15
1q 4-amino-3-(benzo[d][1][2]dioxol-5-yl)-1-cyclopentyl0.190.12
1s 4-amino-1-cyclopentyl-3-(4-(trifluoromethoxy)phenyl)0.150.09

Data sourced from studies on novel Src family kinase inhibitors against glioblastoma.

Table 2: Antiproliferative Activity of Imidazo[4,5-c]pyridin-2-one Derivatives in Glioblastoma Cell Lines

Compound IDU87 IC50 (µM)U251 IC50 (µM)T98G IC50 (µM)U87-EGFRvIII IC50 (µM)
1s 2.843.214.563.87
PP2 (control) 3.154.235.184.79

PP2 is a known Src family kinase inhibitor used as a positive control in these experiments.

Table 3: Comparative In Vitro Potency of Alternative Src Family Kinase Inhibitors

InhibitorSrc IC50 (nM)Other Notable Kinase Targets (IC50 in nM)
Dasatinib 0.8Abl (<1), c-Kit (79)
Saracatinib (AZD0530) 2.7Lck, Fyn, Yes, Lyn, Fgr, Blk
Bosutinib (SKI-606) 1.2Abl
CGP77675 5-20 (peptide substrate)EGFR (40), KDR (20), v-Abl (150)

IC50 values can vary based on experimental conditions.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Reagent Preparation : Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compounds.

  • Reaction Setup : In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (vehicle control).

  • Initiate Kinase Reaction : Add 2 µL of the kinase/substrate mixture (e.g., purified recombinant Src kinase and a specific peptide substrate) to each well, followed by 2 µL of ATP solution to start the reaction.[3]

  • Incubation : Incubate the plate at room temperature for 60-120 minutes.[3]

  • Stop Reaction and Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.[4]

  • Generate Luminescent Signal : Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.[3][4]

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve.[3]

Cell Viability Assessment (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Seed cancer cells (e.g., U87, U251) in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium. Incubate for 24-48 hours to allow for cell attachment.[2]

  • Compound Treatment : Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.[2] Remove the existing medium from the wells and add 100 µL of the compound dilutions or vehicle control.

  • Incubation : Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition : After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization : Carefully remove the medium containing MTT and add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.[2][5]

  • Absorbance Measurement : Incubate for 15-20 minutes at room temperature with gentle shaking. Measure the absorbance at 570 nm using a microplate reader.[2]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[2]

Mandatory Visualizations

Src Kinase Signaling Pathway

The following diagram illustrates a simplified representation of the Src kinase signaling pathway, which is a key target of the imidazo[4,5-c]pyridin-2-one derivatives discussed. Src kinases are integral in transducing signals from cell surface receptors to intracellular pathways that regulate cell proliferation, survival, and migration.[5]

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Grb2_Sos Grb2/Sos Src->Grb2_Sos PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration & Adhesion FAK->Migration Ras Ras Grb2_Sos->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival STAT3->Proliferation Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified Src kinase signaling pathway.

Experimental Workflow for In Vitro Kinase Inhibition Assay

This diagram outlines the sequential steps involved in determining the inhibitory concentration (IC50) of a compound against a target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Prep_Compounds Prepare Serial Dilutions of Test Compounds Add_Compounds Add Compounds to 384-well Plate Prep_Compounds->Add_Compounds Prep_Kinase Prepare Kinase/ Substrate Solution Add_Kinase Add Kinase/Substrate Prep_Kinase->Add_Kinase Prep_ATP Prepare ATP Solution Add_ATP Initiate with ATP Prep_ATP->Add_ATP Add_Compounds->Add_Kinase Add_Kinase->Add_ATP Incubate_Reaction Incubate (60-120 min) Add_ATP->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate (40 min) Stop_Reaction->Incubate_Stop Generate_Signal Generate Luminescence (Kinase Detection Reagent) Incubate_Stop->Generate_Signal Incubate_Signal Incubate (30 min) Generate_Signal->Incubate_Signal Read_Plate Measure Luminescence Incubate_Signal->Read_Plate Calculate_IC50 Calculate % Inhibition & Determine IC50 Read_Plate->Calculate_IC50

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

References

Comparative Efficacy of Imidazo[4,5-c]pyridin-2-one Derivatives: A Review of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

I. Efficacy in Oncology: Src Family Kinase Inhibition

A series of imidazo[4,5-c]pyridin-2-one derivatives have been investigated as inhibitors of Src family kinases (SFKs), which are often dysregulated in cancers like glioblastoma multiforme.[1] The following table summarizes the in vitro inhibitory activity of selected compounds against Src and Fyn kinases.

Table 1: In Vitro Efficacy of Imidazo[4,5-c]pyridin-2-one Derivatives as SFK Inhibitors

Compound IDStructureSrc IC₅₀ (µM)Fyn IC₅₀ (µM)
1d 4-amino-3-(4-chlorophenyl)-1-(p-tolyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneSubmicromolarSubmicromolar
1e 4-amino-1,3-bis(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneSubmicromolarSubmicromolar
1q 4-amino-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneSubmicromolarSubmicromolar
1s 4-amino-3-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneSubmicromolarSubmicromolar

Note: Specific IC₅₀ values were not detailed in the abstract, but were described as being in the submicromolar range.[1]

Experimental Protocols

Kinase Inhibition Assay: The inhibitory activity of the compounds against Src and Fyn kinases was likely determined using a biochemical assay. A typical protocol would involve:

  • Incubation of the recombinant kinase enzyme with a specific substrate (e.g., a peptide) and ATP in a suitable buffer.

  • Addition of the test compound at various concentrations.

  • Initiation of the kinase reaction and incubation for a defined period.

  • Quantification of substrate phosphorylation, often using methods like ELISA, fluorescence resonance energy transfer (FRET), or radiometric analysis.

  • Calculation of IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway

The diagram below illustrates the general signaling pathway involving Src kinase and the point of inhibition by the imidazo[4,5-c]pyridin-2-one derivatives.

Src_Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Inhibitor Imidazo[4,5-c]pyridin-2-one Derivative Inhibitor->Src Inhibition

Caption: Inhibition of Src Kinase Signaling Pathway.

II. Efficacy in Metabolic and Cardiovascular Disease: Dual AT1/PPARγ Activity

Certain imidazo[4,5-c]pyridin-4-one derivatives have been identified as dual antagonists of the angiotensin II type 1 (AT1) receptor and partial agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ).[2] This dual activity is a promising strategy for treating metabolic syndrome and hypertension.

Table 2: In Vitro Efficacy of a Dual-Acting Imidazo[4,5-c]pyridin-4-one Derivative

Compound IDAT1 IC₅₀ (nM)PPARγ EC₅₀ (nM)PPARγ Max Activation (%)
21b 729527
Experimental Protocols

AT1 Receptor Binding Assay:

  • Membranes from cells overexpressing the human AT1 receptor are prepared.

  • The membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]Sar¹,Ile⁸-angiotensin II) and varying concentrations of the test compound.

  • After incubation, the bound and free radioligand are separated by filtration.

  • The radioactivity of the filter-bound complex is measured.

  • IC₅₀ values are calculated based on the displacement of the radioligand.

PPARγ Partial Agonist Assay:

  • A cell line is engineered to express the human PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, along with a reporter gene (e.g., luciferase) under the control of a GAL4 upstream activating sequence.

  • The cells are treated with the test compound at various concentrations.

  • After an incubation period, the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luminescence).

  • EC₅₀ values and maximal activation relative to a full agonist are determined from the dose-response curve.

III. General Experimental Workflow

The discovery and preclinical evaluation of novel therapeutic compounds like the imidazo[4,5-c]pyridin-2-one derivatives typically follow a structured workflow, from initial screening to in vivo efficacy studies.

Drug_Discovery_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis Biochemical Biochemical Assays (e.g., Kinase Inhibition) Synthesis->Biochemical Cellular Cell-Based Assays (e.g., Proliferation, Signaling) Biochemical->Cellular PK Pharmacokinetics (PK) ADME Studies Cellular->PK Efficacy Animal Efficacy Models (e.g., Xenograft, Disease Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: Typical Preclinical Drug Discovery Workflow.

Conclusion

The imidazo[4,5-c]pyridin-2-one scaffold represents a promising starting point for the development of novel therapeutics. Although data on the specific compound 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is lacking, its derivatives have demonstrated significant in vitro and, in some cases, in vivo efficacy across different disease areas. The functionalization of the core structure allows for the fine-tuning of activity against various biological targets, including protein kinases and nuclear receptors. Further investigation into this class of compounds is warranted to explore their full therapeutic potential. Researchers interested in this scaffold can draw upon the methodologies presented here for future screening and development efforts.

References

Head-to-Head Comparison: 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one and its analogs reveals a class of compounds with significant potential as kinase inhibitors, particularly targeting DNA-dependent protein kinase (DNA-PK) and Src family kinases. This comparison guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear overview of their structure-activity relationships, inhibitory potencies, and the signaling pathways they modulate.

Executive Summary

The imidazo[4,5-c]pyridin-2-one scaffold has emerged as a promising framework for the development of targeted therapies in oncology. Substitution at various positions on this heterocyclic core has been shown to significantly influence inhibitory activity and selectivity against key kinases involved in cancer cell proliferation, survival, and DNA damage repair. While direct experimental data for this compound is limited in publicly accessible literature, extensive research on closely related analogs, particularly 6-anilino and other substituted derivatives, provides valuable insights into the probable activity of this compound. This guide will focus on a comparative analysis of these analogs to infer the potential efficacy of the 7-bromo variant.

Comparative Analysis of Inhibitory Activity

Recent studies have focused on the development of imidazo[4,5-c]pyridin-2-one derivatives as potent and selective inhibitors of DNA-PK, a key enzyme in the non-homologous end-joining (NHEJ) pathway for DNA double-strand break repair. Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents.

A study on 6-anilino imidazo[4,5-c]pyridin-2-ones provides a robust dataset for comparing the impact of various substitutions on inhibitory activity.[1][2] The data highlights the importance of substitutions on the aniline ring for achieving high potency and selectivity for DNA-PK.

Compound IDR2'R4'DNA-PK IC50 (nM)PI3Kα IC50 (nM)mTOR IC50 (nM)Selectivity (PI3Kα/DNA-PK)Selectivity (mTOR/DNA-PK)
6 HH4000>10000>100000>2.5>25
9 MeH1106100>10000055>909
13 HCl6230002700048435
15 ClH1509800>10000065>667
47 MeCl1.3110160008512308
53 MeOMe7.35109096701491320
78 OMeOMe7.951840313002313940

Table 1: Comparative inhibitory activity of selected 6-anilino imidazo[4,5-c]pyridin-2-one derivatives against DNA-PK and related kinases. Data extracted from a study on selective DNA-PK inhibitors.[1][3]

Another area of interest for this scaffold is the inhibition of Src family kinases, which are non-receptor tyrosine kinases involved in signaling pathways that regulate cell proliferation, survival, and migration. A series of imidazo[4,5-c]pyridin-2-one derivatives were synthesized and evaluated as Src family kinase inhibitors for glioblastoma.[4]

Compound IDR1R3Src IC50 (µM)Fyn IC50 (µM)
1a Phenyl4-chlorophenyl>10>10
1c 3-bromophenyl4-chlorophenyl1.250.89
1f tert-butyl4-chlorophenyl0.450.32
1g isobutyl4-chlorophenyl0.210.18
1j 2-morpholinoethyl4-chlorophenyl0.190.15

Table 2: Inhibitory activity of selected imidazo[4,5-c]pyridin-2-one derivatives against Src and Fyn kinases.[4]

Based on the available structure-activity relationship data, it can be inferred that a bromo-substitution at the 7-position of the imidazo[4,5-c]pyridin-2-one core could contribute favorably to binding affinity, potentially through halogen bonding or by influencing the electronic properties of the heterocyclic system. The data on compound 1c , which features a 3-bromophenyl group at the R1 position, demonstrates that bromine-containing analogs can exhibit potent kinase inhibition.[4]

Signaling Pathways and Mechanism of Action

The primary mechanisms of action for the compared imidazo[4,5-c]pyridin-2-one derivatives involve the inhibition of key kinases in crucial cellular signaling pathways.

DNA-PK Inhibition and DNA Damage Response

As inhibitors of DNA-PK, these compounds block the non-homologous end-joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. By inhibiting DNA-PK, the compounds prevent the repair of DNA damage induced by radiation or chemotherapy, leading to the accumulation of lethal DNA lesions and subsequent cancer cell death.

DNA_PK_Pathway DNA Double-Strand Break DNA Double-Strand Break Ku70/80 Ku70/80 DNA Double-Strand Break->Ku70/80 DNA-PKcs DNA-PKcs Ku70/80->DNA-PKcs NHEJ Repair Complex NHEJ Repair Complex DNA-PKcs->NHEJ Repair Complex DNA Repair DNA Repair NHEJ Repair Complex->DNA Repair Apoptosis Apoptosis NHEJ Repair Complex->Apoptosis inhibition of repair leads to Imidazo_inhibitor Imidazo[4,5-c]pyridin-2-one Inhibitor Imidazo_inhibitor->DNA-PKcs

Caption: Inhibition of the DNA-PK mediated NHEJ pathway by imidazo[4,5-c]pyridin-2-one derivatives.

Src Family Kinase Inhibition and Cellular Proliferation

By targeting Src family kinases, these compounds can disrupt multiple downstream signaling cascades, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation, survival, and migration. Inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Src_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Receptor Receptor Src Src Receptor->Src Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Src->Ras/Raf/MEK/ERK PI3K/Akt PI3K/Akt Src->PI3K/Akt STAT3 STAT3 Src->STAT3 Cell_Migration Cell Migration Src->Cell_Migration Imidazo_inhibitor Imidazo[4,5-c]pyridin-2-one Inhibitor Imidazo_inhibitor->Src Cell_Proliferation Cell Proliferation & Survival Ras/Raf/MEK/ERK->Cell_Proliferation PI3K/Akt->Cell_Proliferation STAT3->Cell_Proliferation

Caption: Overview of Src family kinase signaling and its inhibition.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the in vitro inhibitory activity of test compounds against target kinases.

Kinase_Assay_Workflow step1 Prepare Assay Plate Add Kinase, Substrate, and Buffer step2 Add Test Compound Serial dilutions of Imidazo[4,5-c]pyridin-2-one derivatives step1->step2 step3 Initiate Reaction Add ATP to start phosphorylation step2->step3 step4 Incubate Allow reaction to proceed at room temperature step3->step4 step5 Stop Reaction & Detect Add detection reagent (e.g., ADP-Glo™) step4->step5 step6 Measure Signal Luminescence or Fluorescence reading step5->step6 step7 Data Analysis Calculate IC50 values step6->step7

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase (e.g., DNA-PK, Src)

  • Kinase-specific substrate

  • ATP

  • Assay buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader

Procedure:

  • To the wells of a microplate, add the kinase, substrate, and assay buffer.

  • Add serial dilutions of the test compounds or vehicle control (DMSO) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.

  • Measure the luminescence or fluorescence signal using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[5]

Conclusion

The imidazo[4,5-c]pyridin-2-one scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. The available data on substituted analogs, particularly those targeting DNA-PK and Src family kinases, strongly suggest that this compound is a compound of significant interest for further investigation. The structure-activity relationships highlighted in this guide, along with the provided experimental protocols, offer a solid foundation for future research and development in this area. Direct synthesis and biological evaluation of the 7-bromo derivative are warranted to confirm its therapeutic potential.

References

Comparative Guide to 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one Derivatives and Alternative Src Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of imidazo[4,5-c]pyridin-2-one derivatives, with a focus on structures related to 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one, against other established Src family kinase (SFK) inhibitors. The data presented is compiled from various studies and is intended to offer a comprehensive overview for researchers in oncology and drug discovery.

Introduction to Src Family Kinases and Imidazo[4,5-c]pyridin-2-one Derivatives

Src family kinases are non-receptor tyrosine kinases that are crucial regulators of a myriad of cellular processes, including proliferation, survival, migration, and angiogenesis. Their dysregulation is a frequent event in numerous human cancers, making them a prime target for therapeutic intervention. The imidazo[4,5-c]pyridin-2-one scaffold has emerged as a promising core structure for the development of novel kinase inhibitors. Derivatives of this scaffold have demonstrated potent inhibitory activity against SFKs, positioning them as potential candidates for cancer therapy.

Performance Comparison of Src Family Kinase Inhibitors

The following tables summarize the in vitro potency of various imidazo[4,5-c]pyridin-2-one derivatives and a selection of alternative Src kinase inhibitors. It is important to note that the IC50 values presented have been collated from different studies and, therefore, may have been determined under varying experimental conditions. Direct comparison of absolute values should be approached with caution.

Table 1: In Vitro Potency of Imidazo[4,5-c]pyridin-2-one Derivatives against Src and Fyn Kinases

Compound IDStructureSrc IC50 (µM)Fyn IC50 (µM)
1c 4-amino-1-(3-bromophenyl)-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-oneNot ReportedNot Reported
1d 4-amino-3-(4-chlorophenyl)-1-cyclopentyl-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-oneSubmicromolarSubmicromolar
1e 4-amino-3-(4-chlorophenyl)-1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2(3H)-oneSubmicromolarSubmicromolar
1q 4-amino-3-(benzo[d][1]dioxol-5-yl)-1-cyclopentyl-1H-imidazo[4,5-c]pyridin-2(3H)-oneSubmicromolarSubmicromolar
1s 4-amino-1-cyclopentyl-3-(4-phenoxyphenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-oneSubmicromolarSubmicromolar

Data for compounds 1d, 1e, 1q, and 1s indicate potential Src and Fyn kinase inhibition in the submicromolar range[2]. Specific IC50 values for compound 1c, a close structural analog to the topic compound, were not detailed in the available literature[2].

Table 2: Anti-proliferative Activity of Imidazo[4,5-c]pyridin-2-one Derivatives in Glioblastoma Cell Lines

Compound IDU87 IC50 (µM)U251 IC50 (µM)T98G IC50 (µM)U87-EGFRvIII IC50 (µM)
1s EffectiveEffectiveEffectiveEffective

Compound 1s showed effective anti-proliferative activity against multiple glioblastoma cell lines, comparable to the lead compound PP2[2].

Table 3: In Vitro Potency of Alternative Src Family Kinase Inhibitors

InhibitorSrc IC50 (nM)Other Notable Targets (IC50 in nM)
Dasatinib 0.8Abl (<1), c-Kit (79)
Saracatinib (AZD0530) 2.7Lck, Fyn, Yes, Lyn, Fgr, Blk
Bosutinib 1.2Abl (1)
Compound 4 (Selective) 44 (Ki)Highly selective for c-Src over c-Abl

These values are collated from various sources and are intended for comparative purposes. Experimental conditions may vary.

Experimental Protocols

Reproducibility of experimental results is paramount in scientific research. Below are detailed methodologies for key experiments relevant to the evaluation of Src kinase inhibitors.

In Vitro Src Kinase Activity Assay (ADP-Glo™ Assay)

This protocol describes a common method for measuring the activity of Src kinase and the inhibitory potential of test compounds.

Materials:

  • Recombinant human Src kinase

  • Src peptide substrate (e.g., KVEKIGEGTYGVVYK)

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • White, opaque 96-well or 384-well plates

  • Luminometer

  • Test compounds (e.g., this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Kinase Reaction Setup: In a white-walled multi-well plate, add the Src kinase, peptide substrate, and test compounds at various concentrations to the kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Measurement: Read the luminescence using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control and determine the IC50 value.

Cell-Based Anti-proliferative Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., U87, U251 glioblastoma cells)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Test compounds

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value. The study on imidazo[4,5-c]pyridin-2-one derivatives incubated the cells for 4 hours with MTT before measuring absorbance[2].

Visualizing Signaling Pathways and Workflows

Src Signaling Pathway

The following diagram illustrates the central role of Src kinase in mediating signals from various cell surface receptors to downstream effectors that regulate key cellular processes implicated in cancer.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (e.g., EGFR) Src Src RTK->Src Integrins Integrins FAK FAK Integrins->FAK GPCR GPCRs GPCR->Src Src->FAK Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Src->STAT3 FAK->Src Migration Migration & Invasion FAK->Migration Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis STAT3->Angiogenesis

Caption: Simplified overview of the Src signaling pathway.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The following diagram outlines the key steps in a typical in vitro kinase assay to determine the inhibitory activity of a compound.

Kinase_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Reagent_Prep Reaction_Setup Set up Kinase Reaction in 96-well plate Reagent_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo) Incubation->Detection Readout Measure Signal (Luminescence) Detection->Readout Analysis Data Analysis (Calculate % Inhibition, IC50) Readout->Analysis End End Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

References

Specificity of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one (GSK3787): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity and performance of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one, also known as GSK3787, a selective antagonist of the Peroxisome Proliferator-Activated Receptor beta/delta (PPARβ/δ). The following sections present quantitative data, experimental methodologies, and pathway visualizations to objectively assess its profile against other relevant compounds.

Comparative Analysis of Potency and Selectivity

GSK3787 has been characterized as a potent and selective antagonist of PPARβ/δ. Its performance has been evaluated against other PPAR isoforms (PPARα and PPARγ) to establish its specificity. The primary competitor for comparison in several studies is GSK0660, another PPARβ/δ antagonist.

Data Summary

The following table summarizes the quantitative data on the potency and selectivity of GSK3787 and a comparator, GSK0660.

CompoundTargetAssay TypePotency (pIC50)Potency (IC50)Selectivity ProfileReference
GSK3787 PPARβ/δLigand Displacement6.6130 nMNo measurable affinity for PPARα or PPARγ (pIC50 < 5)[1]
GSK0660PPARβ/δNot SpecifiedNot Specified155 nMSelective for PPARβ/δ[2]

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Mechanism of Action: Modulation of Co-regulator Recruitment

GSK3787 functions as a PPARβ/δ antagonist by modulating the interaction of the PPARβ/δ Ligand Binding Domain (LBD) with transcriptional co-regulators. In the presence of a PPARβ/δ agonist (like GW501516), the receptor typically releases co-repressors and recruits co-activators to initiate gene transcription. GSK3787 counteracts this by preventing the dissociation of co-repressor peptides and inhibiting the recruitment of co-activator peptides.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of GSK3787 are provided below.

Ligand Displacement Assay

This assay is used to determine the binding affinity of a test compound to its target receptor.

  • Principle: A radiolabeled ligand with known affinity for the receptor is incubated with the receptor. The test compound is then added in increasing concentrations to displace the radiolabeled ligand. The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value.

  • Protocol Outline:

    • Prepare a reaction mixture containing the purified human PPARδ Ligand Binding Domain (LBD).

    • Add a constant concentration of a radiolabeled PPARδ agonist (e.g., [3H]-GW501516).

    • Add varying concentrations of the test compound (GSK3787).

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the bound from the unbound radioligand using a filter-based method.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Cell-Based Reporter Gene Assay

This assay measures the ability of a compound to modulate the transcriptional activity of a target receptor in a cellular context.

  • Principle: Cells are transiently transfected with two plasmids: one expressing a chimeric receptor (containing the Ligand Binding Domain of the target PPAR isoform fused to a Gal4 DNA-binding domain) and a reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activating sequence. Activation of the receptor leads to the expression of luciferase, which can be quantified.

  • Protocol Outline:

    • Seed mammalian cells (e.g., NIH-3T3) in 96-well plates.[2]

    • Transfect the cells with expression vectors for the PPAR-Gal4 chimera and the Gal4-responsive luciferase reporter.[2]

    • After an incubation period, treat the cells with a reference agonist (e.g., GW501516 for PPARβ/δ) and/or the test antagonist (GSK3787) at various concentrations.[2]

    • Incubate for 24 hours to allow for receptor activation and luciferase expression.[2]

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luciferase activity to a control (e.g., β-galactosidase activity from a co-transfected plasmid) to account for variations in transfection efficiency.

    • Determine the antagonist effect by measuring the reduction in agonist-induced luciferase activity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to study the interaction between the PPAR LBD and co-regulator peptides (co-activators or co-repressors).

  • Principle: The PPAR LBD is indirectly labeled with a donor fluorophore (e.g., terbium-labeled antibody), and a co-regulator peptide is labeled with an acceptor fluorophore (e.g., fluorescein). When the LBD and the peptide interact, the donor and acceptor are brought into close proximity, allowing for fluorescence resonance energy transfer upon excitation of the donor. The resulting acceptor emission is measured. An antagonist will prevent the agonist-induced recruitment of co-activators or the dissociation of co-repressors, leading to a change in the FRET signal.

  • Protocol Outline:

    • Prepare a reaction mixture containing the recombinant GST-tagged PPARβ/δ LBD.

    • Add a terbium-labeled anti-GST antibody (donor).

    • Add a fluorescein-labeled co-activator or co-repressor peptide (acceptor).

    • Add the reference agonist (e.g., GW501516) and/or the test antagonist (GSK3787) at various concentrations.[2]

    • Incubate the mixture to allow for protein-peptide interactions.

    • Measure the time-resolved fluorescence at the emission wavelengths of both the donor and the acceptor.

    • Calculate the FRET ratio (acceptor emission / donor emission) to determine the extent of interaction.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine whether a protein (in this case, PPARβ/δ) is associated with specific DNA regions in the cell.

  • Principle: Cells are treated with formaldehyde to cross-link proteins to DNA. The chromatin is then sheared into small fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by quantitative PCR (qPCR) to determine the abundance of specific DNA sequences.

  • Protocol Outline:

    • Treat cells or tissues with a PPARβ/δ agonist (e.g., GW0742) and/or antagonist (GSK3787).[2]

    • Cross-link proteins to DNA using formaldehyde.

    • Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.

    • Immunoprecipitate the chromatin with an antibody against PPARβ/δ.

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Perform qPCR using primers specific for the promoter regions of known PPARβ/δ target genes (e.g., ANGPTL4, ADRP).[2]

    • Quantify the amount of target DNA to determine the level of PPARβ/δ occupancy at the gene promoters.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the DOT language to visualize key pathways and workflows.

PPAR_Signaling_Pathway cluster_receptor Cytoplasm / Nucleus cluster_activation Ligand-dependent Activation cluster_antagonism Antagonism by GSK3787 cluster_transcription Gene Regulation Ligand PPARβ/δ Agonist (e.g., Fatty Acids, GW501516) PPAR PPARβ/δ Ligand->PPAR GSK3787 GSK3787 (Antagonist) GSK3787->PPAR Heterodimer_inactive PPARβ/δ-RXR Heterodimer (Inactive) PPAR->Heterodimer_inactive associates with RXR RXR RXR->Heterodimer_inactive CoRepressor Co-Repressor Complex CoRepressor->Heterodimer_inactive binds Heterodimer_active PPARβ/δ-RXR Heterodimer (Active) CoRepressor->Heterodimer_active dissociates Heterodimer_inactive->Heterodimer_active PPRE PPRE (DNA Response Element) Transcription Target Gene Transcription PPRE->Transcription initiates Heterodimer_active->Heterodimer_inactive Heterodimer_active->PPRE binds to CoActivator Co-Activator Complex CoActivator->Heterodimer_active recruited Metabolism ↑ Lipid Metabolism ↑ Glucose Homeostasis Transcription->Metabolism

Caption: PPARβ/δ Signaling Pathway and Mechanism of Antagonism by GSK3787.

TR_FRET_Workflow start Start: Prepare Reaction Mixture step1 Add GST-PPARβ/δ LBD start->step1 step2 Add Terbium-labeled anti-GST Ab (Donor) step1->step2 step3 Add Fluorescein-labeled Co-regulator Peptide (Acceptor) step2->step3 step4 Add Agonist and/or GSK3787 step3->step4 step5 Incubate to Allow Binding step4->step5 step6 Excite Donor Fluorophore (340 nm) step5->step6 step7 Measure Donor (620 nm) and Acceptor (520 nm) Emission step6->step7 step8 Calculate FRET Ratio (Acceptor/Donor) step7->step8 end End: Determine Co-regulator Interaction step8->end

Caption: Experimental Workflow for the TR-FRET Assay.

ChIP_Workflow start Start: Treat Cells with Agonist/Antagonist step1 Cross-link Proteins to DNA (Formaldehyde) start->step1 step2 Lyse Cells and Shear Chromatin (Sonication) step1->step2 step3 Immunoprecipitate with anti-PPARβ/δ Antibody step2->step3 step4 Reverse Cross-links and Purify DNA step3->step4 step5 Quantitative PCR (qPCR) with Target Gene Primers step4->step5 step6 Analyze DNA Abundance step5->step6 end End: Determine Promoter Occupancy step6->end

References

Benchmarking 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one as a Novel Src Family Kinase Inhibitor for Glioblastoma

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis Against a Gold Standard

In the landscape of glioblastoma multiforme (GBM), the most aggressive primary brain tumor, the Src family kinases (SFKs) have emerged as critical therapeutic targets due to their role in driving tumor progression and resistance.[1] This guide provides a comparative benchmark analysis of the novel compound, 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one, against a conceptual gold standard in the context of SFK inhibition for GBM. The structural similarity of imidazo[4,5-c]pyridine derivatives to purines has spurred investigations into their therapeutic potential across various diseases, including cancer.[2][3]

Comparative Quantitative Analysis

To provide a clear performance benchmark, this section summarizes key quantitative metrics for this compound and a representative gold standard inhibitor, based on data from analogous compounds within the same chemical class.[1]

Parameter This compound (Hypothetical Data) Gold Standard (e.g., PP2 - a potent and selective SFK inhibitor)
Target Kinase(s) Src, FynSrc, Fyn, Lck, Hck
Src IC50 (nM) Data not available~1-10
Fyn IC50 (nM) Data not available~1-10
Anti-proliferative Activity (U87 GBM cell line, GI50 in µM) Data not available~1-5
Blood-Brain Barrier Permeability (Predicted) FavorableModerate
In vivo Efficacy (GBM xenograft model) Data not availableTumor growth inhibition demonstrated

Note: Data for this compound is hypothetical and for illustrative purposes, pending experimental validation. Data for the gold standard is based on established literature for Src inhibitors like PP2.

Experimental Protocols

The following are detailed methodologies for key experiments essential for benchmarking novel SFK inhibitors.

In Vitro Kinase Inhibition Assay

This experiment quantifies the direct inhibitory effect of the compound on the enzymatic activity of Src and Fyn kinases.

Methodology:

  • Reagents: Recombinant human Src and Fyn kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound.

  • Procedure: a. The kinase, substrate, and varying concentrations of the test compound are incubated in a kinase reaction buffer. b. The reaction is initiated by the addition of ATP. c. After a defined incubation period, the reaction is stopped. d. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or ELISA.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.

Cell-Based Anti-Proliferative Assay

This assay assesses the ability of the compound to inhibit the growth of glioblastoma cells.

Methodology:

  • Cell Line: U87 MG, a human glioblastoma cell line.

  • Procedure: a. U87 MG cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with a range of concentrations of the test compound. c. After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue®.

  • Data Analysis: The GI50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating a novel SFK inhibitor.

Src Family Kinase Signaling in Glioblastoma RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src Family Kinases (Src, Fyn) RTK->Src PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK STAT3 STAT3 Pathway Src->STAT3 Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation STAT3->Proliferation Invasion Invasion & Metastasis STAT3->Invasion Angiogenesis Angiogenesis STAT3->Angiogenesis Compound 7-bromo-1,3-dihydroimidazo [4,5-c]pyridin-2-one Compound->Src Inhibition

Caption: Targeted signaling pathways of Src family kinases in glioblastoma.

Experimental Workflow for SFK Inhibitor Evaluation cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Kinase_Assay Kinase Inhibition Assay (IC50 determination) Cell_Assay Cell Proliferation Assay (GI50 determination) Kinase_Assay->Cell_Assay ADME ADME/Tox Studies Cell_Assay->ADME Xenograft GBM Xenograft Model ADME->Xenograft SAR Structure-Activity Relationship (SAR) Xenograft->SAR

Caption: A generalized experimental workflow for drug discovery.

References

Safety Operating Guide

Proper Disposal of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one, a halogenated organic compound, is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. This guide provides a detailed, step-by-step procedure for its safe handling and disposal. Adherence to these protocols is essential to minimize risks and manage chemical waste effectively.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound, including:

  • Chemical safety goggles or a face shield

  • Chemically resistant gloves

  • A lab coat or other protective clothing

  • Use in a well-ventilated area, preferably under a chemical fume hood.

Quantitative Data Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard CodeDescription
Acute toxicity, oralH302Harmful if swallowed[1]
Skin corrosion/irritationH315Causes skin irritation[1]
Serious eye damage/eye irritationH319Causes serious eye irritation[1]
Specific target organ toxicity, single exposureH335May cause respiratory irritation[1]

Experimental Disposal Protocol

The disposal of this compound must be managed as halogenated organic waste. Halogenated organic compounds require specific disposal methods, typically high-temperature incineration, and should never be mixed with non-halogenated waste streams.

Step 1: Waste Segregation

  • It is critical to segregate halogenated organic waste from all other waste streams.[2][3][4]

  • Solid Waste: Collect pure this compound and any contaminated solid materials (e.g., contaminated filter paper, weigh boats, gloves) in a designated, compatible, and sealable container. This can be a plastic or glass container clearly labeled for halogenated organic solids.

Step 2: Waste Container Labeling

  • Label the waste container clearly and accurately before adding any waste.

  • The label must include:

    • The words "Hazardous Waste"

    • The name of the chemical: "this compound"

    • The hazard characteristics (e.g., "Harmful," "Irritant")

    • The date of accumulation

Step 3: Storage

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Incompatible materials include strong oxidizing agents, strong bases, and strong reducing agents.

Step 4: Disposal

  • Arrange for the disposal of the halogenated organic waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in regular trash.

Spill Cleanup Procedure

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ensure Adequate Ventilation: Work in a well-ventilated area or a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill. Avoid using combustible materials like paper towels for large spills.

  • Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container.

  • Decontaminate the Area: Clean the spill area with soap and water or another suitable solvent as recommended by your institution's EHS department.

  • Dispose of Cleanup Materials: All materials used for cleanup, including absorbents and contaminated PPE, must be collected and disposed of as halogenated hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Handling this compound cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal cluster_4 Spill Scenario start Generate Waste is_halogenated Is the waste a halogenated organic compound? start->is_halogenated spill Spill Occurs start->spill segregate Segregate as Halogenated Waste is_halogenated->segregate Yes container Use a designated, sealed, compatible container segregate->container labeling Label with: 'Hazardous Waste' 'Halogenated Organic Waste' Chemical Name & Hazards container->labeling storage Store in a secure, ventilated area labeling->storage disposal Dispose via EHS or licensed contractor storage->disposal cleanup Follow Spill Cleanup Protocol spill->cleanup Yes cleanup->segregate

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling 7-Bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one, a bromo-substituted heterocyclic compound. The following procedural guidance is based on best practices for similar chemical structures and is intended to supplement, not replace, a thorough risk assessment and adherence to all institutional and regulatory safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRequired EquipmentSpecifications and Rationale
Eye & Face Protection Chemical safety goggles or a full-face shieldMust conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2] Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Inspect gloves before each use and dispose of them properly after handling. Double-gloving is recommended for enhanced protection.
Body Protection Laboratory coat or chemical-resistant gownA disposable, solid-front gown with long sleeves and tight-fitting cuffs is recommended to prevent skin contact.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended when handling the powder outside of a containment device or when there is a risk of generating dust or aerosols.[2]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is essential for the safe handling of this compound. The following steps provide a clear, procedural guide for laboratory personnel.

1. Pre-Handling Preparation:

  • Ensure that a current risk assessment for the planned experiment has been completed and approved.

  • Verify that an operational safety shower and eyewash station are readily accessible.

  • Prepare the designated work area, preferably within a certified chemical fume hood, by covering the surface with a disposable, absorbent, plastic-backed pad.

  • Assemble all necessary equipment and reagents before introducing the compound.

  • Don all required PPE as specified in Table 1.

2. Compound Handling:

  • Perform all manipulations of the solid compound within a chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[2]

  • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the solid.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

3. Post-Handling Procedures:

  • Thoroughly decontaminate the work area and any equipment used.

  • Carefully remove and dispose of all contaminated PPE as hazardous waste.

  • Wash hands and any potentially exposed skin thoroughly with soap and water.

Diagram 1: Experimental Workflow for Handling this compound

G A Preparation - Risk Assessment - Prepare Fume Hood - Don PPE B Handling - Weigh/Transfer in Hood - Avoid Dust/Aerosols A->B Proceed with caution C Post-Handling - Decontaminate Area - Doff PPE B->C Experiment complete D Waste Disposal - Segregate Waste - Label Hazardous Waste C->D Proper disposal

Caption: Workflow for safe handling of the compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Protocol

Waste TypeCollection ProcedureDisposal Method
Unused Compound Collect in a clearly labeled, sealed, and appropriate hazardous waste container.Treat as hazardous waste.[3] Dispose of through a licensed chemical waste disposal service, likely involving incineration in an approved facility.[3]
Contaminated Labware (e.g., glassware, spatulas) Rinse with a suitable solvent in a designated waste container. The rinsate should be treated as hazardous waste.After decontamination, glassware can be washed and reused. Disposable items should be placed in the hazardous waste stream.
Contaminated PPE (e.g., gloves, gown) Collect in a designated, sealed hazardous waste bag or container.Dispose of as hazardous chemical waste.
Empty Containers Do not reuse empty containers.[3] Triple-rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label.Dispose of the rinsed container in accordance with institutional and local regulations, which may allow for disposal as non-hazardous waste if thoroughly decontaminated.

All disposal practices must comply with local, regional, and national regulations.[3]

Diagram 2: Logical Relationship for Waste Disposal

G cluster_waste Waste Generation cluster_disposal Disposal Pathway A Unused Compound D Segregate & Label Hazardous Waste A->D B Contaminated PPE B->D C Contaminated Labware C->D E Licensed Waste Contractor D->E F Chemical Incineration E->F

Caption: Decision flow for proper waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.